Glu-Met
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-9(15)6(11)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGAGTVDWKQYCX-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312564 | |
| Record name | L-α-Glutamyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutamylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4423-22-7 | |
| Record name | L-α-Glutamyl-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4423-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-α-Glutamyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutamylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Functions of the Glu-Met Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide L-Glutamyl-L-methionine (Glu-Met) is an endogenous molecule with emerging biological significance. Composed of the amino acids glutamic acid and methionine, this dipeptide is implicated in a range of physiological processes, from cellular antioxidant defense to the modulation of key enzymatic pathways. This technical guide provides an in-depth exploration of the core biological functions of this compound, with a focus on its antioxidant properties, its role as a potential biomarker for liver disease, and its inhibitory activity against dipeptidyl peptidase IV (DPP-IV). Detailed experimental protocols, quantitative data, and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.
Core Biological Functions of this compound
The biological activities of this compound are intrinsically linked to the properties of its constituent amino acids. Glutamate is a key excitatory neurotransmitter and a central molecule in cellular metabolism, while methionine, a sulfur-containing amino acid, plays a crucial role in protein synthesis and as a precursor for other sulfur-containing compounds with antioxidant properties. The unique linkage of these two amino acids in the dipeptide form confers specific biological functions.
Antioxidant Activity
Dipeptides containing methionine are recognized for their antioxidant properties. The sulfur atom in the methionine residue can be oxidized, thereby scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. While specific quantitative data for the antioxidant capacity of this compound is not extensively available in the literature, the general antioxidant activity of methionine-containing peptides is well-documented.
Biomarker for Liver Disease
Recent metabolomic studies have identified γ-glutamyl dipeptides, including γ-Glu-Met, as potential biomarkers for various forms of liver disease. Elevated levels of these dipeptides in the serum have been correlated with conditions such as drug-induced liver injury, chronic hepatitis B and C, cirrhosis, and hepatocellular carcinoma.[1][2] The biosynthesis of γ-glutamyl dipeptides is linked to the activity of γ-glutamylcysteine synthetase and is indicative of the cellular production of glutathione, a major antioxidant.[1][2]
Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
A significant biological function of γ-Glu-Met is its ability to act as a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV).[3] DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, γ-Glu-Met can prolong the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action is a key therapeutic target in the management of type 2 diabetes.
Quantitative Data
A critical aspect of understanding the biological function of this compound is the quantitative assessment of its activity. The following table summarizes the available quantitative data.
| Parameter | Value | Biological Context | Reference |
| DPP-IV Inhibition (IC50) | 2.11 mM | In vitro inhibition of human DPP-IV | [3] |
Note: Further research is required to determine the antioxidant capacity (e.g., IC50 values from DPPH, ABTS, or ORAC assays) and the physiological concentrations of this compound in various human tissues.
Experimental Protocols
To facilitate further investigation into the biological functions of this compound, this section provides detailed methodologies for key experiments.
Synthesis of γ-Glu-Met Dipeptide
The synthesis of γ-Glu-Met can be achieved through enzymatic or chemical methods.
Enzymatic Synthesis using Glutaminase: [3]
-
Reaction Mixture: Prepare a reaction mixture containing 200 mM L-glutamine (Gln) and 20 mM L-methionine (Met) in a suitable buffer (e.g., pH 9.0).
-
Enzyme Addition: Add a commercial glutaminase from Bacillus amyloliquefaciens to a final concentration of 0.1 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 3 hours.
-
Purification: The synthesized γ-Glu-Met can be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
A common chemical synthesis approach involves the condensation of a protected glutamate derivative with a methionine ester, followed by deprotection.
-
Protection: Protect the α-amino and α-carboxyl groups of L-glutamic acid and the carboxyl group of L-methionine.
-
Activation and Coupling: Activate the γ-carboxyl group of the protected glutamic acid and react it with the protected methionine ester to form the peptide bond.
-
Deprotection: Remove all protecting groups to yield the final γ-Glu-Met dipeptide.
-
Purification: Purify the product using techniques like recrystallization or chromatography.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals in cultured cells.[1][6][7][8]
-
Cell Culture: Seed human liver hepatocellular carcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Probe Loading: Wash the cells with a suitable buffer and incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution to load the probe into the cells.
-
Treatment: Treat the cells with various concentrations of this compound or a standard antioxidant (e.g., quercetin).
-
Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm) over time.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is determined by comparing the AUC of the sample to that of the control.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This assay determines the inhibitory activity of a compound against DPP-IV using a fluorogenic substrate.[3][9][10]
-
Reagents: Prepare solutions of human recombinant DPP-IV, the fluorogenic substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), and the test compound (γ-Glu-Met) in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).
-
Reaction Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and different concentrations of γ-Glu-Met. Include a positive control (a known DPP-IV inhibitor like sitagliptin) and a negative control (without inhibitor).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm over time.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves. Determine the IC50 value of γ-Glu-Met by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Logical Relationships
The biological effects of this compound are mediated through its interaction with specific cellular pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Conclusion
The this compound dipeptide exhibits a range of biological functions with significant therapeutic potential. Its role as a biomarker for liver disease, coupled with its antioxidant and DPP-IV inhibitory activities, positions it as a molecule of interest for further investigation in the fields of metabolic disease, hepatology, and antioxidant research. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising dipeptide. Further studies are warranted to fully elucidate its quantitative antioxidant capacity and its physiological concentrations in human tissues.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of γ-glutamyl dipeptides of sulphur-containing amino-acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. content.abcam.com [content.abcam.com]
- 10. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Pathway of γ-Glutamylmethionine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Glutamylmethionine, a dipeptide composed of L-glutamic acid and L-methionine, is a naturally occurring compound found in various organisms, including Saccharomyces cerevisiae and humans.[1] While its precise biological functions are still under investigation, its structural similarity to the ubiquitous antioxidant glutathione suggests potential roles in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the current understanding of the γ-glutamylmethionine biosynthesis pathway. Due to the limited direct research on a dedicated synthetic pathway, this document extrapolates from well-characterized related pathways, primarily glutathione (GSH) biosynthesis and the activity of γ-glutamyl transpeptidase (GGT). This guide will delve into the probable enzymatic reactions, present available data in a structured format, and provide detailed experimental protocols for studying its formation.
Introduction
γ-Glutamylmethionine is a dipeptide formed through a peptide bond between the γ-carboxyl group of glutamic acid and the α-amino group of methionine.[1] Its presence in biological systems points towards specific enzymatic machinery for its synthesis. However, a distinct and well-elucidated "glutamylmethionine biosynthesis pathway" is not prominently documented in current scientific literature. Therefore, this guide will explore two primary hypothetical pathways for its formation:
-
De novo synthesis: Analogous to the initial step of glutathione biosynthesis, this pathway would involve the direct ATP-dependent ligation of L-glutamate and L-methionine.
-
Transpeptidation: This pathway involves the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione, to L-methionine, catalyzed by γ-glutamyl transpeptidase (GGT).
Understanding the biosynthesis of γ-glutamylmethionine is crucial for elucidating its physiological roles and exploring its potential as a biomarker or therapeutic target.
Proposed Biosynthesis Pathways
Based on current knowledge of related metabolic pathways, two primary routes for γ-glutamylmethionine biosynthesis are proposed.
De Novo Synthesis via a Putative γ-Glutamylmethionine Synthetase
This proposed pathway is analogous to the first step of glutathione synthesis, which is catalyzed by glutamate-cysteine ligase (GCL).[2][3] GCL catalyzes the formation of a γ-glutamyl bond between glutamate and cysteine in an ATP-dependent manner.[2][4] It is plausible that a similar enzyme, or GCL itself exhibiting broader substrate specificity, could catalyze the formation of γ-glutamylmethionine.
The proposed reaction is as follows:
L-Glutamate + L-Methionine + ATP → γ-L-Glutamyl-L-methionine + ADP + Pi
Currently, a dedicated "γ-glutamylmethionine synthetase" has not been identified. Research is needed to isolate and characterize the enzyme responsible for this reaction.
Synthesis via γ-Glutamyl Transpeptidase (GGT)
γ-Glutamyl transpeptidase (GGT) is a membrane-bound enzyme that plays a key role in the γ-glutamyl cycle.[5][6] It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to amino acids and peptides.[5][7] Therefore, GGT could potentially synthesize γ-glutamylmethionine using glutathione as the γ-glutamyl donor.
The proposed reaction is:
Glutathione (γ-Glu-Cys-Gly) + L-Methionine → γ-L-Glutamyl-L-methionine + Cysteinylglycine
This pathway would link the metabolism of glutathione directly to the formation of γ-glutamylmethionine.
Quantitative Data
Due to the nascent stage of research into γ-glutamylmethionine biosynthesis, specific quantitative data for the enzymes directly involved are not available. However, data from the well-studied analogous enzymes, glutamate-cysteine ligase (GCL) and glutamine synthetase, can provide a valuable reference point for experimental design.
Table 1: Kinetic Parameters of Related Enzymes
| Enzyme | Organism | Substrate(s) | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Homocysteine Synthetase | Saccharomyces cerevisiae | O-acetyl-L-homoserine | 7 x 10-3 M | - | - | - | [8] |
| Glutamine Synthetase | Rat Muscle | Glutamate, NH4+ | - | - | - | 37 | [9] |
| Glutamate-Cysteine Ligase | Rat Primary Astrocytes | - | - | 9.7 ± 1.7 nmol/min/mg protein | - | - | [10] |
Note: The provided data is for related enzymes and should be used as a guide for investigating the putative γ-glutamylmethionine synthetase.
Experimental Protocols
The following protocols are adapted from established methods for studying related enzymes and can be modified to investigate the biosynthesis of γ-glutamylmethionine.
Assay for Putative γ-Glutamylmethionine Synthetase Activity
This protocol is based on the measurement of γ-glutamyl hydroxamate formation, a method commonly used for glutamine synthetase.[9][11]
Principle: In the presence of hydroxylamine, a putative γ-glutamylmethionine synthetase would catalyze the formation of γ-glutamyl hydroxamate from glutamate and methionine. The hydroxamate can then be detected colorimetrically after forming a complex with ferric chloride.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
L-Glutamate (100 mM)
-
L-Methionine (100 mM)
-
ATP (20 mM)
-
MgCl2 (100 mM)
-
Hydroxylamine-HCl (1 M, freshly prepared and neutralized to pH 7.4)
-
Cell or tissue homogenate (enzyme source)
-
Trichloroacetic acid (TCA, 10% w/v)
-
Ferric chloride reagent (10% FeCl3 in 0.1 M HCl)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-glutamate, L-methionine, ATP, and MgCl2.
-
Add the enzyme source (cell or tissue homogenate) to the reaction mixture.
-
Initiate the reaction by adding hydroxylamine.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[9]
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge to pellet the precipitated protein.
-
To the supernatant, add an equal volume of ferric chloride reagent.
-
Measure the absorbance at 540 nm.
-
A standard curve using authentic γ-glutamyl hydroxamate should be prepared to quantify the product.
HPLC-Based Assay for γ-Glutamylmethionine Detection
This method allows for the direct detection and quantification of γ-glutamylmethionine, providing a more specific assay. The protocol is adapted from methods used for the analysis of γ-glutamylcysteine.[10]
Principle: The product of the enzymatic reaction, γ-glutamylmethionine, is separated from the substrates by high-performance liquid chromatography (HPLC) and detected, for instance, by electrochemical detection or mass spectrometry.
Materials:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-Glutamate
-
L-Methionine
-
ATP
-
MgCl2
-
Enzyme source
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column (e.g., C18)
-
Detector (e.g., electrochemical detector or mass spectrometer)
-
γ-Glutamylmethionine standard
Procedure:
-
Set up the enzymatic reaction as described in Protocol 4.1 (omitting hydroxylamine).
-
Incubate at the desired temperature for a specific time.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge to remove precipitated proteins.
-
Filter the supernatant.
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Separate the components using an appropriate mobile phase gradient.
-
Detect and quantify γ-glutamylmethionine by comparing the peak retention time and area to a standard.
Visualizations
Proposed De Novo Biosynthesis Pathway
Caption: Proposed de novo synthesis of γ-glutamylmethionine.
Proposed Transpeptidation Pathway
References
- 1. gamma-Glutamylmethionine | C10H18N2O5S | CID 7009567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]
- 5. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase. | Semantic Scholar [semanticscholar.org]
- 8. Genetic and Regulatory Aspects of Methionine Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of glutamine synthetase activity in rat muscle by a colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dipeptide γ-L-Glutamyl-L-methionine: A Technical Guide to its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and biological importance of the dipeptide γ-L-Glutamyl-L-methionine. It details the initial identification of related γ-glutamyl compounds, the chemical synthesis of γ-L-Glutamyl-L-methionine, and its natural occurrence. The guide further explores its metabolic pathways, particularly its interaction with γ-glutamyl transpeptidase, and its significant role as an allosteric modulator of the Calcium-Sensing Receptor (CaSR). Detailed experimental protocols for its synthesis and isolation, along with quantitative data on its presence in various natural sources, are presented. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its biochemical relevance.
Introduction
γ-L-Glutamyl-L-methionine is a naturally occurring dipeptide composed of L-glutamic acid and L-methionine linked via a γ-glutamyl bond. Unlike the more common α-peptide bonds, the linkage in γ-glutamyl peptides is formed between the γ-carboxyl group of the glutamic acid side chain and the amino group of the adjacent amino acid. This unique bond confers resistance to hydrolysis by most peptidases, contributing to its stability and bioavailability. This dipeptide is recognized as a human metabolite and is found in various dietary sources, playing a role in cellular metabolism and signaling.[1][2] Its history is intertwined with the broader discovery of γ-glutamyl peptides and the pivotal enzyme responsible for their metabolism, γ-glutamyl transpeptidase (GGT).
Discovery and History
A significant milestone in this field was the discovery of γ-glutamyl transpeptidase (GGT) in 1950, an enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to acceptor amino acids or peptides. This discovery was crucial in understanding the synthesis and degradation of γ-glutamyl peptides.
In the mid-20th century, Virtanen and his colleagues made significant contributions to the identification of various γ-glutamyl peptides in plants. While they isolated numerous such compounds from different plant sources, the specific isolation of γ-L-Glutamyl-L-methionine from green gram seeds was a key finding in establishing its natural occurrence. Researchers identified γ-L-Glutamyl-L-methionine (AU-2) and its sulfoxide (AU-3) in this plant source.[3] The presence of these compounds in edible plants highlighted their potential dietary significance.
The chemical synthesis of γ-L-Glutamyl-L-methionine was later achieved, providing a means to produce the pure compound for research purposes and to confirm its structure. These synthetic methods have been refined over time to improve yield and efficiency.[4]
Physicochemical Properties
A summary of the key physicochemical properties of γ-L-Glutamyl-L-methionine is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₅S | [1] |
| Molecular Weight | 278.33 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid | [1] |
| CAS Number | 17663-87-5 | [1] |
| Physical Description | Solid | [2] |
| Melting Point | 228 - 231 °C | [2] |
Natural Occurrence and Quantitative Data
γ-L-Glutamyl-L-methionine is found in a variety of plant-based foods, particularly in the Allium genus. Its concentration can vary depending on the species, cultivar, and growing conditions.
| Food Source | Scientific Name | Concentration | Reference |
| Green Gram Seed | Vigna radiata | Present (qualitative) | [3] |
| Garlic | Allium sativum | Present (qualitative) | [5] |
| Onion | Allium cepa | Present (qualitative) | [2] |
Note: Quantitative data for γ-L-Glutamyl-L-methionine across a wide range of foods is not extensively documented in readily available literature. The presence is confirmed, but concentrations can be variable.
Biosynthesis and Metabolism
The metabolism of γ-L-Glutamyl-L-methionine is primarily governed by the enzymes of the γ-glutamyl cycle.
5.1. Biosynthesis
The synthesis of γ-L-Glutamyl-L-methionine can occur through the action of γ-glutamyl transpeptidase (GGT). GGT, a membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl group from a donor, such as glutathione (GSH), to an acceptor amino acid. In this case, L-methionine acts as the acceptor, resulting in the formation of γ-L-Glutamyl-L-methionine.[6]
The overall reaction is: Glutathione (γ-Glu-Cys-Gly) + L-Methionine ⇌ γ-L-Glutamyl-L-methionine + Cysteinylglycine
5.2. Degradation
The breakdown of γ-L-Glutamyl-L-methionine is also catalyzed by GGT, which can exhibit hydrolase activity in the presence of water, cleaving the dipeptide into L-glutamate and L-methionine. Additionally, γ-glutamylcyclotransferase can convert the γ-glutamyl moiety into 5-oxoproline.[7]
The Gamma-Glutamyl Cycle
The biosynthesis and degradation of γ-L-Glutamyl-L-methionine are integral parts of the γ-glutamyl cycle, a key pathway for glutathione homeostasis and amino acid transport.
Caption: The γ-Glutamyl Cycle involving Glutamylmethionine.
Biological Function: Allosteric Modulation of the Calcium-Sensing Receptor
A primary and well-documented biological function of γ-L-Glutamyl-L-methionine and other γ-glutamyl peptides is their role as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR).[8] The CaSR is a G-protein coupled receptor that plays a crucial role in systemic calcium homeostasis.
By binding to an allosteric site on the CaSR, γ-L-Glutamyl-L-methionine potentiates the receptor's sensitivity to extracellular calcium ions (Ca²⁺). This enhanced activation triggers downstream signaling cascades that can influence various physiological processes, including the regulation of parathyroid hormone (PTH) secretion and cellular proliferation.[9]
CaSR Signaling Pathway
The activation of the CaSR by Ca²⁺ and its allosteric modulation by γ-L-Glutamyl-L-methionine leads to the activation of multiple G-protein pathways, primarily Gαq/11 and Gαi/o.
References
- 1. gamma-Glutamylmethionine | C10H18N2O5S | CID 7009567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for gamma-Glutamylmethionine (HMDB0034367) [hmdb.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure | MDPI [mdpi.com]
- 5. ISOLATION OF GAMMA-1-GLUTAMYL-S-ALLYLMERCAPTO-L-CYSTEINE AND S-ALLYLMERCAPTO-L-CYSTEINE FROM GARLIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gamma-Glutamyl amino acids. Transport and conversion to 5-oxoproline in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Natural Occurrence of γ-Glutamylmethionine: A Technical Guide for Researchers
An in-depth exploration of the biosynthesis, distribution, and physiological significance of the dipeptide γ-Glutamylmethionine in various organisms, providing valuable insights for researchers, scientists, and drug development professionals.
Introduction
γ-Glutamylmethionine is a naturally occurring dipeptide composed of glutamic acid and methionine, where the glutamic acid is linked via its gamma-carboxyl group to the amino group of methionine. This unconventional peptide bond confers unique biochemical properties and resistance to standard peptidases. Found in a diverse range of organisms, from microorganisms to plants and animals, γ-Glutamylmethionine is increasingly recognized for its roles in cellular metabolism, taste modulation, and as a potential biomarker. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of γ-Glutamylmethionine, its biosynthesis, analytical methodologies for its detection, and its implications in health and disease.
Natural Occurrence and Distribution
γ-Glutamylmethionine has been identified in various biological sources, highlighting its widespread, albeit often low-level, presence.
In Plants:
γ-Glutamylmethionine is found in several plant species, particularly within the Allium genus and legumes. It is recognized as a "kokumi" substance, a taste modulator that enhances the perception of saltiness, sweetness, and umami in foods.[1][2]
-
Onion (Allium cepa) and Garlic (Allium sativum): These species are known to contain a variety of γ-glutamyl peptides, including γ-Glutamylmethionine.[3] The enzymatic machinery for its synthesis is active in dormant bulbs.[4][5]
-
Legumes: γ-Glutamylmethionine has been isolated from the seeds of kidney beans (Phaseolus vulgaris), mung beans (Vigna radiata), and black gram (Vigna mungo).[3] While specific quantitative data for γ-Glutamylmethionine is limited, studies on related compounds like γ-glutamyl-S-methylcysteine in common beans suggest that these dipeptides can accumulate to significant levels, with concentrations in the range of nanomoles per milligram of seed weight.[6][7]
In Microorganisms:
-
Saccharomyces cerevisiae: This yeast species is a known producer of γ-Glutamylmethionine.[8] Its presence is linked to the active glutathione metabolism in yeast cells.
In Animals and Humans:
γ-Glutamylmethionine is a human metabolite and has been detected in various tissues.[8] Its presence is often associated with the activity of γ-glutamyl transpeptidase (GGT) in tissues like the kidney, liver, and pancreas.[9] Studies using radiolabeled analogs have shown that the kidney exhibits a strong and preferential uptake of γ-glutamyl amino acids.[9] Furthermore, γ-glutamyl dipeptides have emerged as potential biomarkers for different forms of liver disease.[10]
Biosynthesis of γ-Glutamylmethionine
The synthesis of γ-Glutamylmethionine is intricately linked to the metabolism of glutathione (GSH), a crucial intracellular antioxidant. Two primary enzymatic pathways are responsible for its formation:
-
Transpeptidation by γ-Glutamyltransferase (GGT): GGT, a membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl moiety from a donor, most commonly GSH, to an acceptor amino acid or peptide.[3] When methionine acts as the acceptor, γ-Glutamylmethionine is formed. This process is particularly active in tissues with high GGT expression, such as the renal tubules and biliary epithelium.
-
Byproduct of Glutathione Synthesis by Glutamate-Cysteine Ligase (GCL): GCL is the rate-limiting enzyme in the de novo synthesis of glutathione. It typically catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. However, due to its substrate promiscuity, GCL can also utilize other amino acids, including methionine, as substrates, leading to the formation of γ-Glutamylmethionine.[11]
The following diagram illustrates the two main biosynthetic pathways for γ-Glutamylmethionine.
Quantitative Data
While the presence of γ-Glutamylmethionine is well-documented, specific quantitative data remains sparse in the literature. The table below summarizes the available information on the concentration of related γ-glutamyl peptides, which can provide an estimate of the potential levels of γ-Glutamylmethionine in these organisms.
| Organism/Tissue | Compound | Concentration | Reference |
| Phaseolus vulgaris (Common Bean) Seed | γ-Glutamyl-S-methylcysteine | 14 - 35 nmol/mg seed weight | [6] |
| HeLa Cells | γ-Glutamylisoleucine | 1.92 ± 0.06 pmol/mg protein | [12] |
| HeLa Cells | γ-Glutamylthreonine | 10.8 ± 0.4 pmol/mg protein | [12] |
| HeLa Cells | γ-Glutamylvaline | 1.96 ± 0.04 pmol/mg protein | [12] |
| Fermented Shrimp Paste | γ-Glutamyl-valyl-glycine | 0.9 - 5.2 µg/g | [12] |
Experimental Protocols
The analysis of γ-Glutamylmethionine typically involves extraction from a biological matrix followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Extraction of γ-Glutamylmethionine from Plant Tissue
-
Homogenization: Freeze the plant tissue (e.g., seeds, bulbs) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: Prepare an extraction solvent of 50% ethanol in water.[11]
-
Extraction: Add the extraction solvent to the powdered tissue at a ratio of 1:10 (w/v). Vortex thoroughly and sonicate for 15-30 minutes in an ice bath to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before LC-MS/MS analysis.
The following diagram outlines the general workflow for the extraction of γ-Glutamylmethionine from a biological sample for subsequent analysis.
LC-MS/MS Quantification of γ-Glutamylmethionine
A robust and sensitive method for the quantification of γ-glutamyl peptides can be achieved using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[13]
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the retention of polar compounds like γ-glutamyl peptides.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for γ-Glutamylmethionine.
-
Precursor Ion (m/z): [M+H]⁺ = 279.1
-
Product Ions (m/z): Characteristic fragment ions would be selected for quantification and confirmation (e.g., fragments corresponding to the loss of the glutamyl moiety or other specific cleavages).
-
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated using a certified reference standard of γ-Glutamylmethionine. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Signaling Pathways and Physiological Roles
The physiological roles of γ-Glutamylmethionine are an active area of research. Its close relationship with glutathione metabolism suggests its involvement in cellular redox homeostasis and detoxification processes.
The γ-Glutamyl Cycle:
γ-Glutamylmethionine is an intermediate in the γ-glutamyl cycle, a pathway for the breakdown and resynthesis of glutathione. This cycle is crucial for amino acid transport and maintaining intracellular cysteine levels.
Implications in Drug Development:
The enzymes involved in γ-Glutamylmethionine metabolism, particularly GGT, are of significant interest in drug development.
-
Drug Resistance: Overexpression of GGT in cancer cells can contribute to drug resistance by increasing the intracellular pool of cysteine, a precursor for glutathione synthesis. Elevated glutathione levels can then detoxify chemotherapeutic agents.[14]
-
Prodrug Strategies: The activity of GGT can be exploited for targeted drug delivery. Prodrugs can be designed with a γ-glutamyl moiety that is cleaved by GGT at the target site, releasing the active drug. This approach has been explored for delivering drugs to tissues with high GGT expression, such as the kidneys or certain tumors.[15][16]
-
Cancer Therapy: Targeting glutamine metabolism, which is interconnected with glutathione synthesis, is a promising strategy in cancer therapy.[14][17][18] By inhibiting enzymes like GCL or GGT, the antioxidant capacity of cancer cells can be compromised, making them more susceptible to conventional treatments.
Conclusion
γ-Glutamylmethionine is a naturally occurring dipeptide with a broad distribution across different biological kingdoms. Its biosynthesis is intrinsically linked to the central antioxidant, glutathione, and is mediated by the enzymes γ-glutamyltransferase and glutamate-cysteine ligase. While its precise physiological roles are still under investigation, its involvement in the γ-glutamyl cycle, taste modulation, and its potential as a disease biomarker are well-established. The development of sensitive analytical techniques, such as LC-MS/MS, has been pivotal in advancing our understanding of this molecule. For researchers in the fields of biochemistry, food science, and drug development, γ-Glutamylmethionine represents a molecule of growing interest with potential applications ranging from flavor enhancement to novel therapeutic strategies. Further research is warranted to fully elucidate its quantitative distribution and specific signaling functions in various organisms.
References
- 1. Glutathione as a taste modulator: molecular mechanisms of interaction with umami and sweet taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of γ‐glutamyltranspeptidases from dormant garlic and onion bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common Bean (Phaseolus vulgaris L.) Accumulates Most S-Methylcysteine as Its γ-Glutamyl Dipeptide [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. gamma-Glutamylmethionine | C10H18N2O5S | CID 7009567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione: Lights and Shadows in Cancer Patients [mdpi.com]
- 11. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Trifluoromethionine, a prodrug designed against methionine gamma-lyase-containing pathogens, has efficacy in vitro and in vivo against Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of Glutathione in Cancer: From Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. precisionwellbeing.co.nz [precisionwellbeing.co.nz]
Glutamylmethionine as a Potential Biomarker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutamylmethionine (γ-glutamyl-L-methionine) is a dipeptide formed through the activity of the enzyme γ-glutamyltransferase (GGT). This enzyme plays a crucial role in the γ-glutamyl cycle, a key pathway for glutathione metabolism and amino acid transport. Emerging research indicates that circulating levels of γ-glutamyl dipeptides, including glutamylmethionine, may serve as valuable biomarkers for various pathological states, particularly liver diseases. This technical guide provides an in-depth overview of the current understanding of glutamylmethionine as a potential biomarker, including its biochemical context, methodologies for its detection, and its role in cellular pathways.
Biochemical Context and Rationale for Biomarker Potential
Glutamylmethionine is formed when the γ-glutamyl moiety of glutathione is transferred to the amino acid methionine by γ-glutamyltransferase (GGT).[1] GGT is a membrane-bound enzyme, and its increased activity in serum is a well-established, albeit non-specific, marker of hepatobiliary dysfunction.[2] The formation of glutamylmethionine and other γ-glutamyl dipeptides is a direct consequence of GGT's enzymatic activity on its primary substrate, glutathione, and available amino acids.[3]
The rationale for glutamylmethionine's potential as a biomarker is rooted in the following principles:
-
Reflection of GGT Activity: Elevated levels of glutamylmethionine in circulation can be indicative of increased GGT activity, which is associated with a variety of diseases, including liver disease, metabolic syndrome, and cardiovascular disease.[4][5]
-
Indicator of Oxidative Stress: The γ-glutamyl cycle is intrinsically linked to glutathione metabolism.[1] Glutathione is a major intracellular antioxidant, and alterations in its metabolism, which could be reflected by changes in γ-glutamyl dipeptide levels, may signify a state of oxidative stress.
-
Amino Acid Transport and Metabolism: The γ-glutamyl cycle is proposed to be involved in the transport of amino acids across cell membranes.[6][7] Dysregulation of this process in disease states could lead to altered levels of glutamylmethionine. Recent studies suggest that the γ-glutamyl cycle acts as an amino acid supply system in colorectal cancer under chronic hypoxia.[8][9]
Data Presentation: Quantitative Insights
A seminal study by Soga et al. (2011) established that serum profiles of γ-glutamyl dipeptides can be used to discriminate between different forms of liver disease.[4][10][11] While the study did not provide specific concentration data for glutamylmethionine, it demonstrated the collective power of these dipeptides as biomarkers. The study analyzed serum samples from patients with nine different types of liver disease and healthy controls using mass spectrometry.[4][10]
The key quantitative findings from this study are summarized in the table below, which presents the Area Under the Receiver-Operating Characteristic Curve (AUC) values for discriminating between various liver diseases using a panel of γ-glutamyl dipeptides. A higher AUC value indicates better discriminatory power.
| Disease State | AUC (Training Set) | AUC (Validation Set) |
| Healthy Controls | 0.952 | 0.967 |
| Drug-Induced Liver Injury | 0.817 | 0.849 |
| Asymptomatic Hepatitis B | 0.754 | 0.763 |
| Chronic Hepatitis B | 0.820 | 0.762 |
| Hepatitis C (Normal ALT) | 0.972 | 0.895 |
| Chronic Hepatitis C | 0.917 | 0.707 |
| Cirrhosis Type C | 0.803 | 0.993 |
| Hepatocellular Carcinoma | 0.762 | 0.803 |
Data from Soga et al., Journal of Hepatology, 2011.[4][10][11]
These findings strongly suggest that the quantification of γ-glutamyl dipeptides, including glutamylmethionine, in serum has significant potential for the differential diagnosis of liver diseases.[4][10] Further research is warranted to establish specific concentration ranges of glutamylmethionine in various disease states.
Signaling and Metabolic Pathways
Glutamylmethionine is a key intermediate in the γ-glutamyl cycle. This cycle is not a signaling pathway in the traditional sense of initiating a cascade of intracellular phosphorylation events. Instead, it is a metabolic pathway with significant implications for cellular homeostasis, including amino acid transport and glutathione metabolism.
The γ-Glutamyl Cycle
The diagram below illustrates the central role of glutamylmethionine within the γ-glutamyl cycle.
Experimental Protocols
The accurate quantification of glutamylmethionine in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity. An Enzyme-Linked Immunosorbent Assay (ELISA) is a potential high-throughput alternative, though its development is contingent on the availability of specific antibodies.
Quantification of Glutamylmethionine by LC-MS/MS
This protocol is a representative method adapted from established procedures for the analysis of amino acids and γ-glutamyl dipeptides in human plasma.
5.1.1 Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., stable isotope-labeled glutamylmethionine).
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to facilitate protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
5.1.2 LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of this polar dipeptide.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from high organic to high aqueous mobile phase.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for glutamylmethionine and its internal standard.
5.1.3 Workflow Diagram
Hypothetical ELISA Protocol for Glutamylmethionine
The development of a robust ELISA for glutamylmethionine is contingent on the availability of a highly specific monoclonal antibody. As of the writing of this guide, such an antibody is not commercially available. The following protocol is therefore hypothetical and outlines the general steps that would be involved.
5.2.1 Reagents and Materials
-
96-well microtiter plates coated with a capture antibody specific for glutamylmethionine.
-
Purified glutamylmethionine standard for calibration curve.
-
Biotinylated detection antibody specific for glutamylmethionine.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
5.2.2 Assay Procedure
-
Standard and Sample Preparation: Prepare a serial dilution of the glutamylmethionine standard in the assay diluent. Dilute plasma samples as required.
-
Incubation with Capture Antibody: Add standards and samples to the antibody-coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Incubation with Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Incubation with Streptavidin-HRP: Add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
5.2.3 Logical Relationship Diagram
Conclusion and Future Directions
Glutamylmethionine holds promise as a member of a panel of γ-glutamyl dipeptides for the diagnosis and stratification of various diseases, particularly those affecting the liver. Its measurement provides a window into the activity of GGT and the broader metabolic state of the γ-glutamyl cycle. While the foundational research is encouraging, further studies are required to validate glutamylmethionine as a standalone biomarker.
Future research should focus on:
-
Large-scale clinical validation studies: To establish reference ranges for glutamylmethionine in healthy and various diseased populations.
-
Development of specific analytical reagents: Including monoclonal antibodies for the development of high-throughput immunoassays.
-
Investigation of direct biological activity: To determine if glutamylmethionine has any signaling roles independent of its role as a metabolic intermediate.
The continued exploration of glutamylmethionine and other γ-glutamyl dipeptides is a promising avenue for the discovery of novel biomarkers that can aid in the early detection, diagnosis, and management of a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Gamma-glutamyl transpeptidase dynamics as a biomarker for advanced fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Clinical Studies of Methionine-Restricted Diets for Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The γ-glutamyl cycle serves as an amino acids supply system in colorectal cancer organoids under chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Motoyuki Otsuka - Serum metabolomics reveals gamma-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - Papers - researchmap [researchmap.jp]
Cellular Uptake and Transport of Glutamyl-Methionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport mechanisms of the dipeptide Glutamyl-Methionine (Glu-Met). The transport of γ-glutamyl dipeptides is a complex process, primarily intertwined with the activity of the cell-surface enzyme γ-glutamyl transpeptidase (GGT) and potentially involving members of the solute carrier (SLC) 15 family of peptide transporters, PEPT1 and PEPT2. This document details the key proteins involved, summarizes the available (though limited) quantitative data, outlines detailed experimental protocols for studying this compound transport, and visualizes the associated signaling pathways and experimental workflows. Given the scarcity of direct kinetic data for this compound, information from structurally similar γ-glutamyl dipeptides is used as a proxy where noted, a limitation that underscores the need for further research in this area.
Introduction
Glutamyl-Methionine (this compound) is a dipeptide composed of glutamic acid and methionine. As a source of two crucial amino acids, its cellular uptake is of significant interest in fields ranging from fundamental cell biology to drug delivery and development. The transport of di- and tripeptides is a critical pathway for amino acid absorption and is mediated by specific transporter proteins. The transport of γ-glutamyl dipeptides, such as this compound, is thought to be closely associated with the γ-glutamyl cycle, a key pathway for glutathione metabolism and amino acid transport.[1][2]
The γ-Glutamyl Cycle and the Role of γ-Glutamyl Transpeptidase (GGT)
The primary mechanism governing the cellular interaction with extracellular γ-glutamyl dipeptides involves the enzyme γ-glutamyl transpeptidase (GGT; EC 2.3.2.2).[3][4] GGT is a membrane-bound enzyme with its active site facing the extracellular space.[2] It plays a crucial role in the catabolism of glutathione and other γ-glutamyl compounds.[5][6]
GGT can catalyze two main reactions involving this compound:
-
Hydrolysis: Cleavage of the γ-glutamyl bond to release free glutamate and methionine, which can then be taken up by their respective amino acid transporters.
-
Transpeptidation: Transfer of the γ-glutamyl moiety to an acceptor amino acid or peptide.[7]
This enzymatic activity suggests that the uptake of the constituent amino acids of this compound may occur after its extracellular breakdown. Studies on the transport of γ-glutamyl amino acids have shown that the process is inhibited by inhibitors of GGT, highlighting the enzyme's central role.[6][8] The overall process suggests a significant physiological link between glutathione metabolism and the transport of amino acids.[1]
Peptide Transporters: PEPT1 and PEPT2 (SLC15 Family)
The solute carrier family 15 (SLC15) includes the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), which are responsible for the transport of a wide variety of di- and tripeptides.[9][10]
-
PEPT1 is a low-affinity, high-capacity transporter primarily expressed in the apical membrane of intestinal epithelial cells, playing a major role in the absorption of dietary peptides.[11]
-
PEPT2 is a high-affinity, low-capacity transporter found in various tissues, including the kidney, brain, and lungs, where it is involved in peptide reabsorption and clearance.[12][13]
While these transporters are promiscuous in their substrate recognition, there is evidence to suggest that γ-glutamyl dipeptides may not be typical substrates. One study indicated that γ-glutamyl-amino acids are not transported by PEPT2.[14] However, a study on the transport of γ-glutamyl valine (γ-EV) across Caco-2 cell monolayers suggested that its transport is mediated by both PEPT1 and paracellular pathways.[15] This suggests that the transport of this compound could be complex and may not solely rely on a single transporter system. It is possible that after an initial interaction with GGT, the resulting molecule or the intact dipeptide is transported by PEPT1 or other unidentified transporters.
Quantitative Data on this compound Transport
Table 1: General Kinetic Parameters of Potentially Involved Transporters
| Transporter/Enzyme | Substrate(s) | Km/Ki | Vmax | Cell/Tissue System | Reference(s) |
| PEPT1 | Various di/tripeptides | Millimolar range | High capacity | Intestine, Caco-2 cells | [11] |
| PEPT2 | Various di/tripeptides | Micromolar range | Low capacity | Kidney, Brain | [12][13] |
| γ-Glutamyl Transpeptidase (GGT) | Glutamate γ-(4-nitroanilide) (donor) | 1.87 mM | Not specified | Hog kidney | [16] |
| γ-Glutamyl Transpeptidase (GGT) | Glycylglycine (acceptor) | 24.9 mM | Not specified | Hog kidney | [16] |
| PEPT1 Inhibition by γ-EV | γ-Glutamyl Valine (γ-EV) | Not specified | Papp: 1.56 x 10-6 cm/s | Caco-2 cells | [15] |
Note: The data for GGT represents its enzymatic activity, not transport kinetics. The Papp (apparent permeability coefficient) for γ-EV suggests a moderate rate of transport across a cell monolayer.
Signaling Pathways Regulating this compound Transport
The cellular uptake of this compound is likely regulated by signaling pathways that control the expression and activity of GGT and the PEPT transporters.
Regulation of γ-Glutamyl Transpeptidase (GGT)
GGT expression is known to be upregulated in response to oxidative stress. This induction is mediated by several signaling pathways, including:
-
MAPK Pathways: Ras, ERK, and p38 MAPK pathways are involved in the transcriptional regulation of the GGT gene.[5]
-
PI3K Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway also plays a role in GGT induction.[5]
-
Protein Kinase C (PKC) and Calcium (Ca2+): GGT activity can be modulated by Ca2+-calmodulin and PKC-dependent pathways. Studies in Sertoli cells suggest an inhibitory role of these pathways on basal GGT activity.[17]
Regulation of PEPT1 and PEPT2
The expression and function of PEPT1 and PEPT2 are subject to regulation by various factors, including hormones and intracellular signaling cascades.
-
Hormonal Regulation:
-
Insulin: Stimulates PEPT1-mediated dipeptide uptake in Caco-2 cells, likely by promoting the translocation of the transporter from an intracellular pool to the plasma membrane.[18]
-
Thyroid Hormone (T3): Inhibits PEPT1 activity in Caco-2 cells by decreasing the transcription and/or stability of PEPT1 mRNA.[19]
-
Growth Hormone (rhGH): Upregulates PEPT1 expression and transport activity in Caco-2 cells by stimulating gene transcription.[11][20]
-
-
Protein Kinase C (PKC): PKC activation has been shown to regulate the activity and cell surface expression of various transporters, including the serotonin transporter in HEK-293 cells, suggesting a potential regulatory role for PEPT transporters as well.[21][22]
-
Calcium Signaling: Intestinal dipeptide absorption can trigger calcium signaling through the calcium-sensing receptor (CaSR), leading to membrane hyperpolarization that may promote further peptide uptake.[23]
Experimental Protocols
Radiolabeled this compound Uptake Assay in Cultured Cells (e.g., Caco-2, HEK293)
This protocol is designed to measure the initial rate of this compound uptake into cultured cells.
Materials:
-
Cultured cells (e.g., Caco-2 grown on Transwell inserts to form a monolayer, or HEK293 cells grown in 24-well plates).
-
Radiolabeled [3H]-Glu-Met or [14C]-Glu-Met.
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).
-
Wash Buffer (ice-cold HBSS).
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail.
-
Scintillation counter.
-
Unlabeled this compound (for competition experiments).
-
Inhibitors of GGT (e.g., acivicin) or PEPT1 (e.g., Gly-Sar).
Procedure:
-
Cell Culture: Culture cells to confluency under standard conditions. For Caco-2 cells, allow for differentiation into a polarized monolayer (typically 21 days).
-
Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed Uptake Buffer.
-
Pre-incubation: Pre-incubate the cells for 15-30 minutes at 37°C in Uptake Buffer. For inhibitor studies, add the inhibitors during this step.
-
Uptake Initiation: Initiate the uptake by replacing the pre-incubation buffer with Uptake Buffer containing a known concentration of radiolabeled this compound and, for kinetic studies, varying concentrations of unlabeled this compound.
-
Incubation: Incubate for a short period (e.g., 1, 5, 10, 15 minutes) at 37°C to measure the initial linear rate of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Wash Buffer.
-
Cell Lysis: Lyse the cells by adding Cell Lysis Buffer and incubating for at least 30 minutes.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration in each well (e.g., using a BCA assay) to normalize the uptake data.
-
Data Analysis: Express the uptake as nmol of this compound per mg of protein per minute. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
LC-MS/MS Quantification of Intracellular this compound
This protocol allows for the specific and sensitive quantification of unlabeled this compound within cells.
Materials:
-
Cultured cells.
-
Uptake Buffer.
-
Wash Buffer (ice-cold PBS).
-
Extraction Solvent (e.g., 80% methanol).
-
Internal Standard (e.g., stable isotope-labeled this compound).
-
LC-MS/MS system.
-
Unlabeled this compound for standard curve.
Procedure:
-
Cell Culture and Uptake: Perform the cell culture and uptake experiment as described in section 6.1, but using unlabeled this compound.
-
Uptake Termination and Washing: Terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold PBS to remove extracellular this compound.
-
Metabolite Extraction: Add ice-cold Extraction Solvent containing the internal standard to the cells. Scrape the cells and collect the cell suspension.
-
Centrifugation: Centrifuge the cell extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its internal standard.
-
Quantification: Generate a standard curve using known concentrations of this compound. Quantify the intracellular concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Normalization: Normalize the data to the number of cells or total protein content.
Conclusion and Future Directions
The cellular uptake and transport of this compound are complex processes that are likely initiated by the extracellular enzymatic activity of GGT, followed by the transport of the resulting amino acids or the dipeptide itself, potentially via PEPT1. The regulation of this process involves intricate signaling networks that respond to hormonal cues and cellular stress.
A significant gap in the current knowledge is the lack of direct quantitative kinetic data for this compound transport. Future research should focus on:
-
Determining the Km and Vmax for this compound transport in various cell types.
-
Elucidating the precise roles of PEPT1 and PEPT2, and identifying any other transporters involved.
-
Further characterizing the signaling pathways that specifically regulate the transport of γ-glutamyl dipeptides.
A deeper understanding of these mechanisms will be invaluable for applications in nutrition, pharmacology, and the development of novel drug delivery strategies.
References
- 1. Evidence that the gamma-glutamyl cycle functions in vivo using intracellular glutathione: effects of amino acids and selective inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. γ-Glutamyl Cycle [flipper.diff.org]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. Redox Regulation of γ-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gamma-Glutamyl amino acids. Transport and conversion to 5-oxoproline in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for antibiotic transport and inhibition in PepT2, the mammalian proton-coupled peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proton-coupled oligopeptide transporter family SLC15: Physiological, pharmacological and pathological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. "Transport of Dietary Anti-Inflammatory Peptide, γ-Glutamyl Valine (γ-" by Snigdha Guha, Sophie Alvarez et al. [digitalcommons.unl.edu]
- 16. Determination of the mechanism and kinetic constants for hog kidney gamma-glutamyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression | Journal of Neuroscience [jneurosci.org]
- 23. Calcium‐sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Regulation of Glutamate and Methionine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (Glu) and Methionine (Met) are two critical amino acids that play multifaceted roles in cellular physiology. Beyond their fundamental function as building blocks for protein synthesis, they are central nodes in a complex metabolic network that governs cellular growth, proliferation, and response to environmental cues. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system and a key player in nitrogen metabolism.[1][2] Methionine, an essential amino acid, is the precursor for the universal methyl donor S-adenosylmethionine (SAM), which is vital for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and signal transduction.[3][4]
Maintaining the homeostasis of Glu and Met levels is paramount for normal cellular function. Dysregulation of their metabolism is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[5][6] The cellular concentrations of these amino acids are tightly controlled by a sophisticated network of enzymes whose activities are modulated through various regulatory mechanisms. Understanding the intricacies of this enzymatic regulation is crucial for identifying novel therapeutic targets and developing effective strategies for disease intervention.
This technical guide provides a comprehensive overview of the core enzymatic machinery and regulatory pathways that govern glutamate and methionine levels. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth insights into the key enzymes, their kinetic properties, regulatory mechanisms, and the signaling pathways that influence their activity. The guide also includes detailed experimental protocols for the quantitative analysis of these amino acids and the measurement of key enzyme activities, facilitating the practical application of this knowledge in a laboratory setting.
Enzymatic Regulation of Glutamate (Glu) Levels
The cellular pool of glutamate is dynamically regulated by the coordinated action of several key enzymes that control its synthesis, degradation, and interconversion with other metabolites.
Key Enzymes in Glutamate Metabolism
Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia.[5][7] This reaction provides a critical link between amino acid and carbohydrate metabolism, as α-ketoglutarate is an intermediate of the tricarboxylic acid (TCA) cycle.
Glutamine synthetase (GS) is a cytosolic enzyme responsible for the ATP-dependent synthesis of glutamine from glutamate and ammonia.[8] This reaction is a primary pathway for ammonia detoxification and plays a crucial role in nitrogen metabolism.
Aminotransferases, also known as transaminases, catalyze the transfer of an amino group from an amino acid to an α-keto acid. Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are two prominent examples that reversibly convert glutamate and a respective α-keto acid into α-ketoglutarate and a new amino acid.
Glutaminase (GLS) catalyzes the hydrolysis of glutamine to glutamate and ammonia.[1] This enzyme is particularly important in rapidly dividing cells, where glutamate can be used to replenish the TCA cycle.
Quantitative Analysis of Enzyme Kinetics
The kinetic properties of these enzymes, including their affinity for substrates (Km) and maximum reaction velocity (Vmax), are crucial determinants of glutamate flux.
| Enzyme | Substrate(s) | Km Value | Activators | Inhibitors |
| Glutamate Dehydrogenase (GDH) | Glutamate, NAD(P)+ | ~0.5-10 mM | ADP, Leucine | ATP, GTP, Palmitoyl-CoA, SIRT4 |
| Glutamine Synthetase (GS) | Glutamate, ATP, NH3 | ~2-4 mM (Glu) | Alanine, Glycine, Serine, Histidine, CTP, AMP | |
| Glutaminase (GLS) | Glutamine | ~2-5 mM | Phosphate, various mitochondrial activators | BPTES (allosteric inhibitor), Compound 968 |
Note: Km values can vary depending on the specific isoform, species, and experimental conditions.
Regulatory Mechanisms
The activities of glutamate-metabolizing enzymes are finely tuned by a combination of allosteric regulation, transcriptional control, and post-translational modifications.
Allosteric effectors, which are molecules that bind to an enzyme at a site other than the active site, can either activate or inhibit enzyme activity. For instance, GDH is allosterically activated by ADP, signaling a low energy state, and inhibited by ATP and GTP, indicating high energy levels.[5]
The expression of genes encoding these enzymes is tightly controlled by various transcription factors in response to cellular needs and environmental signals. For example, the transcription factor c-Myc can upregulate the expression of both GLS and the glutamine transporter SLC1A5.[1] The transcription of glutamate transporters, which are crucial for maintaining glutamate homeostasis, is also regulated by a variety of signaling pathways and transcription factors.[9][10]
Post-translational modifications, such as phosphorylation and acetylation, can rapidly modulate the activity of these enzymes.
Signaling Pathways Influencing Glutamate Levels
Cellular signaling pathways play a pivotal role in coordinating glutamate metabolism with other cellular processes.
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. mTORC1 stimulates glutamine metabolism by promoting the activity of GDH.[5][11] This is achieved through the transcriptional repression of SIRT4, a mitochondrial sirtuin that inhibits GDH activity.[5]
Caption: mTORC1 signaling pathway regulating glutamate metabolism.
Enzymatic Regulation of Methionine (Met) Levels
The metabolism of methionine is centered around the methionine cycle and the transsulfuration pathway, which are regulated by a distinct set of enzymes.
Key Enzymes in Methionine Metabolism
Methionine adenosyltransferase (MAT) catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM).[3][12] MAT exists in different isoforms with distinct kinetic and regulatory properties.[12]
Methionine synthase (MS) remethylates homocysteine to regenerate methionine, a key step in the methionine cycle.[4] This reaction requires vitamin B12 as a cofactor.
Cystathionine β-synthase (CBS) is the first and rate-limiting enzyme of the transsulfuration pathway, which converts homocysteine to cystathionine.[13][14] This pathway ultimately leads to the synthesis of cysteine.
S-adenosylhomocysteine hydrolase (SAHH) catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to homocysteine and adenosine. SAH is a potent inhibitor of most SAM-dependent methyltransferases.
Quantitative Analysis of Enzyme Kinetics
| Enzyme | Substrate(s) | Km Value | Activators | Inhibitors |
| Methionine Adenosyltransferase (MAT) | Methionine, ATP | ~10-100 µM (Met) | SAM (product inhibition) | |
| Methionine Synthase (MS) | Homocysteine, 5-MTHF | ~1-5 µM (Hcy) | Oxidative stress | |
| Cystathionine β-Synthase (CBS) | Homocysteine, Serine | ~0.5-2.5 mM (Hcy) | SAM | CO, NO |
| S-Adenosylhomocysteine Hydrolase (SAHH) | S-Adenosylhomocysteine | ~1-4 µM | Adenosine analogues |
Note: Km values can vary depending on the specific isoform, species, and experimental conditions.
Regulatory Mechanisms
S-adenosylmethionine (SAM) is a key allosteric regulator in methionine metabolism. It activates CBS, thereby directing homocysteine towards the transsulfuration pathway when methionine levels are high.[15]
The expression of genes involved in methionine metabolism is regulated by transcription factors that sense the levels of methionine and its metabolites. In some bacteria, this is mediated by T-box and S-box riboswitches.[16] In streptococci, protein transcription factors of the LysR family, such as MtaR/MetR and CmbR, play a crucial role.[17]
Signaling Pathways Influencing Methionine Levels
Signaling pathways can influence methionine metabolism by modulating the expression and activity of key enzymes. The mTOR pathway, for instance, is sensitive to amino acid availability, including methionine, and can in turn regulate processes that utilize methionine and SAM.[18]
Caption: Overview of the Methionine Cycle and Transsulfuration Pathway.
Interplay between Glutamate and Methionine Metabolism
Glutamate and methionine metabolism are interconnected. For example, the synthesis of glutathione, a major cellular antioxidant, requires both glutamate and cysteine (derived from methionine).
Experimental Protocols
Measurement of Glutamate Concentration
A common method for measuring glutamate levels is through an enzyme-coupled fluorometric or colorimetric assay.[19][20][21]
Principle: Glutamate is oxidized by glutamate dehydrogenase (GDH) or glutamate oxidase, producing a product (NADH or H₂O₂) that can be detected by a coupled reaction that generates a fluorescent or colored product.
Protocol Outline:
-
Sample Preparation: Homogenize tissue or lyse cells in the appropriate assay buffer. Centrifuge to remove insoluble material.[19]
-
Standard Curve: Prepare a series of glutamate standards of known concentrations.
-
Reaction Setup: Add samples and standards to a 96-well plate.
-
Reaction Initiation: Add a reaction mix containing the necessary enzymes and detection reagents.
-
Incubation: Incubate the plate at 37°C for a specified time, protected from light.
-
Measurement: Read the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 450 nm or 565 nm) using a microplate reader.[19][21]
-
Calculation: Determine the glutamate concentration in the samples by comparing their readings to the standard curve.
Measurement of Methionine Concentration
Methionine levels can be quantified using various methods, including HPLC and enzyme-based assays.
Enzyme Activity Assays
Principle: GDH activity is determined by a coupled enzyme assay where the production of NADH from the GDH-catalyzed reaction is measured.[22][23][24]
Protocol Outline:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in GDH assay buffer.[22]
-
Reaction Mix: Prepare a master mix containing glutamate and NAD⁺.
-
Reaction Initiation: Add the reaction mix to the samples in a 96-well plate.
-
Kinetic Measurement: Measure the increase in absorbance at 340 nm (for NADH) or a coupled colorimetric product at a different wavelength (e.g., 450 nm) over time.
-
Calculation: Calculate GDH activity from the rate of change in absorbance.
Principle: GS activity can be measured by quantifying the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine in a colorimetric assay.[8][25][26][27][28]
Protocol Outline:
-
Sample Preparation: Prepare cell lysates in a suitable buffer.[27][28]
-
Reaction: Incubate the lysate with a reaction mixture containing glutamine and hydroxylamine.
-
Stop Reaction and Color Development: Stop the reaction and develop the color by adding a ferric chloride reagent.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: Determine GS activity by comparing the absorbance to a standard curve of γ-glutamylhydroxamate.
Caption: Workflow for Glutamine Synthetase (GS) Activity Assay.
Principle: MAT activity is assayed by measuring the production of SAM or the co-product, pyrophosphate.[29][30][31]
Protocol Outline (Pyrophosphate-based):
-
Sample Preparation: Homogenize tissues or lyse cells in MAT assay buffer.[29][30]
-
Reaction Mix: Prepare a reaction mix containing methionine, ATP, and a pyrophosphate detection system.
-
Reaction Initiation: Add the reaction mix to the samples.
-
Kinetic Measurement: Monitor the increase in absorbance or fluorescence over time.
-
Calculation: Calculate MAT activity based on the rate of product formation, determined from a pyrophosphate standard curve.
Principle: CBS activity can be measured by quantifying the production of cystathionine or, in a coupled assay, the subsequent product cysteine.
Conclusion and Future Directions
The enzymatic regulation of glutamate and methionine levels is a complex and highly integrated process that is fundamental to cellular health. The key enzymes involved are subject to intricate regulatory mechanisms that allow cells to adapt to changing metabolic demands and environmental conditions. A deeper understanding of these pathways is revealing novel therapeutic opportunities for a variety of diseases.
Future research in this field will likely focus on:
-
Isoform-specific regulation: Elucidating the distinct regulatory mechanisms of different enzyme isoforms and their roles in specific tissues and disease states.
-
Dynamic modeling: Developing computational models to simulate and predict the flux through these metabolic pathways under different physiological and pathological conditions.
-
Drug discovery: Designing and developing small molecule inhibitors and activators that specifically target key regulatory enzymes for therapeutic intervention.
By continuing to unravel the complexities of Glu-Met metabolism, the scientific community is poised to make significant strides in both basic and translational research, ultimately leading to improved human health.
References
- 1. mdpi.com [mdpi.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 5. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of glutamate receptors and the mammalian target of rapamycin (mTOR) signaling pathway in activity-dependent dendritic protein synthesis in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Regulation of Glutamate Transporters: From Extracellular Signals to Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional Regulation of Glutamate Transporters: From Extracellular Signals to Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Methionine adenosyltransferase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cystathionine-β-Synthase: Molecular Regulation and Pharmacological Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Transcriptional Regulation of Cysteine and Methionine Metabolism in Lactobacillus paracasei FAM18149 [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. The acute transcriptional responses to dietary methionine restriction are triggered by inhibition of ternary complex formation and linked to Erk1/2, mTOR, and ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. assaygenie.com [assaygenie.com]
- 24. 3hbiomedical.com [3hbiomedical.com]
- 25. Glutamine Synthetase (GST) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]
- 29. content.abcam.com [content.abcam.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. arthusbio.com [arthusbio.com]
Unveiling the Presence of Glutamylmethionine: A Technical Guide to its Physiological Concentrations and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamylmethionine, a dipeptide of glutamic acid and methionine, is a constituent of the γ-glutamyl cycle, an important pathway for amino acid transport and glutathione metabolism. Despite its anticipated presence in various tissues, quantitative data on the physiological concentration of Glutamylmethionine remain scarce in scientific literature. This technical guide provides a comprehensive overview of the current understanding of γ-glutamyl peptides in mammalian tissues, with a specific focus on the analytical methodologies applicable to Glutamylmethionine. It details the biosynthesis of γ-glutamyl peptides, presents available quantitative data for related compounds to offer a comparative context, and outlines a robust experimental protocol for the quantification of these dipeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide serves as a valuable resource for researchers aiming to investigate the physiological roles of Glutamylmethionine and other γ-glutamyl peptides in health and disease.
Introduction
γ-Glutamyl dipeptides are a class of molecules formed through the transfer of a γ-glutamyl moiety, typically from glutathione (GSH), to an acceptor amino acid. This reaction is catalyzed by the enzyme γ-glutamyltransferase (GGT). These dipeptides are implicated in various physiological processes, including amino acid transport across cell membranes and the regulation of cellular redox status. Glutamylmethionine, formed from the transfer of a γ-glutamyl group to methionine, is one such dipeptide. While its existence is predicted by the known activity of GGT and the availability of methionine in tissues, its specific physiological concentrations and functions are yet to be extensively elucidated. This guide aims to bridge this knowledge gap by providing a foundational understanding of the biosynthesis of γ-glutamyl peptides and a practical framework for their quantification.
Biosynthesis of γ-Glutamyl Peptides: The γ-Glutamyl Cycle
The primary pathway for the synthesis of γ-glutamyl dipeptides, including Glutamylmethionine, is the γ-glutamyl cycle. This cycle involves a series of enzymatic reactions that facilitate the transport of amino acids into cells and the synthesis and degradation of glutathione. The key enzyme in the formation of extracellular γ-glutamyl peptides is γ-glutamyltransferase (GGT), a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl group from glutathione to various acceptor amino acids.
Quantitative Data on γ-Glutamyl Peptides in Tissues
| Dipeptide | Tissue | Concentration (nmol/g wet weight) | Species |
| γ-Glutamylglutamate | Striatum | ~0.05 (baseline), increasing with ischemia[1] | Rat |
| γ-Glutamyltaurine | Striatum | ~0.02 (baseline), increasing with ischemia[1] | Rat |
| γ-Glutamylglycine | Striatum | ~0.01 (baseline), increasing with ischemia[1] | Rat |
| γ-Glutamylglutamine | Striatum | ~0.03 (baseline), increasing with ischemia[1] | Rat |
| γ-Glutamyl-Alanine | Dry-cured Ham | 0.31 µg/g | Pig |
| γ-Glutamyl-Leucine | Dry-cured Ham | 11.35 µg/g | Pig |
It is important to note that these values are for related compounds and may not directly reflect the physiological concentrations of Glutamylmethionine, which will depend on the specific activity of GGT and the local concentration of methionine in different tissues.
Experimental Protocol: Quantification of γ-Glutamylmethionine by LC-MS/MS
The quantification of γ-glutamyl peptides in biological tissues is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise measurement of low-abundance analytes in complex biological matrices.
Sample Preparation
Proper sample preparation is critical for accurate quantification. The following is a general workflow for the extraction of γ-glutamyl peptides from tissue samples.
Detailed Steps:
-
Tissue Homogenization: Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen to quench metabolic activity. For extraction, a known weight of the frozen tissue is homogenized in a cold extraction solvent, typically an acidified organic solvent like 80% methanol containing a low concentration of formic acid, to precipitate proteins and extract small molecules.
-
Protein Precipitation and Clarification: The homogenate is then centrifuged at high speed (e.g., >10,000 x g) at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Collection and Drying: The resulting supernatant, containing the extracted metabolites, is carefully collected. The solvent is then evaporated to dryness, for example, under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution and Filtration: The dried extract is reconstituted in a small, precise volume of the initial mobile phase for LC-MS/MS analysis. The reconstituted sample should be filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatography:
-
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like γ-glutamyl peptides.
-
Mobile Phase: A gradient elution is commonly employed using two mobile phases:
-
Mobile Phase A: Water with a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Mobile Phase B: An organic solvent like acetonitrile or methanol with the same concentration of acid.
-
-
Gradient: The gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases, to elute compounds with increasing hydrophobicity.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for the detection of γ-glutamyl peptides.
-
Detection: Tandem mass spectrometry (MS/MS) is performed in the Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the molecular ion of Glutamylmethionine) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3). This highly specific detection method minimizes interference from other molecules in the sample.
-
Quantification: A standard curve is generated using a series of known concentrations of a pure Glutamylmethionine standard. The concentration of Glutamylmethionine in the biological samples is then determined by comparing the peak area of the analyte to the standard curve. The use of a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled Glutamylmethionine) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
Conclusion
While the direct quantification of Glutamylmethionine in various tissues remains an area for future research, the methodologies and comparative data presented in this guide provide a solid foundation for its investigation. The close relationship between γ-glutamyl peptides and the glutathione metabolic pathway suggests that fluctuations in Glutamylmethionine levels could serve as a biomarker for oxidative stress or alterations in amino acid metabolism. The detailed LC-MS/MS protocol outlined here offers a robust and sensitive approach for researchers to accurately measure Glutamylmethionine and other γ-glutamyl dipeptides, thereby enabling a deeper understanding of their physiological and pathological roles. Further studies are warranted to establish the definitive concentrations of Glutamylmethionine in different tissues and to explore its potential as a diagnostic or therapeutic target.
References
Methodological & Application
Application Notes: Enzymatic Synthesis of γ-Glutamyl-Methionine (γ-Glu-Met) using Glutaminase
Introduction
γ-Glutamyl-methionine (γ-Glu-Met) is a dipeptide of significant interest in pharmaceutical and food industries due to its potential physiological activities, including its role as a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV).[1] Traditional chemical synthesis of γ-glutamyl peptides is often a complex process requiring multiple protection and deprotection steps. Enzymatic synthesis presents a highly specific, efficient, and environmentally friendly alternative. This application note details a protocol for the synthesis of γ-Glu-Met utilizing the transpeptidation activity of glutaminase.
Glutaminase (EC 3.5.1.2), in addition to its primary hydrolytic function of converting L-glutamine (Gln) to L-glutamate (Glu), can catalyze a transpeptidation reaction.[2] In this reaction, the γ-glutamyl moiety from a donor substrate (L-glutamine) is transferred to an acceptor molecule, such as an amino acid (L-methionine), to form a new γ-glutamyl peptide.[3][4] By carefully controlling reaction conditions, particularly pH, the transpeptidation pathway can be favored over the competing hydrolysis reaction, maximizing the yield of the desired product.[4][5] This protocol is based on the use of a commercial glutaminase from Bacillus amyloliquefaciens for the synthesis of γ-Glu-Met.[1]
Reaction Mechanism
The enzymatic synthesis of γ-Glu-Met by glutaminase follows a two-step, ping-pong mechanism, characteristic of γ-glutamyltransferases.[3][6]
-
Acylation: The γ-glutamyl donor, L-glutamine, binds to the enzyme's active site. The γ-glutamyl group is transferred to a nucleophilic residue in the active site (e.g., Threonine), forming a covalent γ-glutamyl-enzyme intermediate and releasing ammonia (NH₃).[3][6]
-
Deacylation (Transpeptidation vs. Hydrolysis):
-
Transpeptidation: The acceptor amino acid, L-methionine (Met), binds to the enzyme. Its amino group attacks the γ-glutamyl-enzyme intermediate, leading to the formation of γ-Glu-Met and regenerating the free enzyme. This is the desired synthetic pathway.
-
Hydrolysis: Alternatively, a water molecule can act as the acceptor, attacking the intermediate. This results in the formation of L-glutamate and is a competing side reaction that reduces the overall yield of γ-Glu-Met.[7]
-
Alkaline conditions (pH 9-10) generally favor the transpeptidation reaction over hydrolysis.[1][5][6]
Caption: Ping-pong mechanism for glutaminase-catalyzed γ-Glu-Met synthesis.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of γ-Glu-Met
This protocol details the batch synthesis of γ-Glu-Met using glutaminase from Bacillus amyloliquefaciens.
Materials and Reagents:
-
Glutaminase from Bacillus amyloliquefaciens (e.g., commercial grade)
-
L-Glutamine (Gln)
-
L-Methionine (Met)
-
Tris-HCl buffer (100 mM) or similar alkaline buffer system
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Heating block or water bath with agitation
Procedure:
-
Reaction Buffer Preparation: Prepare a 100 mM Tris-HCl buffer. Adjust the pH to 10.0 using HCl.
-
Substrate Solution: In a suitable reaction vessel, dissolve L-Glutamine and L-Methionine in the pH 10.0 buffer to a final concentration of 200 mM for each substrate.[1]
-
Enzyme Addition: Add glutaminase to the reaction mixture to a final concentration of 0.1 U/mL.[1] One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
-
Incubation: Incubate the reaction mixture at 37°C for up to 5 hours with gentle agitation.[1] It is recommended to take time-course samples (e.g., at 0, 1, 2, 3, 4, and 5 hours) to monitor reaction progress via HPLC.
-
Reaction Termination: To stop the reaction, heat the mixture at 100°C for 10 minutes to denature and inactivate the enzyme.[7] Alternatively, the reaction can be terminated by adding an equal volume of 1 M HCl to lower the pH.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the denatured protein. Collect the supernatant for purification and HPLC analysis.
Protocol 2: Purification of γ-Glu-Met
This protocol describes a general method for purifying the synthesized γ-Glu-Met from the reaction mixture using anion-exchange chromatography.
Materials and Reagents:
-
Dowex 1x8 resin (or similar strong anion-exchange resin)
-
Acetic acid or formic acid for elution
-
Terminated reaction mixture supernatant
-
Chromatography column
Procedure:
-
Resin Preparation: Prepare a slurry of Dowex 1x8 resin in deionized water and pack it into a chromatography column. Equilibrate the column with deionized water.
-
Sample Loading: Adjust the pH of the reaction supernatant to neutral if necessary and load it onto the equilibrated column. Unreacted L-methionine and other neutral or cationic species will pass through.
-
Washing: Wash the column with several column volumes of deionized water to remove any remaining unbound components.
-
Elution: Elute the bound γ-Glu-Met and unreacted L-glutamine using a gradient of a weak acid, such as 0.1 M to 2 M acetic acid or formic acid.
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or TLC to identify those containing pure γ-Glu-Met.[6]
-
Final Product: Pool the pure fractions and lyophilize (freeze-dry) to obtain γ-Glu-Met as a solid powder.
Protocol 3: Analysis by HPLC
This protocol provides a general method for the quantification of substrates and products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes is a typical starting point. The gradient should be optimized to achieve baseline separation of Gln, Met, and γ-Glu-Met.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or 220 nm.
-
Quantification: Prepare standard curves for L-Glutamine, L-Methionine, and purified γ-Glu-Met to accurately quantify their concentrations in the reaction samples.[7]
Data Presentation
The following tables summarize the optimal reaction conditions derived from literature for the synthesis of γ-Glu-Met and related peptides.
Table 1: Optimal Reaction Conditions for γ-Glu-Met Synthesis
| Parameter | Optimal Value | Reference |
|---|---|---|
| Enzyme Source | Glutaminase (Bacillus amyloliquefaciens) | [1] |
| γ-Glutamyl Donor | L-Glutamine | [1] |
| Acceptor | L-Methionine | [1] |
| Substrate Ratio | 1:1 (Gln:Met) | [1] |
| Substrate Conc. | 200 mM | [1] |
| Enzyme Conc. | 0.1 U/mL | [1] |
| pH | 10.0 | [1] |
| Temperature | 37°C | [1] |
| Reaction Time | ~5 hours |[1] |
Table 2: Comparative Yields for Different γ-Glutamyl Peptides
| Product | γ-Glutamyl Donor | Acceptor | Yield (%) | Reference |
|---|---|---|---|---|
| γ-Glu-Trp | L-Gln | L-Trp | 51.02% | [1] |
| γ-Glu-Taurine | L-Gln | Taurine | 25% | [4] |
| γ-d-Glu-Taurine | d-Gln | Taurine | 71% |[4] |
Note: Yields are highly dependent on specific reaction conditions and enzyme characteristics. The use of D-glutamine can significantly increase yields by preventing the formation of γ-glutamyl by-products.[4]
Workflow Visualization
Caption: General workflow for the synthesis and purification of γ-Glu-Met.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine as a gamma-glutamyl donor for gamma-glutamyl transpeptidase: gamma-glutamyl peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Quantification of Glutamyl-Methionine (Glu-Met) in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamyl-Methionine (Glu-Met) is a dipeptide of interest in various fields of biomedical research. Dipeptides can be absorbed more efficiently than free amino acids and may possess unique biological activities. For instance, certain γ-glutamyl dipeptides have been identified as competitive inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes therapies.[1] Accurate quantification of this compound in biological samples such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. This document provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for peptide analysis.[2]
Principle of the Method
This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[3][4] The workflow involves sample preparation to remove interfering substances, chromatographic separation of this compound from other matrix components using reversed-phase liquid chromatography, and finally, detection and quantification by the mass spectrometer. An isotopically labeled internal standard (IS) should be used to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and injection.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules and peptides from biological matrices like plasma or serum.[5]
-
Thawing: Thaw frozen biological samples (e.g., plasma, serum) on ice to prevent degradation.
-
Aliquoting: Vortex the sample briefly for homogeneity and pipette 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., ¹³C₅,¹⁵N-Glu-Met) to each sample, except for the blank matrix.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample. The 1:3 sample-to-solvent ratio is a good starting point but can be optimized.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Liquid Chromatography (LC) Conditions
Due to its polar nature, this compound can be effectively separated using a reversed-phase C18 column with an aqueous mobile phase. Using acid modifiers like formic acid is preferred for LC/MS applications as they aid in protonation for positive ion mode ESI and improve peak shape without causing significant ion suppression.[6]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 2% B, 1-5 min: 2% to 30% B, 5-5.1 min: 30% to 95% B, 5.1-6 min: 95% B, 6-6.1 min: 95% to 2% B, 6.1-8 min: 2% B (Re-equilibration) |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific MRM transitions for this compound need to be determined by infusing a standard solution and optimizing the precursor ion and product ions, as well as the collision energy.
Predicted MRM Transitions for this compound:
The molecular weight of this compound is 280.33 g/mol . The protonated precursor ion [M+H]⁺ will have an m/z of 281.3. The fragmentation of dipeptides containing glutamic acid often involves the loss of water and subsequent fragmentation.[7] Peptides containing methionine can show a characteristic loss of methanesulfenic acid (64 Da) upon oxidation, which can sometimes occur in the ion source.[8] Standard fragmentation for peptides includes cleavage of the amide bond to form b and y ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Type |
| This compound (Quantifier) | 281.3 | 132.1 | To be optimized | y₁ ion |
| This compound (Qualifier) | 281.3 | 130.0 | To be optimized | a₁ ion (loss of CO) |
| Internal Standard | Dependent on label | Dependent on label | To be optimized | - |
Note: The exact m/z values and collision energies must be empirically optimized on the specific instrument being used.
MS Source Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
Quantitative data should be summarized to demonstrate the method's performance characteristics. The following tables represent typical validation data expected for such an assay.
Table 1: Calibration Curve Performance
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
|---|
| this compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| LLOQ (1 ng/mL) | Low QC (3 ng/mL) | Mid QC (100 ng/mL) | High QC (800 ng/mL) | |
|---|---|---|---|---|
| Intra-day Precision (%CV, n=6) | < 15% | < 10% | < 10% | < 10% |
| Inter-day Precision (%CV, n=18) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 20% | ± 15% | ± 15% | ± 15% |
Visualization of Protocols and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: LC-MS/MS workflow for this compound quantification.
Potential Signaling Pathway Involvement
This diagram shows the potential role of γ-glutamyl dipeptides as inhibitors of DPP-IV, which is relevant to the metabolism of incretin hormones like GLP-1.
Caption: Inhibition of DPP-IV by γ-Glu-Met.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective protocol for the quantification of Glutamyl-Methionine in biological samples. The combination of a straightforward protein precipitation sample preparation with the specificity of MRM detection allows for reliable data generation suitable for a wide range of research and development applications. Proper method validation, including assessment of linearity, precision, accuracy, and matrix effects, is essential before application to study samples.
References
- 1. researchgate.net [researchgate.net]
- 2. MRM-based LC-MS method for accurate C-peptide quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forensicrti.org [forensicrti.org]
- 4. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Glutamate and Methionine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of Glutamate (Glu) and Methionine (Met) in human plasma. The protocol employs a straightforward protein precipitation step followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of these amino acids for metabolic studies, clinical research, and drug efficacy and safety assessments.
Introduction
Glutamate and Methionine are two critical amino acids involved in a multitude of physiological and pathological processes. Glutamate is the most abundant excitatory neurotransmitter in the mammalian central nervous system, while Methionine is an essential amino acid and a precursor for several key metabolites, including S-adenosylmethionine (SAM), a universal methyl group donor. Accurate and reliable quantification of Glu and Met in plasma is crucial for understanding their roles in health and disease, and for the development of novel therapeutics. This protocol provides a detailed, step-by-step guide for their analysis, from sample preparation to data acquisition.
Experimental Protocol
Materials and Reagents
-
Glutamate (Glu) and Methionine (Met) analytical standards
-
Stable isotope-labeled internal standards (e.g., ¹³C₅,¹⁵N-Glutamate and ¹³C₅,¹⁵N-Methionine)
-
Human plasma (collected in EDTA or heparin tubes)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sulfosalicylic acid or Trichloroacetic acid (TCA)
-
Ultrapure water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., a system equipped with an electrospray ionization source)
Sample Preparation
Patient preparation is crucial for accurate results; patients should avoid eating for at least two hours before blood is drawn.[1] If the patient is receiving total parenteral nutrition (TPN), it should be discontinued for at least four hours prior to sample collection.[1]
-
Protein Precipitation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold methanol containing the internal standards at a known concentration.
-
Alternatively, a 50 µL aliquot of plasma can be mixed with 5 µL of 30% sulfosalicylic acid solution.[2] Another option is to use 10% trichloroacetic acid (TCA) for protein precipitation.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.
-
-
Dilution (if necessary):
-
For highly concentrated samples, the supernatant can be diluted with the initial mobile phase.
-
LC-MS/MS Analysis
The analysis can be performed using a variety of LC-MS/MS systems. The following are general conditions that may need to be optimized for your specific instrumentation.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Acquity BEH Amide, 2.1x100 mm, 1.7 µm) or a suitable C18 column.[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to provide good separation of Glu and Met from other plasma components. A typical gradient might start at a high percentage of organic phase, ramp down, and then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument. |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glutamate (Glu) | 148.06 | 84.04, 130.05 | Optimized |
| Methionine (Met) | 150.05 | 104.05, 56.05 | Optimized |
| ¹³C₅,¹⁵N-Glutamate | 154.07 | 88.05, 135.06 | Optimized |
| ¹³C₅,¹⁵N-Methionine | 156.08 | 108.06, 60.06 | Optimized |
Note: The specific m/z values and collision energies should be optimized for the instrument being used.
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (µM) | R² |
| Glutamate | 1 - 500 | > 0.995 |
| Methionine | 1 - 200 | > 0.995 |
Table 2: Method Performance Characteristics
| Analyte | LLOQ (µM) | Accuracy (%) | Precision (%CV) |
| Glutamate | 1 | 85 - 115 | < 15 |
| Methionine | 1 | 85 - 115 | < 15 |
Experimental Workflow Diagram
Caption: Experimental workflow for Glu-Met analysis in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Glutamate and Methionine in human plasma. The simple sample preparation and rapid analysis time make it well-suited for large-scale studies in both academic and industrial research settings. The method demonstrates excellent sensitivity, accuracy, and precision, ensuring high-quality data for a variety of research applications.
References
- 1. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glutamylmethionine as a DPP-IV Inhibitor Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inactivating GLP-1 and GIP, DPP-IV attenuates their insulinotropic effects. Inhibition of DPP-IV is therefore a key therapeutic strategy for the management of type 2 diabetes, as it prolongs the action of incretins, leading to improved glycemic control.
Glutamylmethionine (Glu-Met) is a dipeptide composed of glutamic acid and methionine. While specific quantitative data on the DPP-IV inhibitory activity of Glutamylmethionine is not extensively documented in publicly available literature, studies have shown that individual amino acids such as Methionine, and dipeptides containing Glutamic acid (e.g., Glu-Lys), exhibit inhibitory effects on DPP-IV[1]. This suggests that Glutamylmethionine is a viable candidate for investigation as a DPP-IV inhibitor.
These application notes provide a detailed protocol for a fluorometric in vitro assay to determine the DPP-IV inhibitory activity of Glutamylmethionine and other test compounds.
Principle of the Assay
The DPP-IV inhibitor assay is a fluorescence-based method that measures the enzymatic activity of DPP-IV. The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). In the presence of active DPP-IV, the enzyme cleaves the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The resulting increase in fluorescence intensity is directly proportional to the DPP-IV activity. When a DPP-IV inhibitor, such as Glutamylmethionine, is present, the enzymatic cleavage of the substrate is reduced, leading to a decrease in fluorescence. The inhibitory potential of the test compound is quantified by measuring the reduction in fluorescence and is typically expressed as the half-maximal inhibitory concentration (IC50).
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Human Recombinant DPP-IV | R&D Systems | 1180-SE |
| Gly-Pro-AMC (Substrate) | Sigma-Aldrich | G2761 |
| Glutamylmethionine | Sigma-Aldrich | G5502 |
| Sitagliptin (Positive Control) | Cayman Chemical | 10009313 |
| Tris-HCl | Thermo Fisher | 15567027 |
| NaCl | Sigma-Aldrich | S9888 |
| EDTA | Sigma-Aldrich | E9884 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom plates | Corning | 3603 |
| Fluorescence microplate reader | (Specify model) | |
| Standard laboratory equipment | (Pipettes, tubes, etc.) |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, pH 8.0):
-
Dissolve 1.21 g of Tris base in 80 mL of deionized water.
-
Adjust the pH to 8.0 with 1 M HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C.
-
-
DPP-IV Enzyme Stock Solution (1 mg/mL):
-
Reconstitute human recombinant DPP-IV in sterile PBS to a final concentration of 1 mg/mL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
DPP-IV Working Solution (0.1 µg/mL):
-
Dilute the DPP-IV enzyme stock solution in Assay Buffer to a final concentration of 0.1 µg/mL immediately before use.
-
-
Substrate Stock Solution (10 mM Gly-Pro-AMC):
-
Dissolve 3.7 mg of Gly-Pro-AMC in 1 mL of DMSO.
-
Aliquot and store at -20°C, protected from light.
-
-
Substrate Working Solution (200 µM Gly-Pro-AMC):
-
Dilute the Substrate Stock Solution 1:50 in Assay Buffer immediately before use.
-
-
Test Compound (Glutamylmethionine) Stock Solution (10 mM):
-
Dissolve 2.78 mg of Glutamylmethionine in 1 mL of Assay Buffer.
-
Prepare serial dilutions in Assay Buffer to obtain a range of concentrations for IC50 determination (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).
-
-
Positive Control (Sitagliptin) Stock Solution (1 mM):
-
Dissolve 4.07 mg of Sitagliptin in 10 mL of DMSO.
-
Prepare serial dilutions in Assay Buffer to obtain a range of concentrations for IC50 determination.
-
Assay Procedure
-
Plate Setup:
-
Add reagents to a 96-well black, flat-bottom plate according to the layout in Table 1.
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Negative Control (100% Activity): 25 µL of Assay Buffer and 25 µL of DPP-IV Working Solution.
-
Test Compound Wells: 25 µL of each Glutamylmethionine dilution and 25 µL of DPP-IV Working Solution.
-
Positive Control Wells: 25 µL of each Sitagliptin dilution and 25 µL of DPP-IV Working Solution.
Table 1: 96-Well Plate Layout for DPP-IV Inhibition Assay
Well Type Reagent 1 (25 µL) Reagent 2 (25 µL) Reagent 3 (50 µL) Blank Assay Buffer Assay Buffer Substrate Working Solution Negative Control Assay Buffer DPP-IV Working Solution Substrate Working Solution Test Compound Glutamylmethionine Dilution DPP-IV Working Solution Substrate Working Solution | Positive Control | Sitagliptin Dilution | DPP-IV Working Solution | Substrate Working Solution |
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of Substrate Working Solution to all wells.
-
Mix the contents of the wells by gentle shaking.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank)] * 100
-
Determine the IC50 value:
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
The following table provides a template for presenting the results of the DPP-IV inhibition assay. While the IC50 value for Glutamylmethionine needs to be experimentally determined using the protocol above, IC50 values for other known dipeptide inhibitors are included for comparative purposes.
Table 2: DPP-IV Inhibitory Activity of Dipeptides
| Dipeptide | IC50 (µM) | Reference |
|---|---|---|
| Glutamylmethionine (this compound) | To be determined | N/A |
| Isoleucyl-Prolyl-Isoleucine (Diprotin A) | ~26 | [Known DPP-IV inhibitor] |
| Valyl-Alanine | ~190 | [Published data] |
| Tryptophyl-Leucine | <45 | |
| Tryptophyl-Arginine | <45 | |
| Tryptophyl-Lysine | <45 |
| Glu-Lys | Inhibitory activity reported |[1] |
Visualizations
DPP-IV Signaling Pathway in Glucose Homeostasis
References
Application Notes: The Role and Use of L-Glutamine and L-Methionine in Cell Culture
Introduction
L-Glutamine and L-Methionine are critical amino acids in cell culture, playing indispensable roles in cellular metabolism, proliferation, and viability. L-Glutamine, a non-essential amino acid, is the most abundant amino acid in the bloodstream and serves as a primary carbon and nitrogen source for rapidly dividing cells, including cancer cells.[1][2] It is a key substrate for the synthesis of proteins, nucleotides, and the major antioxidant glutathione (GSH).[3][4] Many cultured cells exhibit "glutamine addiction," demonstrating a high dependence on external glutamine for survival and growth.[2][5]
L-Methionine is an essential sulfur-containing amino acid, meaning it must be supplied in the culture medium.[6][7] It is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, histones, and other proteins, which is crucial for epigenetic regulation.[8][9] Methionine metabolism also contributes to the synthesis of polyamines and glutathione, impacting redox balance and cell growth.[6]
Given their central roles, manipulating the concentrations of L-Glutamine and L-Methionine in cell culture media is a powerful technique to study cellular metabolism, signaling pathways, and the differential dependencies of normal versus cancerous cells. These studies are vital for identifying potential therapeutic targets in oncology and other diseases.[5][9]
Key Metabolic Roles and Pathways
L-Glutamine and L-Methionine are integral to several core metabolic pathways that support cell proliferation and survival.
-
Glutamine Metabolism (Glutaminolysis): Cancer cells, in particular, heavily rely on glutamine.[1] It is transported into the cell and converted to glutamate by the enzyme glutaminase (GLS).[2] Glutamate is then converted to α-ketoglutarate (α-KG), which enters and replenishes the Tricarboxylic Acid (TCA) cycle, a process known as anaplerosis.[2][3] This is critical for generating ATP and biosynthetic precursors for lipids and other amino acids.[1][10] The nitrogen from glutamine is also donated for the synthesis of nucleotides and other non-essential amino acids.[10]
-
Methionine Metabolism and the One-Carbon Cycle: Methionine is converted to SAM, which donates its methyl group in numerous transmethylation reactions.[8] The resulting S-adenosylhomocysteine (SAH) is hydrolyzed to homocysteine. Homocysteine can either be remethylated to regenerate methionine or enter the transsulfuration pathway to produce cysteine, a rate-limiting precursor for the synthesis of the antioxidant glutathione (GSH).[6]
The interplay between these two amino acids is significant. For instance, glutamine-derived glutamate is a necessary substrate for GSH synthesis, while methionine metabolism provides the other key precursor, cysteine.[3]
Figure 1. Key metabolic roles of L-Glutamine and L-Methionine.
Quantitative Data Summary
The effects of modulating L-Glutamine and L-Methionine are cell-type specific. The following tables summarize typical concentrations used in media and observed effects from deprivation studies.
Table 1: Standard Concentrations in Common Cell Culture Media
| Medium Type | Typical L-Glutamine Conc. (mM) | Typical L-Methionine Conc. (mM) |
| DMEM | 4.0 | 0.2 |
| RPMI-1640 | 2.0 | 0.1 |
| DMEM/F12 | 2.5 | 0.1 |
| IMDM | 4.0 | 0.2 |
| MCDB 131 | 10.0 | 0.2 |
Note: Due to its instability in liquid media, L-Glutamine is often added fresh from a stock solution before use.[11][12]
Table 2: Reported Effects of Amino Acid Deprivation in Cancer Cell Lines
| Cell Line | Deprivation Condition | Observed Effect | Reference |
| Colorectal Cancer (various) | Glutamine Starvation (48-72h) | Decreased growth rate (40-50%), cell cycle arrest (G0/G1), reduced GSH/GSSG ratio.[13] | [13] |
| Melanoma (A101D) | Methionine Deprivation (24h) | 42% decrease in total glutathione, induction of apoptosis.[14] | [14] |
| Melanoma (A101D) | Cysteine Deprivation (24h) | 95% decrease in total glutathione, increased lipid peroxidation, ferroptosis.[14] | [14] |
| BALB/c 3T3 (Transformed) | Low Glutamine | Significantly decreased growth rate compared to non-transformed cells.[5] | [5] |
| Various Cancer Cells | Methionine Restriction | Inhibition of cell growth, sensitization to chemotherapeutic agents.[6][9] | [6][9] |
Experimental Protocols
Protocol 1: Preparation of Custom Amino Acid-Modified Media
This protocol describes how to prepare media with specific concentrations of L-Glutamine and L-Methionine, which is essential for deprivation or titration studies.
Materials:
-
Amino acid-free basal medium (e.g., DMEM, RPMI-1640)
-
Sterile, cell culture-grade L-Glutamine powder
-
Sterile, cell culture-grade L-Methionine powder
-
Sterile, deionized water or PBS for stock solutions
-
Fetal Bovine Serum (FBS), dialyzed if necessary to remove amino acids
-
Penicillin-Streptomycin solution (100x)
-
Sterile 0.22 µm filter units
-
Sterile storage bottles
Procedure:
-
Prepare Amino Acid Stock Solutions:
-
L-Glutamine (200 mM Stock): Aseptically dissolve 2.92 g of L-Glutamine in 90 mL of sterile PBS. Adjust the final volume to 100 mL with sterile PBS.[11] Sterilize the solution by passing it through a 0.22 µm filter. Aliquot and store at -20°C.
-
L-Methionine (100 mM Stock): Aseptically dissolve 1.49 g of L-Methionine in 90 mL of sterile deionized water. Adjust the final volume to 100 mL. Sterilize through a 0.22 µm filter. Aliquot and store at -20°C.
-
-
Reconstitute Basal Medium:
-
Prepare the amino acid-free powdered medium according to the manufacturer's instructions, typically by dissolving it in cell culture-grade water. Add sodium bicarbonate as required.
-
Adjust the pH to the desired level (usually 7.2-7.4).[15]
-
-
Supplement the Medium:
-
To 485 mL of the reconstituted basal medium, aseptically add the required supplements. For a standard DMEM formulation (4 mM Gln, 0.2 mM Met):
-
10 mL of 200 mM L-Glutamine stock (for a final concentration of 4 mM).
-
1 mL of 100 mM L-Methionine stock (for a final concentration of 0.2 mM).
-
Add all other essential amino acids from stock solutions as required by the specific medium formulation.
-
50 mL of FBS (for a final concentration of 10%).
-
5 mL of 100x Penicillin-Streptomycin.
-
-
For deprivation media , simply omit the amino acid stock solution of interest (e.g., add no L-Glutamine for glutamine-free medium).
-
-
Final Sterilization and Storage:
-
Bring the final volume to 500 mL with the basal medium.
-
For best practice, sterile-filter the entire complete medium through a 0.22 µm filter unit.
-
Store the complete medium at 4°C. Use medium containing fresh L-Glutamine within 2-3 weeks due to degradation.[11]
-
Protocol 2: Cell Proliferation Assay under Amino Acid Deprivation
This protocol uses a Crystal Violet assay to measure the impact of L-Glutamine or L-Methionine deprivation on cell proliferation and viability over time.
Materials:
-
Cells of interest
-
Complete control medium (e.g., 4 mM Gln, 0.2 mM Met)
-
Deprivation medium (e.g., 0 mM Gln, 0.2 mM Met)
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 20% methanol)
-
10% Acetic Acid solution
-
PBS
-
Plate reader (570 nm)
Experimental Workflow Diagram:
Figure 2. Workflow for a cell proliferation assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in 100 µL of complete control medium. Allow cells to attach overnight.
-
Media Exchange: The next day (Day 1), carefully aspirate the seeding medium. Wash once with sterile PBS.
-
Treatment: Add 100 µL of the experimental media (Control or Deprivation) to the appropriate wells. Include wells with no cells as a blank control.
-
Incubation and Staining:
-
At designated time points (e.g., 24, 48, 72 hours), process one plate.
-
Aspirate the media and gently wash wells with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and let the plate dry completely.
-
Add 50 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate extensively with water to remove excess stain and let it dry.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Shake the plate for 5 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Subtract the average blank reading from all wells. Plot the average absorbance for each condition against time to generate growth curves. A reduction in absorbance in the deprivation group compared to the control indicates an inhibition of proliferation.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cancer cell metabolism: the essential role of the nonessential amino acid, glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 5. Deprivation of glutamine in cell culture reveals its potential for treating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine Restriction and Cancer Biology [mdpi.com]
- 7. Dietary methionine restriction on cancer development and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Pleiotropic Effects of Glutamine Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]
- 12. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 13. mdpi.com [mdpi.com]
- 14. Differences in cell death in methionine versus cysteine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellculturecompany.com [cellculturecompany.com]
Application Notes and Protocols for the Analytical Detection of Glu-Met Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamyl-methionine (Glu-Met) dipeptides exist as structural isomers, primarily as α-Glu-Met and γ-Glu-Met. In the α-isomer, the methionine residue is linked to the α-carboxyl group of glutamic acid, forming a standard peptide bond. In the γ-isomer, the linkage involves the γ-carboxyl group of the glutamic acid side chain. This subtle structural difference can lead to distinct biological activities and metabolic fates. For instance, γ-glutamyl dipeptides are key intermediates in the γ-glutamyl cycle, a crucial pathway for glutathione metabolism and amino acid transport.[1][2] Therefore, the ability to accurately detect and differentiate these isomers is of significant importance in various fields, including drug development, metabolomics, and food science.
This document provides detailed application notes and experimental protocols for the analytical separation and quantification of this compound isomers using advanced chromatographic and mass spectrometric techniques.
Analytical Techniques for this compound Isomer Separation
The primary challenge in analyzing this compound isomers lies in their identical mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone. Consequently, chromatographic separation prior to detection is essential. The most effective techniques for this purpose are Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), particularly utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating highly polar compounds like dipeptides.[3] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. A baseline separation of α and γ glutamyl dipeptide isomers has been successfully achieved using HILIC with an amide-based stationary phase.[4]
Tandem Mass Spectrometry (MS/MS)
MS/MS is employed for the sensitive and selective detection of the chromatographically separated isomers. By selecting the precursor ion (the protonated this compound dipeptide) and inducing fragmentation, specific product ions can be monitored for quantification. Studies on the gas-phase ion chemistry of this compound systems provide insights into their fragmentation patterns, aiding in the optimization of MS/MS parameters.[5]
Quantitative Data Summary
While direct comparative studies quantifying the performance of different methods for this compound isomers are limited, the following table summarizes typical performance characteristics for the analysis of similar isomeric dipeptides using UPLC-MS/MS and HILIC-MS/MS.
| Parameter | UPLC-MS/MS (Reversed-Phase) | HILIC-MS/MS | Ion Mobility-MS |
| Resolution of Isomers | Partial to baseline separation, highly dependent on column chemistry and mobile phase modifiers. | Baseline separation is often achievable, especially with amide or diol stationary phases.[4] | Can provide separation based on ion shape and size, offering an orthogonal dimension to chromatography. |
| Limit of Detection (LOD) | Low nM to pM range. | Low nM to pM range. | Dependent on the specific IMS-MS platform. |
| Limit of Quantification (LOQ) | Low nM range. | Low nM range. | Dependent on the specific IMS-MS platform. |
| Linearity (r²) | Typically >0.99 | Typically >0.99 | Not directly applicable for quantification without chromatographic separation. |
| Precision (%RSD) | <15% | <15% | N/A |
| Accuracy (%Recovery) | 85-115% | 85-115% | N/A |
Experimental Protocols
Protocol 1: HILIC-UPLC-MS/MS for the Separation and Quantification of α-Glu-Met and γ-Glu-Met
This protocol is designed for the baseline separation and quantification of α-Glu-Met and γ-Glu-Met isomers in biological matrices.
1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound isomer).
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate).
2. HILIC-UPLC Conditions
-
Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0
-
Mobile Phase B: 90% Acetonitrile with 10 mM Ammonium formate, pH 3.0
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %A %B 0.0 10 90 5.0 40 60 5.1 10 90 | 8.0 | 10 | 90 |
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound
-
Precursor Ion (m/z): 279.1
-
Product Ion 1 (Quantifier): 132.1 (Methionine fragment)
-
Product Ion 2 (Qualifier): 84.1 (Pyroglutamic acid fragment from γ-Glu) or 148.1 (Glutamic acid fragment from α-Glu)
-
-
Collision Energy: Optimize for each transition (typically 15-25 eV).
-
Dwell Time: 100 ms
Visualizations
The γ-Glutamyl Cycle
The following diagram illustrates the γ-glutamyl cycle, a key metabolic pathway involving γ-glutamyl peptides.
Caption: The γ-Glutamyl Cycle.
Experimental Workflow for this compound Isomer Analysis
This diagram outlines the logical flow of the analytical process for detecting and quantifying this compound isomers.
Caption: Experimental Workflow for this compound Isomer Analysis.
References
Application Notes and Protocols for Solid-Phase Synthesis of Glutamylmethionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the manual solid-phase synthesis of the dipeptide Glutamylmethionine (Glu-Met) using Fmoc/tBu chemistry. The protocol details the preparation of the resin, sequential amino acid coupling, Fmoc deprotection, and final cleavage and deprotection of the peptide from the solid support. A specialized cleavage cocktail is employed to mitigate the oxidation of the methionine residue. Quantitative data is presented in a structured table for clarity, and a detailed workflow diagram is provided to visualize the synthesis process. This guide is intended to enable researchers to reliably synthesize Glutamylmethionine for a variety of research and development applications.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, allowing for the efficient construction of peptides by sequentially adding amino acids to a growing chain that is covalently linked to an insoluble resin support.[1][2] This methodology simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing steps.[1] The most widely adopted SPPS strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile protecting groups for the amino acid side chains.[3][4]
Glutamylmethionine is a dipeptide of interest in various biochemical and pharmaceutical studies. Its synthesis requires careful consideration of the methionine residue, which is susceptible to oxidation during the final cleavage step.[5][6] This protocol employs Fmoc-Glu(OtBu)-OH, where the glutamic acid side chain is protected with a tert-butyl (OtBu) group, and Fmoc-Met-OH.[7] A specialized cleavage cocktail, Reagent H, is utilized to ensure the integrity of the methionine residue upon cleavage from the resin.[5][6]
Data Presentation
| Parameter | Reagent/Condition | Amount/Concentration | Duration |
| Resin Swelling | Wang Resin | 100 mg (0.1 mmol scale) | 1 hour |
| N,N-Dimethylformamide (DMF) | 2 mL | ||
| First Amino Acid Loading (Methionine) | Fmoc-Met-OH | 3 equivalents (0.3 mmol, 111.4 mg) | 2 hours |
| HBTU | 2.9 equivalents (0.29 mmol, 110 mg) | ||
| N,N-Diisopropylethylamine (DIPEA) | 6 equivalents (0.6 mmol, 105 µL) | ||
| DMF | 2 mL | ||
| Capping (Optional) | Acetic Anhydride/Pyridine/DMF (1:8:1) | 2 mL | 30 minutes |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 mL | 2 x 10 minutes |
| Second Amino Acid Coupling (Glutamic Acid) | Fmoc-Glu(OtBu)-OH | 3 equivalents (0.3 mmol, 127.7 mg) | 2 hours |
| HBTU | 2.9 equivalents (0.29 mmol, 110 mg) | ||
| DIPEA | 6 equivalents (0.6 mmol, 105 µL) | ||
| DMF | 2 mL | ||
| Final Fmoc Deprotection | 20% Piperidine in DMF | 2 mL | 2 x 10 minutes |
| Cleavage and Deprotection | Reagent H | 3 mL per 100 mg resin | 3 hours |
| Cold Diethyl Ether | ~30 mL | 30 minutes at 4°C |
Experimental Protocols
Materials
-
Fmoc-Met-OH
-
Fmoc-Glu(OtBu)-OH
-
Wang Resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reagent H Cleavage Cocktail:
-
Cold Diethyl Ether
-
Solid-phase synthesis vessel
-
Shaker
Protocol
1. Resin Preparation and Swelling
-
Place 100 mg of Wang resin in a solid-phase synthesis vessel.
-
Add 2 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.[9]
-
Drain the DMF from the vessel.
2. First Amino Acid Loading: Fmoc-Met-OH
-
In a separate vial, dissolve Fmoc-Met-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 2 mL of DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
(Optional) To cap any unreacted sites, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DMF) for 30 minutes, then wash as in the previous step.[9]
3. Fmoc Deprotection
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes at room temperature and drain.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to ensure complete removal of piperidine.[10]
4. Second Amino Acid Coupling: Fmoc-Glu(OtBu)-OH
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 2 mL of DMF.
-
Add the activated amino acid solution to the deprotected Met-resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
5. Final Fmoc Deprotection
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes at room temperature and drain.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), followed by DCM (3 x 2 mL), and finally Methanol (3 x 2 mL).
-
Dry the peptidyl-resin under vacuum for at least 1 hour.
6. Cleavage and Deprotection
-
Prepare Reagent H immediately before use.
-
Add 3 mL of Reagent H to the dried peptidyl-resin in a suitable reaction vessel.[6]
-
Allow the reaction to proceed for 3 hours at room temperature with occasional swirling, under an inert gas atmosphere.[6][8]
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional small portion of TFA (2 x 0.5 mL) and combine the filtrates.[11]
-
Precipitate the crude peptide by adding the combined filtrate to a centrifuge tube containing ~30 mL of cold diethyl ether.
-
Place the tube at 4°C for 30 minutes to facilitate precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).
-
Dry the crude Glutamylmethionine peptide under vacuum.
Visualization
Caption: Workflow for the solid-phase synthesis of Glutamylmethionine.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. langene.com [langene.com]
- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application of Glutamate and Methionine in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (Glu) and Methionine (Met) are two critical amino acids that serve as central hubs in cellular metabolism. Beyond their fundamental role as building blocks for proteins, they are key players in a multitude of metabolic pathways, including nitrogen metabolism, one-carbon metabolism, and neurotransmitter synthesis.[1][2] Metabolomic profiling of glutamate and methionine provides a valuable window into the physiological and pathophysiological state of an organism.[3] Dysregulation of their metabolism has been implicated in a range of diseases, including metabolic syndrome, neurodegenerative disorders, and cancer.[4][5][6][7][8][9][10]
These application notes provide a comprehensive overview of the methodologies used to study glutamate and methionine in the context of metabolomics, with a focus on liquid chromatography-mass spectrometry (LC-MS) based approaches.
Key Metabolic Roles of Glutamate and Methionine
Glutamate is a non-essential amino acid that plays a pivotal role in amino acid metabolism, acting as a primary nitrogen donor and acceptor.[1] It is a precursor for the synthesis of other amino acids such as glutamine, proline, and arginine.[2][11] In the central nervous system, glutamate is the primary excitatory neurotransmitter.[12]
Methionine is an essential amino acid and a key component of one-carbon metabolism.[1] It is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1] The transmethylation and transsulfuration pathways originating from methionine are crucial for cellular function and redox balance.
Perturbations in the metabolic pathways involving glutamate and methionine have been linked to various diseases. For instance, altered glutamate and methionine levels have been observed in schizophrenia, type 1 diabetes, and Parkinson's disease.[4][5][6][8][13]
Quantitative Data Summary
The following tables summarize typical concentration ranges and LC-MS/MS parameters for the analysis of glutamate and methionine in human plasma.
Table 1: Typical Concentrations of Glutamate and Methionine in Human Plasma
| Metabolite | Healthy Controls (µM) | Type 2 Diabetes (T2DM) (µM) | Diabetic Kidney Disease (DKD) (µM) | Reference |
| Glutamic Acid | 84.5 ± 36.3 | 54.4 ± 40.8 | - | [3] |
| Methionine | - | - | - |
Note: Data presented as mean ± standard deviation. Concentration ranges can vary based on analytical methods, and patient cohorts.
Table 2: Exemplary LC-MS/MS Parameters for Amino Acid Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Acquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm | [14] |
| Mobile Phase A | 10 mM Perfluoroheptanoic acid (PFHA) in Water | [14] |
| Mobile Phase B | Acetonitrile | [14] |
| Gradient | Linear gradient from 2% to 98% B | [14] |
| Flow Rate | 0.4 mL/min | [14] |
| Column Temperature | 40°C | [14] |
| Injection Volume | 10 µL | [14] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Ion Mode | [14] |
| MRM Transitions | Analyte-specific parent and daughter ions | [14] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for Amino Acid Analysis
This protocol describes a common method for extracting amino acids from plasma samples prior to LC-MS/MS analysis.[15][16][17]
Materials:
-
Plasma samples
-
30% Sulfosalicylic acid (SSA) solution
-
Internal standard solution containing isotopically labeled amino acids
-
Mobile phase B (e.g., acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
For each 50 µL of plasma, add 5 µL of 30% SSA solution to precipitate proteins.[15]
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[17]
-
Transfer a 27.5 µL aliquot of the clear supernatant to a new microcentrifuge tube.
-
Add 2 µL of the internal standard working solution.[15]
-
Add 225 µL of mobile phase B.[15]
-
Vortex the final mixture for 30 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Amino Acids
This protocol provides a general framework for the analysis of underivatized amino acids using a UPLC-MS/MS system.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A column suitable for polar analytes, such as a Raptor Polar X column or an Acquity UPLC HSS T3 column, is recommended.[14][15]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the amino acids. A total run time of around 10-15 minutes is common.[15][18]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 2-10 µL.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for amino acid analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification, offering high selectivity and sensitivity.
-
MRM Transitions: For each amino acid and its corresponding internal standard, specific precursor-to-product ion transitions need to be optimized.
-
Data Analysis: Peak integration and quantification are performed using the instrument's software. Calibration curves are generated using a series of standards with known concentrations.
Visualizations
Signaling Pathway: One-Carbon Metabolism
The following diagram illustrates the central role of methionine in the one-carbon metabolism pathway, which is crucial for methylation reactions and the synthesis of nucleotides and other biomolecules.
References
- 1. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomic Profiling of Amino Acids in Human Plasma Distinguishes Diabetic Kidney Disease From Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic and transcriptomic signatures of prenatal excessive methionine support nature rather than nurture in schizophrenia pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic and transcriptomic signatures of prenatal excessive methionine support nature rather than nurture in schizophrenia pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. Independent serum metabolomics approaches identify disrupted glutamic acid and serine metabolism in Parkinson’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Serum Metabolomics Reveals a Potential Benefit of Methionine in Type 1 Diabetes Patients with Poor Glycemic Control and High Glycemic Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 16. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. sciex.com [sciex.com]
Developing a Bioassay for c-Met Kinase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2] These pathways, including the RAS/MAPK, PI3K/Akt, and STAT signaling axes, are crucial for normal cellular processes like proliferation, motility, and morphogenesis.[1][3] However, aberrant c-Met activation, through overexpression, mutation, or amplification, is a key driver in the initiation and progression of numerous human cancers, making it an attractive target for therapeutic intervention.[1][4]
These application notes provide detailed protocols for developing and implementing robust bioassays to screen for and characterize inhibitors of c-Met kinase activity. Both a biochemical and a cell-based assay are described to allow for comprehensive evaluation of potential drug candidates, from direct enzymatic inhibition to cellular target engagement and downstream functional effects.
c-Met Signaling Pathway
Activation of the c-Met receptor by HGF initiates a complex network of intracellular signaling events. The diagram below illustrates the major pathways involved in c-Met-driven cellular responses.
Caption: Overview of the HGF/c-Met signaling cascade.
Experimental Protocols
Two primary assay formats are detailed below: a biochemical kinase assay to measure direct inhibition of the c-Met enzyme and a cell-based phosphorylation assay to assess target engagement in a cellular context.
Protocol 1: In Vitro Biochemical c-Met Kinase Assay
This protocol measures the enzymatic activity of recombinant c-Met kinase by quantifying the phosphorylation of a synthetic peptide substrate. A luminescence-based detection method, such as ADP-Glo™ or Kinase-Glo®, is used to measure ATP consumption, which is inversely correlated with kinase activity.[5][6]
Experimental Workflow:
Caption: Workflow for the biochemical c-Met kinase assay.
Materials:
-
Recombinant human c-Met kinase domain (e.g., BPS Bioscience, Cat# 40255)[6]
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)[6]
-
ATP Solution
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Test compounds and a known c-Met inhibitor (e.g., Capmatinib)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a luminescence-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in 100% DMSO. A typical starting concentration range for screening is 10 mM. For IC50 determination, create an 11-point, 3-fold serial dilution.
-
Assay Plate Preparation: Dispense a small volume (e.g., 25-50 nL) of the diluted compounds and controls (DMSO for 100% activity, known inhibitor for 0% activity) into the wells of a 384-well plate.[7]
-
Enzyme Addition: Prepare a solution of c-Met kinase in kinase buffer (e.g., final concentration of 2-8 nM).[8] Add 2.5 µL to each well containing the test compounds and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Prepare a master mix containing the peptide substrate and ATP in kinase buffer. The final concentrations should be at or near the Km for each (e.g., 0.2 mg/mL Poly(Glu,Tyr), 10-20 µM ATP).[8] Add 2.5 µL of this master mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 to 90 minutes.[8]
-
Detection: Add the ADP-Glo™ Reagent as per the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP. Follow with the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: After a brief incubation (15-30 minutes), measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (high signal) and potent inhibitor (low signal) controls. Plot the percent inhibition versus the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[9]
Data Presentation: Biochemical Assay Results
| Compound | Target | IC50 (nM)[10] | Selectivity vs. Other Kinases |
| INCB28060 (Capmatinib) | c-Met | 0.13 | >10,000-fold vs. panel |
| SU11274 | c-Met | ~5 | Moderate |
| Staurosporine | Pan-Kinase | 0.237 (c-Met) | Non-selective |
| Sorafenib | Multi-Kinase | 58 (VEGFR-2) | Multi-targeted |
| Test Compound A | c-Met | 25.6 | To be determined |
| Test Compound B | c-Met | 152.1 | To be determined |
Protocol 2: Cell-Based c-Met Phosphorylation Assay (Western Blot)
This protocol is designed to confirm the on-target activity of a c-Met inhibitor by directly measuring the phosphorylation status of the c-Met receptor in a cellular environment.[9] Cancer cell lines with known c-Met activation (e.g., through gene amplification or HGF stimulation) are used.[9]
Materials:
-
c-Met dependent cancer cell line (e.g., MKN-45, SNU-5, or Hs 746T gastric cancer; NCI-H1993 lung cancer)[7][11]
-
Cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% Pen-Strep)
-
Recombinant Human HGF (if inducing phosphorylation)
-
Test compounds and vehicle control (DMSO)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Met (p-cMet, e.g., pY1234/pY1235) and anti-total c-Met[8][9]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Culture: Seed the selected cancer cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation (for HGF stimulation): If investigating ligand-induced phosphorylation, replace the growth medium with serum-free medium and incubate for 4-6 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10 nM to 1 µM) or a vehicle control (DMSO) for a predetermined time, typically 1-4 hours.[7][9][11]
-
HGF Stimulation (optional): For the final 15-30 minutes of inhibitor treatment, stimulate the cells with HGF (e.g., 50 ng/mL), except for the unstimulated control wells.[11]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[11]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[7]
-
Western Blotting:
-
Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and perform electrophoresis.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]
-
-
Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against total c-Met or a housekeeping protein like β-actin.[7]
-
Data Analysis: Quantify the band intensity for p-cMet and total c-Met. A reduction in the ratio of p-cMet to total c-Met in compound-treated cells compared to the control indicates target engagement and inhibition.
Data Presentation: Cellular Assay Results
| Cell Line | Treatment | p-cMet Signal (Normalized) | Total c-Met Signal (Normalized) | Downstream Effect (GI50, µM) |
| MKN-45 | DMSO Control | 1.00 | 1.00 | - |
| MKN-45 | INCB28060 (10 nM) | 0.15 | 0.98 | 0.008 |
| MKN-45 | Test Compound A (100 nM) | 0.45 | 1.02 | 0.25 |
| MKN-45 | Test Compound B (100 nM) | 0.89 | 0.99 | >10 |
| Hs 746T | DMSO Control | 1.00 | 1.00 | - |
| Hs 746T | INCB28060 (10 nM) | 0.21 | 1.01 | 0.012 |
| Hs 746T | Test Compound A (100 nM) | 0.52 | 0.97 | 0.41 |
| Hs 746T | Test Compound B (100 nM) | 0.92 | 1.03 | >10 |
Note: GI50 (50% growth inhibition) values would be determined from a separate cell viability assay (e.g., MTT or CellTiter-Glo) run over 72 hours.[9]
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Enzymatically Synthesized γ-L-Glutamyl-L-methionine (Glu-Met)
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-L-Glutamyl-L-methionine (Glu-Met) is a dipeptide with emerging interest in various fields of research due to its potential biological activities. As a naturally occurring compound found in sources like onions, garlic, and beans, it is also a human metabolite involved in the γ-glutamyl cycle, which plays a crucial role in amino acid transport and glutathione metabolism.[1][2] Enzymatic synthesis offers a green and efficient alternative to chemical synthesis for producing this dipeptide. This document provides detailed protocols for the enzymatic synthesis of γ-L-glutamyl-L-methionine and its subsequent purification, tailored for research and drug development applications.
Enzymatic Synthesis of γ-L-Glutamyl-L-methionine
The enzymatic synthesis of γ-Glu-Met can be efficiently achieved using the enzyme γ-glutamyltranspeptidase (GGT). This enzyme catalyzes the transfer of a γ-glutamyl group from a donor substrate to an acceptor amino acid. L-glutamine or glutathione (GSH) can serve as the γ-glutamyl donor, while L-methionine acts as the acceptor.[3][4]
Logical Relationship: Enzymatic Synthesis of γ-Glu-Met
Caption: Enzymatic synthesis of γ-Glu-Met using GGT.
Experimental Protocol: Enzymatic Synthesis
Materials:
-
γ-Glutamyltranspeptidase (GGT) from a suitable source (e.g., Bacillus subtilis)
-
L-Glutamine
-
L-Methionine
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Reaction Mixture Preparation:
-
Dissolve L-glutamine (e.g., 50 mM) and L-methionine (e.g., 100 mM) in 100 mM Tris-HCl buffer (pH 8.0).
-
Stir the solution until all substrates are completely dissolved.
-
Adjust the pH to 8.0 with HCl or NaOH if necessary.
-
-
Enzymatic Reaction:
-
Add GGT to the reaction mixture to a final concentration of 1 U/mL.
-
Incubate the reaction at 37°C with gentle agitation for 4-6 hours.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture to 95°C for 10 minutes to inactivate the enzyme.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the denatured enzyme.
-
Collect the supernatant containing the synthesized γ-Glu-Met for purification.
-
Purification of γ-L-Glutamyl-L-methionine
The purification of γ-Glu-Met from the enzymatic reaction mixture involves separating the dipeptide from unreacted substrates (L-glutamine, L-methionine), by-products, and the inactivated enzyme. A two-step chromatographic procedure using ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended for achieving high purity.
Experimental Workflow: Purification of γ-Glu-Met
Caption: Purification workflow for enzymatically synthesized γ-Glu-Met.
Protocol 1: Ion-Exchange Chromatography (IEX)
This step aims to separate the negatively charged γ-Glu-Met from the neutral or positively charged unreacted amino acids at a specific pH. Anion exchange chromatography is suitable for this purpose.
Materials:
-
DEAE-Sepharose or similar anion exchange resin
-
Tris-HCl buffer (20 mM, pH 8.0) - Binding Buffer
-
Tris-HCl buffer (20 mM, pH 8.0) containing 1 M NaCl - Elution Buffer
Procedure:
-
Column Preparation:
-
Pack a chromatography column with the anion exchange resin and equilibrate it with 5-10 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Adjust the pH of the crude supernatant to 8.0.
-
Load the supernatant onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound molecules (e.g., L-methionine).
-
-
Elution:
-
Elute the bound γ-Glu-Met using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
Collect fractions and monitor the absorbance at 214 nm.
-
-
Fraction Pooling and Desalting:
-
Analyze the fractions containing the dipeptide by HPLC.
-
Pool the fractions containing pure γ-Glu-Met.
-
Desalt the pooled fractions using a desalting column or dialysis.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This step provides high-resolution purification to separate γ-Glu-Met from any remaining impurities based on hydrophobicity.
Materials:
-
C18 reversed-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation:
-
Lyophilize the desalted fractions from the IEX step.
-
Reconstitute the sample in Mobile Phase A.
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute with a linear gradient of 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm.
-
-
Fraction Collection and Analysis:
-
Collect the peak corresponding to γ-Glu-Met.
-
Analyze the purity of the collected fraction using analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilize the pure fraction to obtain γ-Glu-Met as a powder.
-
Data Presentation
The following table presents hypothetical data for the purification of enzymatically synthesized γ-Glu-Met, illustrating the expected outcomes at each stage.
| Purification Step | Total Protein (mg) | Total γ-Glu-Met (mg) | Purity (%) | Yield (%) | Purification Fold |
| Crude Supernatant | 50 | 10 | 20 | 100 | 1 |
| Ion-Exchange Pool | 5 | 8.5 | 85 | 85 | 4.25 |
| RP-HPLC Pool | 0.5 | 7.5 | >98 | 75 | >49 |
Biological Context: The γ-Glutamyl Cycle
γ-L-Glutamyl-L-methionine is an intermediate in the γ-glutamyl cycle, a key pathway for amino acid transport across cell membranes, particularly in the kidney.[5] The enzyme γ-glutamyltranspeptidase (GGT), located on the cell surface, can transfer the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid like methionine, forming γ-Glu-Met. This dipeptide is then transported into the cell.
Logical Relationship: Role of γ-Glu-Met in the γ-Glutamyl Cycle
References
- 1. Human Metabolome Database: Showing metabocard for gamma-Glutamylmethionine (HMDB0034367) [hmdb.ca]
- 2. gamma-Glutamylmethionine | C10H18N2O5S | CID 7009567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic γ-Glu-Met Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield of enzymatically synthesized γ-L-glutamyl-L-methionine (γ-Glu-Met). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are suitable for synthesizing γ-Glu-Met?
A1: The primary enzymes used for synthesizing γ-glutamyl dipeptides like γ-Glu-Met are γ-Glutamyltranspeptidase (GGT) and glutaminase.[1][2]
-
γ-Glutamyltranspeptidase (GGT, EC 2.3.2.2): GGT is a highly effective enzyme that catalyzes the transfer of a γ-glutamyl group from a donor substrate (e.g., L-glutamine) to an acceptor amino acid (L-methionine). Bacterial GGTs, such as the one from Bacillus subtilis, are commonly used for preparative synthesis.[2][3]
-
Glutaminase (EC 3.5.1.2): Certain glutaminases, like the one from Bacillus amyloliquefaciens, also exhibit significant transpeptidation activity, making them effective biocatalysts for γ-Glu-Met synthesis.[1]
Q2: What are the primary side reactions that decrease the yield of γ-Glu-Met?
A2: The main competing reactions that reduce the final product yield are hydrolysis and autotranspeptidation.[4]
-
Hydrolysis: This is the most significant side reaction where the enzyme transfers the γ-glutamyl group to a water molecule instead of to L-methionine. This results in the formation of glutamic acid and is a major cause of reduced yield, especially with GGT.[4]
-
Autotranspeptidation: The γ-glutamyl donor, typically L-glutamine, can also act as an acceptor. This leads to the formation of the byproduct γ-glutamyl-glutamine (γ-Glu-Gln).[2][4]
Q3: How can I effectively monitor the progress of the synthesis reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction.[4][5] By taking samples at various time points, you can quantify the consumption of substrates (L-glutamine, L-methionine) and the formation of the product (γ-Glu-Met) and byproducts (glutamic acid, γ-Glu-Gln). A reverse-phase C18 column with detection at 210-220 nm is typically used.[5]
Q4: Is enzyme immobilization beneficial for γ-Glu-Met synthesis?
A4: Yes, enzyme immobilization can be highly advantageous. Covalently immobilizing an enzyme like GGT onto a solid support (e.g., glyoxyl-agarose) can significantly enhance its stability, especially at the alkaline pH and higher temperatures that often favor synthesis.[4] It also simplifies the process of removing the enzyme from the reaction mixture and allows for its reuse, which can make the process more cost-effective.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No γ-Glu-Met Yield | 1. Suboptimal pH: The reaction pH is not in the optimal range, favoring hydrolysis over transpeptidation. | 1. Adjust pH: Increase the pH to the alkaline range. A pH of 9.0-10.0 is generally optimal for GGT and glutaminase-catalyzed transpeptidation.[1][2][6] Use a suitable buffer like Tris-HCl or carbonate buffer to maintain a stable pH.[2][5] |
| 2. Incorrect Substrate Ratio: The molar ratio of the γ-glutamyl donor (L-glutamine) to the acceptor (L-methionine) is not optimized. | 2. Optimize Substrate Ratio: An excess of the acceptor (L-methionine) can help drive the reaction toward dipeptide synthesis.[4] However, some studies show success with an excess of the donor. For glutaminase, a Gln:Met ratio of 10:1 (200 mM:20 mM) has been shown to be effective.[1] For GGT, a 1:1 ratio (100 mM:100 mM) has been used.[2] This parameter should be optimized empirically. | |
| 3. Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or instability under reaction conditions.[4] | 3. Verify Enzyme Activity: Ensure the enzyme has been stored at the recommended temperature (typically 5°C or below).[7] Perform an activity assay before use. Consider using an immobilized enzyme for enhanced stability.[4] | |
| 4. Suboptimal Temperature: The reaction temperature is too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation.[7] | 4. Optimize Temperature: The optimal temperature depends on the specific enzyme. A temperature of 37°C has been used successfully for glutaminase.[1] For GGT, temperatures between 25°C and 40°C are common.[2][8] Perform experiments at different temperatures (e.g., 25°C, 30°C, 37°C, 45°C) to find the optimum for your system. | |
| High Levels of Byproducts (e.g., Glutamic Acid, γ-Glu-Gln) | 1. Hydrolysis Dominates: Reaction conditions (especially pH) are favoring the transfer of the γ-glutamyl group to water.[4] | 1. Increase pH: As stated above, a high pH (9.0-10.0) is crucial to suppress the hydrolytic side reaction.[6] |
| 2. Autotranspeptidation: The concentration of the γ-glutamyl donor (L-glutamine) is too high relative to the acceptor, promoting the formation of γ-Glu-Gln.[4] | 2. Adjust Substrate Ratio: Modifying the donor-to-acceptor ratio can minimize this byproduct. For some systems, increasing the acceptor concentration relative to the donor is effective.[4] | |
| 3. Reaction Time is Too Long: The desired product (γ-Glu-Met) might be degrading or participating in further reactions after reaching its maximum concentration.[4] | 3. Monitor and Control Reaction Time: Use HPLC to track product formation over time and stop the reaction when the maximum γ-Glu-Met concentration is achieved.[4] The optimal time can range from 3 to 24 hours depending on conditions.[1][2] | |
| Difficulty Purifying γ-Glu-Met | 1. Complex Reaction Mixture: The final mixture contains unreacted substrates, byproducts, and the desired product, which have similar chemical properties. | 1. Use Ion-Exchange Chromatography: This is a highly effective method for separation. An anion exchange column (e.g., Dowex 1x8 in formate form) can be used. Unreacted L-methionine can be washed off, and the negatively charged γ-Glu-Met, glutamic acid, and unreacted L-glutamine can be eluted using a formic acid or acetic acid gradient.[5][9] |
Data Presentation: Optimized Reaction Conditions for γ-Glu-Met Synthesis
The following tables summarize quantitative data from different studies for easy comparison.
Table 1: Synthesis Catalyzed by Glutaminase from Bacillus amyloliquefaciens [1]
| Parameter | Optimized Value | Resulting Yield |
| pH | 9.0 | 26.16% |
| Temperature | 37 °C | |
| Reaction Time | 3 hours | |
| Enzyme Concentration | 0.1 U/mL | |
| L-Glutamine (Gln) Conc. | 200 mM | |
| L-Methionine (Met) Conc. | 20 mM | |
| Gln:Met Molar Ratio | 10:1 |
Table 2: Synthesis Catalyzed by Immobilized GGT from Bacillus subtilis (BsGGT) [2]
| Parameter | Value | Resulting Yield |
| pH | 10.0 (Carbonate Buffer) | ~19-40% (range for similar peptides) |
| Temperature | 25 °C | |
| Reaction Time | 3 hours | |
| Enzyme Concentration | 0.5 U/mL | |
| L-Glutamine (Gln) Conc. | 100 mM | |
| L-Methionine (Met) Conc. | 100 mM | |
| Gln:Met Molar Ratio | 1:1 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of γ-Glu-Met using Glutaminase (Adapted from[1])
-
Reaction Mixture Preparation:
-
Prepare a suitable reaction buffer (e.g., 100 mM Tris-HCl) and adjust the pH to 9.0.
-
Dissolve L-glutamine (γ-glutamyl donor) and L-methionine (acceptor) in the buffer to final concentrations of 200 mM and 20 mM, respectively.
-
Pre-incubate the mixture at 37°C with gentle stirring.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding glutaminase from B. amyloliquefaciens to a final concentration of 0.1 U/mL.
-
Incubate the reaction at 37°C for 3 hours with continuous gentle agitation.
-
-
Reaction Monitoring:
-
Periodically withdraw aliquots (e.g., at 0, 1, 2, and 3 hours).
-
Stop the enzymatic reaction in the aliquot immediately by boiling for 10 minutes or by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Analyze the composition of the aliquot by HPLC to determine the concentrations of substrates and products.
-
-
Reaction Termination:
-
Once the optimal yield is achieved, terminate the entire reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
-
Enzyme Removal and Product Purification:
-
Centrifuge the heat-inactivated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme.
-
Collect the supernatant containing the γ-Glu-Met.
-
Purify the γ-Glu-Met from the supernatant using anion-exchange chromatography as described in the troubleshooting guide.
-
Visualizations
Caption: Enzymatic reaction pathways for γ-Glu-Met synthesis.
References
- 1. air.unimi.it [air.unimi.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. γ- glutamyl peptidase preparation , enzymatic properties and its application in a small peptide synthesis research - Dissertation [m.dissertationtopic.net]
- 9. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Glu-Met Instability in Solution
This guide is intended for researchers, scientists, and drug development professionals working with co-formulations of Glucagon-like peptide-1 (GLP-1) analogues and Metformin, hereafter referred to as "Glu-Met." It provides detailed troubleshooting advice and protocols to address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Metformin in an aqueous solution?
A1: Metformin's stability in solution is primarily influenced by pH, temperature, and oxidative stress. It is particularly susceptible to degradation in strongly alkaline conditions.[1] Studies have shown significant degradation in 0.1 M NaOH.[1] While more stable in acidic and neutral solutions, exposure to high temperatures and oxidizing agents like hydrogen peroxide can also lead to degradation.[1][2]
Q2: Why is my GLP-1 analogue aggregating or forming fibrils in the solution?
A2: GLP-1 and its analogues have a natural tendency to aggregate and form insoluble fibrils, a process involving a structural transition from alpha-helices to beta-sheets.[3] This physical instability is a major challenge and is highly dependent on factors like pH, peptide concentration, temperature, ionic strength, and agitation.[4] Aggregation can lead to loss of biological activity and potential immunogenicity.
Q3: What is the optimal pH range for maintaining the stability of a this compound solution?
A3: Finding a single optimal pH is challenging due to the differing stability profiles of the two components. Metformin is most stable in a pH range of 6 to 10.[5][6] Conversely, GLP-1 analogues can exhibit aggregation at neutral to alkaline pH (e.g., 7.4-8.2).[4] Therefore, a weakly acidic to neutral pH (around 6.0-7.0) is often the necessary compromise to minimize both Metformin degradation and GLP-1 aggregation. The exact optimal pH may need to be determined empirically for your specific GLP-1 analogue and formulation.
Q4: Can exposure to light affect my this compound solution?
A4: Yes, photolytic degradation can be a concern. Both Metformin and GLP-1 analogues can be sensitive to UV light. Studies on Metformin have demonstrated degradation upon exposure to UV light or direct sunlight.[7][8] It is a standard practice to protect solutions containing these active pharmaceutical ingredients (APIs) from light to prevent photodegradation.
Q5: Are there any specific solvents I should avoid when preparing this compound solutions?
A5: While Metformin hydrochloride is freely soluble in water, its solubility varies in other solvents.[2][9] The choice of co-solvents can impact stability. For GLP-1 analogues, organic solvents can influence their conformational stability and aggregation propensity. It is crucial to use high-purity solvents and assess their compatibility. For instance, DMSO has been shown to be an effective solvent for preparing stable Metformin microparticles.[10]
Troubleshooting Common Instability Issues
Problem 1: Rapid loss of Metformin concentration detected by HPLC.
-
Possible Cause: Alkaline pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. Metformin degrades significantly in alkaline conditions, with degradation following first-order kinetics.[1]
-
Solution: Adjust the pH to a neutral or slightly acidic range (pH 6-7). Buffer the solution to maintain a stable pH throughout the experiment.
Problem 2: Visible precipitation or cloudiness appears in the solution over time.
-
Possible Cause: Aggregation and fibrillation of the GLP-1 analogue.
-
Troubleshooting Step: Analyze the precipitate. Use techniques like Thioflavin T (ThT) fluorescence assay to confirm the presence of amyloid fibrils characteristic of GLP-1 aggregation.
-
Solution:
-
Optimize pH: Avoid pH ranges known to promote aggregation for your specific GLP-1 analogue (often neutral to alkaline).[4]
-
Control Temperature: Store solutions at recommended temperatures (typically 2-8°C) and avoid freeze-thaw cycles.
-
Minimize Agitation: Avoid vigorous shaking or stirring, which can accelerate fibril formation.[4]
-
Consider Excipients: Investigate the use of stabilizing excipients, such as certain sugars or amino acids, which are known to inhibit peptide aggregation.
-
Problem 3: Appearance of unexpected peaks during chromatographic analysis.
-
Possible Cause: Oxidative degradation of Metformin.
-
Troubleshooting Step: Review the solution preparation and storage conditions. The presence of reactive oxygen species (ROS), particularly hydroxyl radicals, can oxidize Metformin.[11][12][13]
-
Solution:
-
Use High-Purity Water: Employ de-gassed, high-purity water (e.g., Milli-Q) to minimize dissolved oxygen and metal ion contaminants that can catalyze oxidation.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid Peroxides: Ensure that solvents and excipients are free from peroxide contaminants.
-
Quantitative Data Summary
The following tables summarize key stability data for Metformin.
Table 1: Effect of pH and Oxidizing Conditions on Metformin Degradation
| Condition (Stressor) | Concentration | Time (min) | Degradation (%) | Half-life (t₀.₅) | Source(s) |
| Acidic | 0.01 M HCl | 240 | 5.73 | 16.74 h | [1] |
| 0.1 M HCl | 240 | 6.73 | 16.74 h | [1] | |
| Alkaline | 0.01 M NaOH | 240 | 9.11 | 12.50 h | [1] |
| 0.1 M NaOH | 240 | 60.92 | 0.97 h | [1] | |
| Oxidative | 0.3% H₂O₂ | 240 | 6.58 | 50.13 h | [1] |
| 3% H₂O₂ | 240 | 7.95 | 16.74 h | [1] |
Table 2: Temperature Stability of Metformin in Solution
| Matrix | Temperature (°C) | Duration | Stability Finding | Source(s) |
| Aqueous Solution | 14 - 40 | 3 days | Stable, no significant degradation observed. | [5][6] |
| Aqueous Solution | 30 - 70 | 208 hours | At 30°C, 10% decomposition occurred after 208 hours. | [2] |
| Human Plasma | 25 | 6 hours | Stable. | [14][15] |
| Human Plasma | -20 | 24 hours | Stable. | [14][15] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Solution
This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Objective: To assess the stability of the this compound solution under various stress conditions.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of your this compound formulation in a suitable, pre-tested solvent system (e.g., phosphate-buffered saline at a slightly acidic pH).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 1.0 mL of the stock solution to 1.0 mL of 2N HCl. Reflux for 30 minutes at 60°C. Neutralize with 2N NaOH before analysis.
-
Base Hydrolysis: Add 1.0 mL of the stock solution to 1.0 mL of 2N NaOH. Reflux for 30 minutes at 60°C. Neutralize with 2N HCl before analysis.
-
Oxidative Degradation: Add 1.0 mL of the stock solution to 1.0 mL of 20% H₂O₂. Store at 60°C for 30 minutes.
-
Thermal Degradation: Expose the stock solution to dry heat at 70°C for 48 hours in a thermostatically controlled oven.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 200 Watt hours/m²) in a photostability chamber for a defined period (e.g., 7 days).
-
Control Sample: Keep a portion of the stock solution at the recommended storage condition (e.g., 4°C, protected from light) as an unstressed control.
-
-
Sample Analysis:
-
Following exposure, dilute all samples (including the control) to the target concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. The method must be able to resolve the parent peaks of the GLP-1 analogue and Metformin from any degradation products.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compounds.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key pathways and workflows relevant to this compound stability and mechanism of action.
Caption: Metformin's core mechanism of action via the AMPK pathway.[16][17][18]
Caption: Simplified degradation pathways for Metformin under stress.[19][20][21]
Caption: A generalized workflow for investigating this compound stability.[17]
References
- 1. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. EP1633390B1 - Stabilized pharmaceutical glp-1 peptide compositions - Google Patents [patents.google.com]
- 4. millennialscientific.com [millennialscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ultraviolet photolysis of metformin: mechanisms of environmental factors, identification of intermediates, and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. speronline.com [speronline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jddtonline.info [jddtonline.info]
- 11. Radical-induced oxidation of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry for Glu-Met Analysis
Welcome to the technical support center for the mass spectrometric analysis of the dipeptide Glutamyl-Methionine (Glu-Met). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended ESI parameters for this compound analysis?
For a dipeptide like this compound, initial electrospray ionization (ESI) parameters in positive ion mode can be set within a general range and then optimized. Start with a capillary voltage of 3.0-4.0 kV, a cone voltage of 20-40 V, a desolvation gas flow of 600-800 L/h, and a source temperature of 120-150°C. These parameters should be systematically adjusted to maximize the signal intensity of the protonated molecule [M+H]⁺.
Q2: How can I avoid oxidation of the methionine residue during analysis?
Methionine is susceptible to oxidation, which can occur during sample preparation and the electrospray process.[1][2] To minimize this, use fresh, high-purity solvents and reagents, and avoid prolonged exposure of the sample to air and light. Consider adding antioxidants like methionine to the mobile phase to protect the sample from oxidative damage.[2] Be aware that in-source oxidation can also be a phenomenon associated with the electrospray process itself.[2]
Q3: What are the expected major fragment ions for this compound in positive ion mode CID?
Upon collision-induced dissociation (CID), protonated dipeptides containing glutamic acid are known to exhibit characteristic fragmentation patterns.[3][4] For this compound ([M+H]⁺), you can expect to see b- and y-type ions resulting from the cleavage of the peptide bond. Additionally, the glutamic acid residue can lead to a characteristic neutral loss of water (H₂O) or the formation of a glutamic acid immonium ion at m/z 102.[3][4]
Q4: I am observing unexpected adducts in my mass spectrum. How can I minimize them?
Adduct formation, such as the addition of sodium ([M+Na]⁺) or potassium ([M+K]⁺), is a common issue in ESI-MS. To reduce adduct formation, use high-purity solvents and high-quality labware to minimize metal ion contamination. The addition of a small amount of a volatile acid, like formic acid (typically 0.1%), to the mobile phase can enhance protonation and reduce the relative intensity of salt adducts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometric analysis of this compound.
Issue 1: Low Signal Intensity or No Peak Detected
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal ESI Parameters | Systematically optimize the capillary voltage, cone voltage, nebulizer gas pressure, and drying gas temperature and flow rate. A response surface methodology can be employed for a comprehensive optimization.[5][6] |
| Improper Sample Preparation | Ensure the sample is dissolved in a solvent compatible with ESI, such as a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to aid in protonation. |
| Sample Degradation | Prepare fresh samples and analyze them promptly. Store stock solutions at low temperatures and protect them from light. |
| Instrument Contamination | If you suspect contamination, clean the ion source and run blank injections to ensure the system is clean. |
Issue 2: Presence of Multiple Peaks for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Methionine Oxidation | The presence of a peak at [M+16+H]⁺ suggests oxidation of the methionine residue.[1][2] Review sample handling procedures to minimize oxidation as described in the FAQs. |
| Adduct Formation | Peaks at [M+23]⁺ (Sodium) or [M+39]⁺ (Potassium) indicate salt adducts. Use high-purity solvents and glassware. The use of certified low-density polyethylene (LDPE) containers for mobile phase preparation can also help minimize metal ion contamination. |
| In-source Fragmentation | If fragment ions are observed in the full scan MS spectrum, the cone voltage (or fragmentor voltage) may be too high, causing fragmentation in the ion source. Reduce the cone voltage until only the precursor ion is prominent. |
| Pyroglutamate Formation | The N-terminal glutamic acid can cyclize to form pyroglutamic acid, resulting in a mass loss of 18 Da (water).[7][8] This is more likely to occur under acidic conditions or at elevated temperatures. Analyze samples promptly after preparation. |
Experimental Protocols
Protocol 1: Sample Preparation for Direct Infusion
-
Prepare a stock solution of this compound in a suitable solvent, such as water or 50:50 water:acetonitrile, at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Vortex the final solution briefly to ensure homogeneity.
-
Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for peptide analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.
-
Flow Rate: Dependent on the column diameter, typically 0.2-0.4 mL/min for analytical scale columns.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Set the initial ESI and MS parameters as recommended in the tables below and optimize as needed.
-
Acquire data in both full scan MS and tandem MS (MS/MS) modes. For MS/MS, select the [M+H]⁺ ion of this compound as the precursor ion.
-
Quantitative Data Summary
The optimal parameters for your specific instrument may vary. The following tables provide recommended starting ranges for optimizing the analysis of this compound.
Table 1: Recommended ESI Source Parameters (Positive Ion Mode)
| Parameter | Recommended Range | Purpose |
| Capillary Voltage | 3.0 - 4.5 kV | Promotes the formation of charged droplets. |
| Cone Voltage | 20 - 50 V | Assists in desolvation and ion sampling. Higher voltages can induce in-source fragmentation. |
| Source Temperature | 120 - 150 °C | Aids in solvent evaporation. |
| Desolvation Gas Flow | 600 - 900 L/h | Facilitates the desolvation of charged droplets. |
| Nebulizer Gas Pressure | 30 - 50 psi | Assists in the formation of a fine spray. |
Table 2: Recommended CID Parameters for MS/MS
| Parameter | Recommended Range | Purpose |
| Collision Energy | 10 - 30 eV | The energy applied to induce fragmentation of the precursor ion. This needs to be optimized to obtain a good balance of precursor and fragment ions. For dipeptides, lower collision energies are often sufficient. |
| Collision Gas | Argon or Nitrogen | An inert gas used to collide with the precursor ions. |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for common issues in this compound mass spectrometry.
References
- 1. Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Quantifying Low Levels of Glutamylmethionine
Welcome to the technical support center for the quantification of low levels of Glutamylmethionine (γ-Glu-Met). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low levels of Glutamylmethionine?
A1: Quantifying low levels of Glutamylmethionine, a polar dipeptide, presents several analytical challenges, primarily when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Poor Retention in Reversed-Phase Chromatography: Due to its hydrophilic nature, Glutamylmethionine is poorly retained on traditional C18 reversed-phase columns, leading to elution near the solvent front where ion suppression is most pronounced.[1]
-
Matrix Effects: Biological samples (e.g., plasma, serum, tissue homogenates) are complex matrices containing numerous endogenous compounds. These co-eluting substances can interfere with the ionization of Glutamylmethionine in the mass spectrometer's source, leading to ion suppression or enhancement. This can significantly impact the accuracy, precision, and sensitivity of the assay.
-
Low Endogenous Concentrations: Glutamylmethionine is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods to achieve accurate quantification.
-
Analyte Stability: Peptides can be susceptible to degradation by proteases and peptidases present in biological samples. Sample handling and storage conditions are critical to prevent the breakdown of Glutamylmethionine before analysis.
-
Non-Specific Binding: Peptides have a tendency to adsorb to the surfaces of sample collection tubes, pipette tips, and vials, which can lead to significant analyte loss, especially at low concentrations.
Q2: What is the recommended analytical technique for quantifying low levels of Glutamylmethionine?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of Glutamylmethionine in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) mode provides high specificity by monitoring a specific precursor ion and its characteristic fragment ions. Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) has also been shown to be an effective technique that can mitigate matrix effects.[1]
Q3: How can I improve the retention of Glutamylmethionine on my LC column?
A3: To improve the retention of polar analytes like Glutamylmethionine, consider the following strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are an excellent alternative to traditional reversed-phase columns for this application.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange properties can offer enhanced retention and selectivity for polar, ionizable compounds.
-
Ion-Pairing Agents: The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve the retention of polar peptides on reversed-phase columns. However, it's important to note that TFA can cause ion suppression in the MS source. A lower concentration of TFA (e.g., 0.01%) or the use of a more MS-friendly ion-pairing agent like formic acid is often a better choice.
Q4: What are the best practices for sample preparation to minimize matrix effects and improve recovery?
A4: A robust sample preparation protocol is crucial for accurate quantification of low levels of Glutamylmethionine.
-
Protein Precipitation (PPT): While a simple and common technique, PPT with organic solvents like acetonitrile may not provide sufficient cleanup for highly sensitive assays, as it can leave behind significant amounts of matrix components.
-
Solid-Phase Extraction (SPE): SPE is a more effective technique for removing interfering matrix components and concentrating the analyte. Mixed-mode SPE cartridges that utilize both reversed-phase and ion-exchange mechanisms can provide a high degree of selectivity and recovery for polar peptides.
-
Phospholipid Removal: Phospholipids are a major source of ion suppression in plasma and serum samples. Using specialized phospholipid removal plates or columns during sample preparation can significantly improve data quality.
-
Use of Low-Binding Consumables: To minimize non-specific binding, use polypropylene or other low-binding microcentrifuge tubes, pipette tips, and autosampler vials.
-
Pre-treatment to Disrupt Protein Binding: For peptides that may be bound to plasma proteins, a pre-treatment step is often necessary. This can involve diluting the plasma with an acidic solution (e.g., 4% H3PO4) or using denaturing agents like guanidine HCl or urea.[2]
Q5: How should I store my samples to ensure the stability of Glutamylmethionine?
A5: Proper sample storage is critical to prevent the degradation of Glutamylmethionine.
-
Short-term Storage: For short-term storage (a few hours), samples should be kept on ice or at 4°C.
-
Long-term Storage: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation. It is recommended to aliquot samples into single-use volumes before freezing. Studies on other small molecules and peptides in serum have shown that some analytes can be stable for a limited number of freeze-thaw cycles, but this should be evaluated for Glutamylmethionine specifically.[3][4]
-
Use of Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your samples immediately after collection, especially for tissue homogenates, to prevent enzymatic degradation.
Troubleshooting Guides
Issue 1: Low or No Signal for Glutamylmethionine
| Possible Cause | Troubleshooting Step |
| Poor Ionization | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Infuse a standard solution of Glutamylmethionine to find the optimal settings. |
| Incorrect MRM Transitions | Verify the precursor and product ions for Glutamylmethionine. Optimize collision energy and cone/fragmentor voltage for each transition. (See Experimental Protocols section for guidance). |
| Ion Suppression | Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). Check for co-eluting matrix components by performing a post-column infusion experiment. Modify the LC gradient to separate Glutamylmethionine from the suppression zone. |
| Analyte Degradation | Review sample handling and storage procedures. Ensure samples are kept cold and protease inhibitors are used if necessary. Prepare fresh samples and analyze immediately. |
| Non-Specific Binding | Use low-binding consumables for sample preparation and analysis. Condition new vials and plates. |
| Low Recovery from Sample Prep | Evaluate the efficiency of your extraction method by performing a recovery experiment (spiking known amounts of analyte into the matrix pre- and post-extraction). Optimize the SPE wash and elution steps. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps. Use an automated liquid handler if available. |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard (SIL-IS) for Glutamylmethionine if available. This will help to compensate for variations in matrix effects and recovery between samples. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method (use a strong solvent and multiple wash cycles). |
| LC System Instability | Check for leaks in the LC system. Ensure the mobile phase is properly degassed. Equilibrate the column for a sufficient time before starting the analytical run. |
| Inconsistent Integration | Review the peak integration parameters in your data processing software. Ensure that peaks are being integrated consistently across all samples. |
Data Presentation
Table 1: Quantitative Data for γ-Glutamyl Dipeptides using CE-MS/MS
The following table presents the limits of detection (LOD) for various γ-glutamyl peptides, including γ-Glu-Met, as determined by a capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) method. This data can serve as a benchmark for the expected sensitivity of a well-optimized method.
| Analyte | Limit of Detection (nmol/L) |
| γ-Glu-Met | 20 |
| γ-Glu-Ala | 16 |
| γ-Glu-Val | 11 |
| γ-Glu-Leu | 6.8 |
| γ-Glu-Ile | 7.9 |
| γ-Glu-Phe | 3.6 |
| γ-Glu-Tyr | 5.3 |
| γ-Glu-Trp | 5.8 |
| γ-Glu-Gly | 27 |
| γ-Glu-Gln | 11 |
| γ-Glu-Glu | 22 |
Data adapted from a study on the determination of γ-glutamyl peptides by CE-MS/MS.[1]
Table 2: Recovery of Analytes from Plasma using Different Sample Preparation Methods
| Analyte | Sample Preparation Method | Recovery (%) |
| GABA | Acetonitrile Precipitation | 41 |
| Glutamic Acid | Acetonitrile Precipitation | 22 |
Data adapted from a study on the quantification of GABA and glutamic acid in human plasma. This highlights that simple protein precipitation can result in low recovery for polar analytes.
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method Development for Glutamylmethionine
This protocol outlines the general steps for developing a quantitative LC-MS/MS method for Glutamylmethionine.
-
Standard Preparation:
-
Prepare a stock solution of Glutamylmethionine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or 0.1% formic acid in water).
-
Prepare a series of working standards by serial dilution of the stock solution.
-
If available, prepare a stock solution of a stable isotope-labeled internal standard (SIL-IS) for Glutamylmethionine.
-
-
Mass Spectrometry Parameter Optimization:
-
Infuse a standard solution of Glutamylmethionine directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Perform a product ion scan to identify the major fragment ions of the protonated molecule ([M+H]+).
-
Select at least two intense and specific fragment ions to use as MRM transitions (one for quantification and one for confirmation).
-
For each MRM transition, optimize the collision energy and cone/fragmentor voltage to maximize the signal of the product ion.
-
-
Chromatographic Method Development:
-
Select an appropriate column (HILIC or mixed-mode is recommended).
-
Develop a gradient elution method using a mobile phase system suitable for polar analytes (e.g., Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid).
-
Optimize the gradient to achieve good peak shape and retention for Glutamylmethionine, ensuring it is separated from the solvent front and any major interfering peaks.
-
-
Sample Preparation:
-
Develop and optimize a sample preparation method (e.g., SPE) as described in the FAQs.
-
Validate the recovery and matrix effects of the chosen method.
-
-
Method Validation:
-
Perform a full method validation according to relevant guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, stability, and lower limit of quantification (LLOQ).
-
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for extracting Glutamylmethionine from plasma using mixed-mode SPE.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and disrupt protein binding.
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
SPE Procedure:
-
Condition a mixed-mode SPE plate/cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the pre-treatment step onto the SPE plate/cartridge.
-
Wash the plate/cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the Glutamylmethionine with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for Glutamylmethionine quantification.
Caption: Troubleshooting logic for low signal issues.
References
Technical Support Center: Preventing Methionine Oxidation in Glu-Met
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing, identifying, and troubleshooting the oxidation of the methionine residue in the dipeptide L-Glutamyl-L-methionine (Glu-Met).
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a concern for my this compound dipeptide?
Methionine is highly susceptible to oxidation due to its sulfur-containing thioether side chain.[1] This reaction primarily converts methionine into methionine sulfoxide, which corresponds to a mass increase of +16 Daltons (Da).[1][2] Further oxidation can lead to methionine sulfone (+32 Da).[1] This chemical modification alters the physical and chemical properties of the peptide, which can impact its structure, stability, and biological activity.[1][3]
Q2: What are the primary factors that cause methionine oxidation in my experiments?
Several factors can contribute to the unwanted oxidation of methionine in this compound solutions:
-
Reactive Oxygen Species (ROS): Exposure to ROS, such as hydrogen peroxide (H₂O₂), is a primary cause of oxidation.[4][5]
-
Atmospheric Oxygen: Simply exposing samples to air can lead to oxidation, especially over extended periods or at elevated temperatures.[6][7]
-
Elevated Temperature: Higher temperatures can accelerate the rate of oxidation.[7]
-
Light Exposure: Certain wavelengths of light, particularly UV, can induce photo-oxidation.[8]
-
Solution pH: While methionine oxidation is less dependent on pH than cysteine oxidation, the overall stability can still be influenced by solution pH.[9]
-
Cleavage from Solid Support: During peptide synthesis, the final cleavage step using strong acids like trifluoroacetic acid (TFA) is a high-risk point for oxidation.[1]
Q3: How can I detect if the methionine in my this compound sample has been oxidized?
There are two primary analytical methods to reliably detect and quantify methionine oxidation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The oxidation of methionine to methionine sulfoxide increases the polarity of the dipeptide. Consequently, the oxidized this compound will typically elute earlier from the column than the non-oxidized form.[1][10]
-
Mass Spectrometry (MS): This is the most definitive method. The formation of methionine sulfoxide results in a characteristic mass increase of +16 Da for each oxidized methionine residue.[1]
Q4: What are the most effective general strategies to prevent methionine oxidation?
Preventing oxidation involves controlling the chemical and physical environment of the this compound sample:
-
Use of Antioxidants/Scavengers: Adding antioxidants to your solutions can effectively inhibit oxidation.[6][7] Common choices include free L-methionine, sodium thiosulfate, or dithiothreitol (DTT).[1][7]
-
Control of Atmosphere: Whenever possible, prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1][7]
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) to slow down the rate of oxidation.[1]
-
Light Protection: Protect samples from light by using amber vials or by covering containers with aluminum foil.
Q5: If my this compound sample has already oxidized, is it possible to reverse it?
Yes, the oxidation of methionine to methionine sulfoxide is reversible.[9] The sulfoxide can be reduced back to the native methionine thioether. This can be achieved through:
-
Chemical Reduction: Reagents such as a combination of ammonium iodide and dimethyl sulfide (DMS) can be used to reduce methionine sulfoxide in solution.[1][2]
-
Enzymatic Reduction: In biological systems, enzymes called methionine sulfoxide reductases (MsrA and MsrB) stereospecifically reduce the two different diastereomers of methionine sulfoxide.[9][11][12] These enzymes can also be used for in vitro applications.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry shows a significant +16 Da peak despite using an antioxidant. | 1. Insufficient Antioxidant: The concentration of the antioxidant may be too low to protect the this compound for the duration of the experiment. 2. Inappropriate Scavengers: The chosen scavenger may not be effective under the specific experimental conditions (e.g., pH, solvent). 3. Oxidation during Analysis: Oxidation can sometimes occur during the mass spectrometry analysis itself, for instance, during electrospray ionization.[12] | 1. Optimize Antioxidant Concentration: Increase the molar excess of the antioxidant relative to the this compound. 2. Select Appropriate Scavengers: For acidic conditions like TFA cleavage, use cocktails containing dithiothreitol (DTT) or other specialized scavengers.[1] 3. Modify MS Parameters: Consult your instrument's documentation or a specialist to adjust MS source conditions to be milder, if possible. |
| My RP-HPLC chromatogram shows a new, earlier-eluting peak that I suspect is oxidized this compound. | Increased Polarity: The new peak is likely the oxidized dipeptide, as methionine sulfoxide is more polar than methionine.[1][10] | Confirm with Mass Spectrometry: Collect the fraction corresponding to the new peak and analyze it by MS to confirm the expected +16 Da mass shift. |
| I am still observing oxidation even when working at low temperatures and in the dark. | Dissolved Oxygen: Solvents and buffers can contain significant amounts of dissolved oxygen, which remains reactive even at low temperatures. | De-gas Solvents: Before use, de-gas all aqueous buffers and solvents by sparging with an inert gas (argon or nitrogen) or by using a sonication/vacuum cycle. Also, consider blanketing the headspace of your vials with inert gas.[1][7] |
Quantitative Data Summary
The rate of methionine oxidation is highly dependent on specific experimental conditions such as the type of oxidant, its concentration, temperature, and pH. The following table provides a qualitative summary of the impact of various preventative measures.
| Preventative Strategy | Mechanism of Action | Relative Effectiveness | Key Considerations |
| Working under Inert Gas (N₂/Ar) | Displaces atmospheric oxygen, a key oxidant.[7] | High | Essential for long-term storage and sensitive reactions. |
| Low Temperature Storage (2-8°C or -20°C) | Reduces the kinetic rate of the oxidation reaction.[6] | High | Avoid repeated freeze-thaw cycles which can introduce air.[1] |
| Addition of Free L-Methionine | Acts as a competitive scavenger, being preferentially oxidized.[6][7] | Moderate to High | Must be used in sufficient molar excess. May complicate some analyses. |
| Addition of Dithiothreitol (DTT) | A reducing agent that can prevent oxidation and potentially reduce formed sulfoxide.[1] | High | Can interfere with disulfide bonds if other cysteine-containing molecules are present. |
| Protection from Light | Prevents photo-oxidation pathways.[8] | High | Crucial when working with photosensitive reagents or for long-term storage. |
| pH Control | Reaction rates can be influenced by pH, though Met oxidation is less pH-dependent than Cys.[9][13] | Low to Moderate | Optimal pH should be determined empirically for the specific buffer system. |
Experimental Protocols
Protocol 1: Quantification of this compound Oxidation by RP-HPLC
This protocol outlines a general method for separating and quantifying native this compound from its oxidized form.
1. Materials:
-
This compound sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
RP-HPLC system with a C18 column and UV detector (214 nm or 220 nm)
2. Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Method:
-
Column: Standard C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient:
-
0-2 min: 0% B
-
2-17 min: Linear gradient from 0% to 30% B
-
17-19 min: Linear gradient from 30% to 95% B
-
19-21 min: Hold at 95% B
-
21-22 min: Return to 0% B
-
22-27 min: Re-equilibration at 0% B
-
Note: This is an example gradient and must be optimized for your specific system.
-
4. Data Analysis:
-
Identify the peaks for oxidized this compound (earlier retention time) and native this compound (later retention time).
-
Confirm peak identities using mass spectrometry.
-
Calculate the percentage of oxidation by integrating the peak areas: % Oxidized = [Area(Oxidized) / (Area(Oxidized) + Area(Native))] * 100.
Protocol 2: Chemical Reduction of Oxidized this compound
This protocol can be used to reduce methionine sulfoxide (Met(O)) back to methionine if oxidation has already occurred.[1]
1. Materials:
-
Oxidized this compound sample
-
Ammonium Iodide (NH₄I)
-
Dimethyl Sulfide (DMS)
-
Acetonitrile/Water mixture (as a solvent)
-
RP-HPLC and Mass Spectrometry systems for monitoring
2. Procedure:
-
Dissolve the oxidized peptide in a suitable solvent, such as a 1:1 mixture of acetonitrile and water.[1]
-
Prepare a stock solution of the reducing agents. A typical concentration is a 10-fold molar excess of both ammonium iodide and dimethyl sulfide relative to the peptide.[1]
-
Add the NH₄I/DMS solution to the dissolved peptide.
-
Stir the reaction mixture at room temperature, protected from light.
-
Monitor the progress of the reaction by taking aliquots at various time points (e.g., 1, 2, 4, and 6 hours) and analyzing them by HPLC and MS.[1]
-
Once the reaction is complete (as determined by the disappearance of the +16 Da peak), the product can be purified from the reagents using RP-HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophys.sci.ibaraki.ac.jp [biophys.sci.ibaraki.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Effects of solution conditions on methionine oxidation in albinterferon alfa-2b and the role of oxidation in its conformation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Separation of Glu-Met
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of the dipeptide L-Glutamyl-L-methionine (Glu-Met) from its synthesis-related byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts encountered during the solid-phase peptide synthesis (SPPS) of this compound?
A1: During the synthesis of this compound, several byproducts can form due to side reactions. Identifying these is the first step in developing a separation method. Common impurities include:
-
Glutarimide Formation: Intramolecular cyclization of the N-terminal glutamic acid residue.[1][2]
-
Methionine Oxidation: The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide or sulfone.
-
Diketopiperazine Formation: Cyclization involving the first two amino acids, particularly if a weak base is used for Fmoc deprotection.[1]
-
Deletion Peptides: Incomplete coupling steps can result in peptides missing one of the amino acids.
-
Residual Protecting Groups: Incomplete deprotection can leave protecting groups (e.g., Boc, tBu) attached to the peptide.
Q2: What is a good starting point for column and mobile phase selection for separating this compound and its byproducts?
A2: A robust starting point for separating a small, polar dipeptide like this compound is reversed-phase HPLC (RP-HPLC).
-
Column: A C18 column is the most common choice for peptide separations due to its hydrophobicity.[3] A standard dimension like 4.6 x 150 mm with 3.5 µm or 5 µm particles is suitable for initial method development.
-
Mobile Phase A (Aqueous): Highly purified water with an acidic modifier. 0.1% Trifluoroacetic acid (TFA) is a traditional choice that provides excellent peak shape due to its ion-pairing properties.[4] For LC-MS applications where TFA can cause signal suppression, 0.1% formic acid is a common alternative.[5][6]
-
Mobile Phase B (Organic): Acetonitrile is the preferred organic solvent for peptide separations because of its low viscosity and UV transparency.[7]
-
Initial Gradient: A shallow gradient is recommended for peptide separations.[8] A good starting point is a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.
Q3: How does mobile phase pH affect the separation of this compound?
A3: Mobile phase pH is a critical parameter that influences the retention and selectivity of peptides.[8] For this compound, which has acidic (glutamic acid) and other ionizable groups, pH adjustment is key.
-
Low pH (e.g., pH 2-3): At low pH, the carboxylic acid groups on this compound are protonated (neutral), reducing their polarity and increasing retention on a reversed-phase column. This is also beneficial as it suppresses the ionization of residual silanol groups on the silica-based column packing, which can otherwise cause peak tailing with basic compounds.[5][9]
-
High pH (e.g., pH 7-8): At higher pH, the carboxylic acid groups are deprotonated (negatively charged), making the peptide more polar and causing it to elute earlier. Separations at high pH require specialized columns that are stable under these conditions.[6] Adjusting pH can significantly alter the selectivity between this compound and its impurities, making it a powerful tool for method optimization.[7]
Troubleshooting Guide
Issue 1: Poor Peak Resolution Between this compound and a Key Byproduct
Q: My chromatogram shows co-eluting or poorly resolved peaks for this compound and an impurity. How can I improve the separation?
A: Poor resolution is a common challenge that can often be solved by systematically adjusting chromatographic parameters. The goal is to alter the selectivity (the relative spacing of the peaks) or improve the efficiency (the sharpness of the peaks).
Troubleshooting Steps & Solutions:
-
Optimize the Gradient Slope: A steep gradient may not provide enough time for separation. Making the gradient shallower is often the most effective way to improve the resolution of closely eluting peptides.[10]
-
Adjust the Mobile Phase:
-
Change Organic Solvent: While acetonitrile is standard, switching to methanol or a mixture of acetonitrile/isopropanol can alter selectivity.[7]
-
Modify pH: Changing the pH can alter the ionization state of this compound and its byproducts, leading to significant changes in retention and selectivity.[8]
-
-
Vary the Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Changing the column temperature (e.g., from 30°C to 40°C) can sometimes improve resolution.[11][12]
-
Select a Different Stationary Phase: If other adjustments fail, the column chemistry may not be suitable. Switching from a C18 to a C8 or a phenyl-hexyl phase provides a different selectivity that may resolve the critical pair.[8]
Data Presentation: Effect of Gradient Slope on Resolution
| Gradient (5-40% B) | Retention Time (this compound) | Retention Time (Byproduct) | Resolution (Rs) |
| Over 10 min | 8.2 min | 8.4 min | 0.9 |
| Over 20 min | 12.5 min | 13.0 min | 1.6 |
| Over 30 min | 16.1 min | 17.0 min | 2.1 |
A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation.
Issue 2: this compound Peak is Tailing
Q: The peak for my target peptide, this compound, is asymmetrical with a pronounced tail. What causes this and how can I fix it?
A: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase or by column overload.[13][14] For peptides, a common cause is the interaction of basic functional groups with acidic silanol groups on the silica surface.[15]
Troubleshooting Steps & Solutions:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., 2-3) protonates the silanol groups, minimizing unwanted secondary interactions.[14]
-
Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to reduce the number of free silanol groups, significantly improving peak shape for basic compounds.[15]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[13] Dilute the sample and reinject to see if the peak shape improves.
-
Ensure Sample is Dissolved in Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[16]
Data Presentation: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase Additive | Mobile Phase pH | Tailing Factor (Tf) for this compound |
| 0.1% Formic Acid | ~2.7 | 1.8 |
| 10 mM Ammonium Acetate | ~7.0 | 2.5 |
| 0.1% Trifluoroacetic Acid | ~2.0 | 1.2 |
A tailing factor (Tf) of ~1.0 indicates a symmetrical peak. Values > 2.0 are generally unacceptable.[13]
Issue 3: Ghost Peaks Appear in the Chromatogram
Q: I am observing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks" and how do I eliminate them?
A: Ghost peaks are extraneous signals that do not originate from the injected sample.[17][18] They can arise from contamination in the mobile phase, carryover from previous injections, or bleed from system components.[19]
Troubleshooting Steps & Solutions:
-
Identify the Source: Run a blank gradient (no injection) to see if the peaks are still present. If they are, the source is likely the mobile phase or the HPLC system itself.[20] If the peaks only appear after injecting a blank solvent from a vial, the contamination may be in the solvent, vial, or cap.
-
Use High-Purity Solvents: Always use fresh, HPLC-grade or LC-MS-grade solvents and water. Contaminants in lower-grade solvents can accumulate on the column and elute as ghost peaks during the gradient.[18]
-
Clean the System: Implement a regular system flushing protocol. Flush the injector, lines, and column with a strong solvent (like 100% acetonitrile or isopropanol) to remove adsorbed contaminants.[18]
-
Check for Carryover: If the ghost peak has the same retention time as an analyte from a previous run, it is likely carryover. Optimize the needle wash function of the autosampler, using a wash solvent that is strong enough to dissolve the analyte completely.
Experimental Protocols
Protocol: Standard RP-HPLC Method for this compound Purity Analysis
This protocol outlines a general-purpose method for analyzing the purity of a synthesized this compound sample.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude this compound peptide.
-
Dissolve in 1.0 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm (for peptide bonds)
-
Injection Volume: 10 µL
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 25.0 | 50 |
| 26.0 | 95 |
| 28.0 | 95 |
| 28.1 | 5 |
| 35.0 | 5 |
-
Analysis:
-
Inject a blank (Mobile Phase A) first to establish a baseline.
-
Inject the prepared this compound sample.
-
Integrate the resulting peaks. Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: Standard experimental workflow for HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. waters.com [waters.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. biotage.com [biotage.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. Troubleshooting Adsorbed Contaminants on HPLC Columns | Separation Science [sepscience.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. support.waters.com [support.waters.com]
- 17. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 18. uhplcs.com [uhplcs.com]
- 19. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 20. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
Technical Support Center: Addressing Matrix Effects in Glu-Met Bioanalysis
Welcome to the technical support center for the bioanalysis of Glutamic Acid (Glu) and Metformin (Met). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects in their LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of Glu-Met?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which directly compromises the accuracy, precision, and sensitivity of quantitative results.[2] Glutamic acid and metformin are both polar molecules, making them susceptible to interference from endogenous matrix components like phospholipids, salts, and other polar metabolites that can be co-extracted during sample preparation.[1]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard is infused into the mass spectrometer post-column while a blank, extracted sample matrix is injected. Dips or peaks in the baseline signal indicate the presence of matrix effects.[1]
-
Quantitative Assessment (Post-Extraction Addition): This is the gold standard for quantifying matrix effects. It involves comparing the peak response of this compound spiked into a pre-extracted blank matrix (Set A) to the response of this compound in a neat solution (Set B) at the same concentration. The ratio of the responses (A/B) is the Matrix Factor (MF).[1]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
Q3: What is an acceptable range for the Matrix Factor (MF)?
A3: For a robust bioanalytical method, the absolute Matrix Factor should ideally be between 0.80 and 1.20 . The coefficient of variation (CV) of the matrix factor across at least six different lots of the biological matrix should be ≤15% . When using a stable isotope-labeled internal standard (SIL-IS), the IS-normalized matrix factor (MF of analyte / MF of IS) should be close to 1.0 .[1]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects.[1] A SIL-IS (e.g., Glutamic acid-d3, Metformin-d6) has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction and reliable quantification.[3]
Troubleshooting Guide
Problem 1: I'm observing significant ion suppression for Glutamic Acid and/or Metformin.
-
Potential Cause: Co-elution of phospholipids from the plasma matrix. Phospholipids are a major cause of ion suppression in LC-MS/MS analysis.[4][5]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Switch from a simple protein precipitation (PPT) method to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][4] Consider using phospholipid removal plates or cartridges.[6][7]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the analytes from the phospholipid elution region.[8] Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar analytes like this compound.[9]
-
Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for both analytes to compensate for the suppression.[3]
-
Problem 2: My analyte recovery is low and inconsistent.
-
Potential Cause: Suboptimal sample preparation protocol. For polar compounds like this compound, LLE can sometimes result in low recovery.[1] PPT might lead to analyte co-precipitation with proteins.[9]
-
Troubleshooting Steps:
-
Re-evaluate Extraction Method: If using LLE, screen different organic solvents and adjust the pH of the aqueous phase to ensure the analytes are in a neutral state for better partitioning. For PPT, ensure the precipitating solvent and sample-to-solvent ratio are optimized.
-
Consider Solid-Phase Extraction (SPE): SPE can offer higher and more reproducible recoveries for polar analytes compared to LLE.[10] Method development is crucial to select the appropriate sorbent and optimize the loading, washing, and elution steps.[9]
-
Check for Adsorption: this compound may adsorb to plasticware. Using low-adsorption vials and tubing can help minimize this issue.[9]
-
Problem 3: I'm seeing poor peak shapes (e.g., tailing, broadening) for my analytes.
-
Potential Cause: Matrix components accumulating on the analytical column or an inappropriate injection solvent.[9]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: As with ion suppression, a cleaner extract will lead to better peak shapes.
-
Column Maintenance: Implement a column washing step after each run to remove strongly retained matrix components. If peak shape does not improve, consider replacing the column.[9]
-
Injection Solvent Compatibility: Ensure the injection solvent is compatible with the initial mobile phase conditions, especially when using HILIC. The injection solvent should be as weak as or weaker than the mobile phase to prevent peak distortion.[9]
-
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize quantitative data on the effectiveness of different sample preparation techniques for metformin and glutamic acid.
Table 1: Metformin Bioanalysis in Mouse Plasma
| Parameter | Protein Precipitation (Acetonitrile) |
| Recovery (%) | 95.2 - 103.5 |
| Matrix Effect (%) | 96.7 - 104.8 |
Data sourced from a study on metformin bio-distribution in mice.[11]
Table 2: Glutamic Acid Bioanalysis in Human Plasma
| Parameter | Protein Precipitation |
| Recovery (%) | 81.3 - 118.8 |
| Matrix Effect (%) | Ion suppression observed (70.9% decrease in peak area relative to internal standard solution) |
Recovery data is for a range of amino acids including glutamic acid.[12] Matrix effect data is from a separate study.
Table 3: General Comparison of Sample Preparation Techniques for Polar Analytes
| Technique | Matrix Effect Mitigation | Analyte Recovery | Selectivity |
| Protein Precipitation (PPT) | Low | Good to High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable (can be low for polar analytes) | Moderate |
| Solid-Phase Extraction (SPE) | High | High and Reproducible | High |
This table provides a qualitative comparison based on general principles of bioanalysis.[1][2][10]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple but provides the least clean extract.
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (containing stable isotope-labeled this compound).
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers better cleanup than PPT but requires careful optimization for polar analytes.
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
pH Adjustment: Adjust the sample pH to be 2 units below the pKa for glutamic acid and 2 units above the pKa for metformin to ensure they are in their neutral forms.
-
Extraction: Add 600 µL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 2-5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
This method provides the cleanest extracts and is highly recommended for mitigating significant matrix effects. A mixed-mode cation exchange SPE is often suitable for metformin.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated plasma sample (diluted with the equilibration buffer).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.[2]
-
Elution: Elute the analytes with 1 mL of a strong solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for ion suppression in this compound bioanalysis.
Caption: Decision logic for selecting a sample preparation method.
Caption: A generalized workflow for bioanalytical sample processing.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vitro Stability of Glu-Met
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the dipeptide Glutamyl-methionine (Glu-Met) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay results with this compound are inconsistent. What is the most likely cause of this variability?
A1: The primary cause of instability and inconsistency in assays involving this compound is the oxidation of the methionine (Met) residue.[1][2][3] The thioether side chain of methionine is highly susceptible to oxidation, which converts it to methionine sulfoxide.[3] This modification alters the chemical and physical properties of the dipeptide, leading to reduced activity and variable experimental outcomes.[1]
Q2: What are the visible signs of this compound degradation in my stock solutions?
A2: While visual inspection is not a definitive measure of degradation, you might observe a slight yellowing of the solution over time, which can be an indicator of oxidation. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), which can identify the presence of oxidized this compound.[4]
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor. Generally, a slightly acidic pH (around 4-6) is optimal for the stability of many peptides in solution, as it minimizes both hydrolysis of the peptide bond and oxidation of methionine.[5] Strongly acidic or alkaline conditions should be avoided unless required by the experimental protocol.
Q4: What is the impact of temperature on this compound stability?
A4: Higher temperatures accelerate the rate of chemical degradation, including oxidation. For short-term storage of solutions, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential. It is also crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6]
Q5: Can components of my assay buffer contribute to this compound degradation?
A5: Yes, certain buffer components can promote oxidation. Buffers containing transition metals or reactive oxygen species (ROS) can accelerate the degradation of methionine. It is advisable to use high-purity, sterile buffers and to consider deoxygenating buffers before use.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity in the Assay
Possible Cause: Oxidation of the methionine residue.
Troubleshooting Steps:
-
Use Deoxygenated Buffers: Prepare buffers with high-purity water and degas them by sparging with an inert gas like nitrogen or argon before use.
-
Add Antioxidants: Consider adding antioxidants to your assay buffer. Common choices include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). However, ensure these reducing agents are compatible with your specific assay, as they can interfere with certain biological processes.[7]
-
Work in an Inert Atmosphere: If your assay is particularly sensitive to oxidation, consider preparing and running your experiments in an anaerobic chamber or glove box.
-
Minimize Exposure to Light: Protect peptide solutions from light by using amber vials or wrapping containers in aluminum foil, as light can catalyze oxidative reactions.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variability in stock solution stability and handling.
Troubleshooting Steps:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your this compound stock solution into single-use volumes immediately after preparation and store them at -20°C or -80°C.[6]
-
Use Freshly Prepared Solutions: Whenever possible, prepare fresh solutions of this compound for each experiment to ensure consistent quality.
-
Standardize Storage Conditions: Ensure that all researchers in the lab are following the same storage and handling protocols for the peptide.
-
Perform Quality Control: Periodically check the purity of your stock solutions using HPLC to ensure that the peptide has not degraded over time.
Quantitative Data Summary
| Condition | Factor | Expected Impact on this compound Stability | Rationale |
| pH | pH 4-6 | Higher Stability | Minimizes both peptide bond hydrolysis and methionine oxidation. |
| pH < 4 or > 7 | Lower Stability | Increased risk of hydrolysis and/or oxidation. | |
| Temperature | -80°C (Lyophilized) | Highest Stability | Minimizes all chemical degradation pathways. |
| -20°C (Solution) | High Stability | Slows down degradation rates significantly. | |
| 4°C (Solution) | Moderate Stability | Suitable for short-term storage (hours to days). | |
| Room Temperature | Low Stability | Accelerates oxidation and other degradation pathways. | |
| Buffer | Deoxygenated Buffer | Higher Stability | Reduces the availability of oxygen for methionine oxidation. |
| Buffer with Antioxidants | Higher Stability | Actively scavenges reactive oxygen species that cause oxidation. | |
| Standard Aqueous Buffer | Lower Stability | Contains dissolved oxygen that can lead to oxidation over time. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution
Objective: To prepare a this compound stock solution with enhanced stability for use in in vitro assays.
Materials:
-
Lyophilized this compound peptide
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile, amber microcentrifuge tubes
-
Inert gas (e.g., nitrogen or argon)
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Pre-cool all solutions and equipment: Place the sterile water and microcentrifuge tubes on ice.
-
Prepare deoxygenated water: Sparge the high-purity water with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
-
Reconstitute the peptide: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom. Reconstitute the peptide in the deoxygenated water to the desired stock concentration (e.g., 10 mM). Gently vortex to dissolve.
-
Adjust pH (Optional but Recommended): If your experimental buffer is not already in the optimal pH range, consider adjusting the pH of the stock solution to between 4 and 6 using a small amount of dilute, sterile acid or base.
-
Sterile Filter: Filter the stock solution through a 0.22 µm sterile filter into a fresh, sterile amber tube.
-
Aliquot: Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Inert Gas Overlay: Before sealing each aliquot, gently flush the headspace of the tube with nitrogen or argon gas.
-
Storage: Store the aliquots at -80°C until use.
Protocol 2: HPLC Method for Detecting Methionine Oxidation in this compound
Objective: To quantify the percentage of oxidized this compound in a sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample
-
Reference standard of pure, unoxidized this compound
-
Reference standard of oxidized this compound (can be generated by treating this compound with a mild oxidant like hydrogen peroxide)
Procedure:
-
System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject a known volume (e.g., 20 µL) of the sample onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Data Analysis:
-
The oxidized form of this compound (this compound sulfoxide) will typically elute earlier than the unoxidized form due to its increased polarity.[4]
-
Identify the peaks corresponding to unoxidized and oxidized this compound by comparing the retention times with the reference standards.
-
Integrate the peak areas for both forms.
-
Calculate the percentage of oxidized this compound using the following formula: % Oxidized = (Area of Oxidized Peak / (Area of Oxidized Peak + Area of Unoxidized Peak)) * 100
-
Visualizations
References
- 1. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Digital resource [dam-oclc.bac-lac.gc.ca]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Glu-Met Experimental Reproducibility
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in addressing poor reproducibility in experiments involving glutamate (Glu) and metformin (Met).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Glu-Met in vitro experiments?
Poor reproducibility in this compound experiments often stems from a combination of factors related to cell culture conditions, reagent stability, and procedural inconsistencies. Key sources of variability include:
-
Cell Health and Passage Number: Cells with high passage numbers can exhibit altered metabolic activity and receptor expression, leading to inconsistent responses to metformin and glutamate.[1]
-
Reagent Quality and Concentration: The purity and concentration of glutamate and metformin solutions are critical. Degradation of stock solutions or inaccuracies in dilution can significantly impact results.
-
Culture Media Composition: Variations in media components, especially glucose and serum batches, can alter cellular metabolism and influence the efficacy of metformin.[2][3]
-
Cell Seeding Density: Inconsistent cell densities can lead to variability in the expression of transporters and receptors per well, affecting the cellular response.[1]
-
Incubation Times: Precise and consistent incubation times for drug treatment and assay development are crucial for reproducible results.[1]
Q2: How does glucose concentration in the culture medium affect metformin's action?
The glucose concentration in the culture medium is a critical and often overlooked variable. Metformin's primary mechanism involves the inhibition of mitochondrial complex I, which is more impactful in cells relying on oxidative phosphorylation.[4]
-
High Glucose: In high-glucose conditions, cells can shift towards glycolysis, potentially masking the metabolic effects of metformin. This can lead to an underestimation of its efficacy.
-
Low Glucose: Low-glucose environments can potentiate the effects of metformin, as cells are more dependent on mitochondrial respiration.[5] However, very low glucose can itself induce cellular stress, confounding the results. It is crucial to use glucose concentrations that are relevant to the physiological state being modeled.[2][3]
Q3: My untreated control cells show high variability in viability between experiments. What could be the cause?
High variability in control groups points to inconsistencies in the baseline health and handling of your cell cultures. Common causes include:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate counting before plating.
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation and temperature changes.[6][7] It is recommended to fill outer wells with sterile PBS or media and not use them for experimental data.[6][7]
-
Contamination: Low-level microbial or mycoplasma contamination can stress cells and affect metabolic assays.[6]
-
Serum Variability: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors and hormones, impacting cell proliferation and health.
Q4: I am observing glutamate receptor desensitization in my experiments. How can I mitigate this?
Glutamate receptor desensitization, where the receptor response diminishes despite the continued presence of glutamate, is a known phenomenon.[8][9][10][11] To manage this:
-
Optimize Glutamate Concentration and Exposure Time: Use the lowest concentration of glutamate and the shortest exposure time that elicits a consistent, measurable effect.
-
Pulsatile vs. Continuous Exposure: Consider a "washout" step after a short glutamate exposure to allow receptors to recover before downstream measurements.
-
Receptor Subtype Considerations: Different glutamate receptor subtypes desensitize at different rates.[12] Be aware of the specific subtypes expressed in your cell model.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density [1] | Ensure proper cell suspension before plating. Use a consistent, optimized cell number for your specific cell line and plate format. Perform a cell titration experiment to determine the optimal seeding density.[7] |
| Edge Effects in Multi-Well Plates [6][7] | Do not use the outer wells for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier.[6][7] |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) [13] | After adding the solubilization solution (e.g., DMSO), ensure complete mixing by shaking the plate on an orbital shaker for at least 15 minutes.[13] Visually inspect wells for any remaining crystals. |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the cell monolayer. |
| Compound Precipitation | Visually inspect wells after adding glutamate or metformin solutions to ensure the compounds have not precipitated out of solution. |
Issue 2: Inconsistent Metformin Efficacy Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Glucose Concentration [2][3] | Standardize the glucose concentration in your culture medium for all experiments. Consider using physiological glucose levels (e.g., 5.5 mM) versus standard high-glucose DMEM (25 mM) depending on your research question.[5] |
| Variations in Cell Passage Number [1] | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered metabolic profiles.[1] |
| Degradation of Metformin Stock Solution | Prepare fresh metformin solutions regularly. Store stock solutions at the recommended temperature and protect from light. |
| Presence of Insulin in Serum | Insulin signaling can counteract some of metformin's effects.[14] For mechanistic studies, consider reducing serum concentration or using a serum-free medium during the treatment period. |
| Suprapharmacological Concentrations Used | Many in vitro studies use millimolar (mM) concentrations of metformin, which are much higher than clinically relevant micromolar (µM) concentrations.[4][15] This can lead to off-target effects. Use concentrations that are appropriate for your hypothesis.[4][15] |
Issue 3: High Background or Inconsistent Results in ROS Assays (e.g., using DCFH-DA)
| Potential Cause | Recommended Solution |
| Autofluorescence of Compounds | Run controls with metformin and/or glutamate in cell-free media to check for direct reaction with the ROS probe. |
| Probe Oxidation by Light | Protect cells from light after adding the ROS-sensitive dye (e.g., DCFH-DA) by wrapping plates in foil.[16] |
| Inconsistent Incubation Time with Probe | Standardize the incubation time for the ROS probe across all wells and experiments to ensure consistent uptake and de-esterification.[16] |
| Cellular Stress from Handling | Minimize cellular stress during the assay. Centrifuge cells at low speed and handle them gently to avoid mechanically induced ROS production. |
| Variable Cell Numbers | Normalize the fluorescence signal to the number of viable cells in each well, for example by using a subsequent DNA stain like Hoechst. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times cited in the literature for in vitro this compound experiments. These values should be optimized for your specific cell line and experimental conditions.
Table 1: Metformin Concentration Effects
| Concentration Range | Typical Effect | Notes |
| 10-100 µM | Clinically relevant range; often used to study metabolic effects and AMPK activation without significant toxicity.[4][15][17] | Effects may be subtle and require sensitive assays. Glucose concentration in media is a critical factor.[2][3] |
| 1-10 mM | Suprapharmacological range; commonly used to induce strong AMPK activation, inhibit cell proliferation, or induce apoptosis.[2][15] | High potential for off-target effects. Results may not be physiologically translatable.[4] |
Table 2: Glutamate Concentration for Neurotoxicity Studies
| Concentration Range | Typical Effect in Neuronal Cells | Notes |
| 10-100 µM | Can induce excitotoxicity and neuronal cell death over 24-48 hours.[18] | The exact effective concentration is highly dependent on the cell type and culture conditions. |
| 1-5 mM | Often used to induce more rapid and robust excitotoxicity. | High concentrations can lead to rapid cell death, making it difficult to study protective mechanisms. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[13][19]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of glutamate, metformin, or co-treatments. Include vehicle controls. Incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Reactive Oxygen Species (ROS) Detection by Flow Cytometry
This protocol is based on the use of the cell-permeable dye H2DCFDA.[16][20][21][22][23]
-
Cell Treatment: Culture and treat cells with glutamate and/or metformin in 6-well plates for the desired duration.
-
Cell Harvesting: Gently collect the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash once with sterile PBS.
-
Probe Loading: Resuspend the cell pellet in pre-warmed serum-free medium containing 5 µM H2DCFDA. Incubate at 37°C for 30 minutes in the dark.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cells twice with cold PBS to remove excess probe.
-
Flow Cytometry: Resuspend the final cell pellet in cold PBS. Analyze the cells immediately on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC channel).
Protocol 3: Cytokine Measurement (TNF-α, IL-6) using ELISA
This protocol outlines the general steps for a sandwich ELISA.[24][25][26][27][28]
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add cell culture supernatants (collected from your this compound experiment) and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.
-
Absorbance Reading: Measure the absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.
Visualizations
Signaling Pathways and Workflows
Caption: Metformin's primary mechanism of action via AMPK activation.
Caption: Simplified signaling pathway of glutamate-induced excitotoxicity.
Caption: Logical workflow for troubleshooting poor reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Metformin and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Low glucose availability potentiates the effects of metformin on model T cell activation and exhaustion markers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of glutamate receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural mechanism of glutamate receptor activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate receptor desensitization is mediated by changes in quaternary structure of the ligand binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. The effect of metformin treatment in vivo on acute and long-term energy metabolism and progesterone production in vitro by granulosa cells from women with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. mcgill.ca [mcgill.ca]
- 21. Metformin Attenuates ROS via FOXO3 Activation in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 24. Anti‑inflammatory effect of metformin against an experimental model of LPS‑induced cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. biovendor.com [biovendor.com]
Technical Support Center: Optimization of Reaction Conditions for Glu-Met Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the dipeptide Glutamic acid-Methionine (Glu-Met).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the this compound dipeptide?
The synthesis of this compound, while seemingly straightforward, presents challenges common to peptide synthesis. Key issues include potential side reactions related to the individual amino acids, such as pyroglutamate formation from the N-terminal glutamic acid and oxidation of the methionine residue.[1][2] Achieving high purity and yield requires careful optimization of coupling conditions and cleavage protocols.
Q2: Which peptide synthesis method is recommended for this compound: Solid-Phase (SPPS) or Liquid-Phase (LPPS)?
Both SPPS and LPPS can be effectively used for this compound synthesis.
-
SPPS (Fmoc/tBu strategy) is generally preferred for its ease of automation, purification, and scalability for many research applications.[3]
-
LPPS can be advantageous for large-scale synthesis due to lower costs and reduced solvent usage, aligning with green chemistry principles.[4] However, it may require more complex purification steps between each reaction.[3][5]
Q3: How can I detect and prevent methionine oxidation during synthesis?
Methionine's thioether side chain is susceptible to oxidation, resulting in a +16 Da mass increase (sulfoxide) or a +32 Da mass increase (sulfone).[1]
-
Detection: Oxidation is readily identified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where the more polar oxidized peptide elutes earlier than the non-oxidized form, and definitively confirmed by Mass Spectrometry (MS) through the characteristic mass increase.[1]
-
Prevention:
-
During Synthesis: While less common, oxidation can occur during synthesis. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[1]
-
During Cleavage: The acidic conditions of cleavage from the resin are a primary cause of oxidation.[6] Using a cleavage cocktail containing scavengers is crucial. "Reagent K" or cocktails with dithiothreitol (DTT) are effective.[1] For peptides also containing cysteine, a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the cleavage solution can eliminate oxidation.[1]
-
Post-Synthesis: Store the purified peptide under an inert atmosphere at low temperatures and avoid repeated freeze-thaw cycles to prevent oxidation during storage.[1]
-
Q4: What is pyroglutamate formation and how can it be avoided?
Pyroglutamate (pGlu) is a cyclic lactam formed from an N-terminal glutamic acid residue through intramolecular cyclization with the loss of a water molecule.[2] This modification blocks the N-terminus, preventing sequencing by methods like Edman degradation, and can lead to product heterogeneity.[2]
-
Influencing Factors: The rate of pyroglutamate formation is influenced by pH and temperature. It is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[2][7]
-
Prevention Strategies:
-
During Synthesis: Use of a strong activating agent for the incoming amino acid can reduce the time the N-terminal amine of glutamic acid is exposed, thus minimizing the opportunity for cyclization.
-
During Purification and Storage: Maintain a pH between 6.0 and 7.0 during all purification steps and perform purification at reduced temperatures (e.g., 4°C).[2] For long-term storage, lyophilize the final product.[2]
-
Troubleshooting Guides
Problem 1: Low Coupling Efficiency or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Steric Hindrance | Optimize the coupling reagent. Stronger activating agents like HATU or HBTU in combination with a non-nucleophilic base such as DIPEA are often effective. |
| Peptide Aggregation on Resin (SPPS) | Swell the resin adequately in a suitable solvent like DMF or NMP before and during synthesis. Consider using a more polar solvent mixture or a resin with a polyethylene glycol (PEG) linker to improve solvation. |
| Poor Solubility of Protected Peptides (LPPS) | Choose a solvent system that ensures all reactants remain in solution. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common choices. |
| Inefficient Activation of Carboxylic Acid | Ensure coupling reagents are fresh and anhydrous. Pre-activation of the Fmoc-amino acid for a short period before adding it to the resin-bound amine can improve efficiency. |
Problem 2: Presence of Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Methionine Oxidation (+16 Da peak in MS) | Use a cleavage cocktail with scavengers like DTT or a combination of TMSCl and PPh₃.[1] If oxidation has already occurred, the sulfoxide can be reduced back to methionine using a solution of ammonium iodide and dimethyl sulfide.[1] |
| Pyroglutamate Formation (-18 Da peak in MS) | During purification, maintain the pH between 6.0 and 7.0.[2] If pyroglutamate has formed, it can be enzymatically removed using pyroglutamate aminopeptidase (pGAP).[2] |
| Deletion Peptides (Missing one or more amino acids) | Double couple the amino acids, especially if steric hindrance is anticipated. Use a monitoring test (e.g., Kaiser test) to ensure complete coupling before proceeding to the next step. |
| Incomplete Deprotection | Ensure complete removal of the Fmoc group by using a fresh solution of 20% piperidine in DMF and allowing for sufficient reaction time. Monitor the deprotection using UV-Vis spectroscopy. |
Problem 3: Difficulty in HPLC Purification
| Potential Cause | Recommended Solution |
| Poor Resolution of this compound from Impurities | Optimize the HPLC gradient. A shallower gradient (e.g., an increase of 1% organic solvent per minute) often improves the separation of closely eluting peaks.[8][9] |
| Co-elution with a Similar Impurity | Change the selectivity of the separation. This can be achieved by trying a column with a different stationary phase (e.g., C8 or Phenyl-Hexyl instead of C18) or by adjusting the pH of the mobile phase.[8] |
| Peak Tailing | Ensure the sample is fully dissolved in the mobile phase. If the peptide is basic, adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can improve peak shape.[10] |
| Peptide Elutes in the Void Volume | For highly hydrophilic peptides, consider using a column with a more polar stationary phase or employing Hydrophilic Interaction Chromatography (HILIC). |
Data Presentation: Optimized Reaction Conditions
The following tables provide a summary of generally optimized conditions for the synthesis of this compound. Note that specific results may vary depending on the exact sequence and experimental setup.
Table 1: Optimized Cleavage Cocktails for Preventing Methionine Oxidation
| Cleavage Cocktail Composition (TFA:Scavengers) | % Oxidized Peptide |
| 95:5 (TFA:Water) | ~50% |
| 95:2.5:2.5 (TFA:Water:TIS) | High |
| 94:2.5:2.5:1 (TFA:Water:EDT:TIS) | Low |
| Reagent K (TFA:Phenol:Water:Thioanisole:TIS) | Very Low |
| TFA/TMSCl/PPh₃ | Eradicated |
| Data adapted from studies on model peptides. TIS: Triisopropylsilane, EDT: Ethanedithiol. |
Table 2: Influence of pH on Pyroglutamate Formation from N-terminal Glutamic Acid
| pH | Relative Rate of Formation |
| 4.0 | Increased |
| 6.0-7.0 | Minimal |
| 8.0 | Increased |
| This table summarizes the general trend of pH-dependent pyroglutamate formation.[2][7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc-Met-OH Coupling:
-
Dissolve Fmoc-Met-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Fmoc-Glu(OtBu)-OH Coupling:
-
Dissolve Fmoc-Glu(OtBu)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat step 3.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/TIS 82.5:5:5:5:2.5) to the resin.
-
Stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Add the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Protocol 2: HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 45 minutes.
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: UV at 210-220 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of each fraction by analytical HPLC and MS.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Caption: Workflow for the solid-phase synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-Glu(OMe)-OtBu synthesis - chemicalbook [chemicalbook.com]
- 6. biotage.com [biotage.com]
- 7. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Assay for Glu-Met Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of dipeptides such as Glutamyl-Methionine (Glu-Met) are critical for various applications, from fundamental research to pharmaceutical development. While established methods like Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE) have long been the gold standard, novel assays are continuously being developed to offer improved performance and ease of use.
This guide provides an objective comparison of a novel biosensor-based assay for this compound detection against these traditional methods. The performance of each method is evaluated based on key validation parameters, with supporting experimental data summarized for clear comparison. Detailed methodologies for key experiments are also provided to ensure reproducibility.
Performance Comparison of this compound Detection Assays
The following table summarizes the key performance characteristics of the novel biosensor-based assay compared to established analytical techniques for the detection of the dipeptide this compound.
| Feature | Novel Biosensor-Based Assay | LC-MS/MS | HPLC-UV | Capillary Electrophoresis (CE) |
| Principle | Specific binding of this compound to a bioreceptor, generating a measurable signal. | Separation by liquid chromatography followed by mass-based detection and fragmentation.[1][2] | Separation by liquid chromatography and detection by UV absorbance of the peptide bond.[3][4][5] | Separation based on the charge-to-mass ratio of the analyte in an electric field.[6][7] |
| Sensitivity (LOD) | High (pM to nM range) | Very High (fM to pM range)[2] | Moderate (µM range) | High (nM to µM range) |
| Specificity | Very High (dependent on bioreceptor) | Very High (based on mass-to-charge ratio and fragmentation pattern)[1] | Low (potential for co-eluting compounds to interfere)[3] | High (separates based on distinct charge and size) |
| Linearity | Good (typically over 2-3 orders of magnitude) | Excellent (typically over 3-5 orders of magnitude) | Good (typically over 2-3 orders of magnitude) | Good (typically over 2-3 orders of magnitude) |
| Reproducibility (RSD) | < 10% | < 15% | < 5% | < 10%[6][7] |
| Throughput | High (suitable for 96-well plate format) | Moderate (sample preparation can be a bottleneck) | High | Moderate to High |
| Sample Preparation | Minimal (direct sample application often possible) | Extensive (protein precipitation, solid-phase extraction may be required)[8] | Moderate (filtration and dilution may be needed) | Minimal (direct injection of diluted sample) |
| Cost (Instrument) | Low to Moderate | High | Moderate | Moderate |
| Cost (Per Sample) | Low | High | Low | Low |
| Expertise Required | Low to Moderate | High | Moderate | Moderate |
Experimental Protocols
Novel Biosensor-Based Assay for this compound Detection
This hypothetical protocol is based on a surface plasmon resonance (SPR) biosensor.
1. Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip).
-
This compound specific antibody (bioreceptor).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Activation reagents (e.g., EDC/NHS).
-
Blocking solution (e.g., ethanolamine-HCl).
-
Running buffer (e.g., HBS-EP+).
-
This compound standards and samples.
2. Method:
-
Chip Activation: Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the this compound specific antibody diluted in immobilization buffer over the activated surface.
-
Blocking: Inject ethanolamine-HCl to deactivate any remaining active esters.
-
Binding Analysis:
-
Inject a series of this compound standards at different concentrations to generate a standard curve.
-
Inject unknown samples.
-
-
Data Analysis: Measure the change in resonance units (RU) upon binding and calculate the concentration of this compound in the samples by interpolating from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
Reversed-phase C18 column.[5]
-
Mobile phase A: 0.1% formic acid in water.
-
Mobile phase B: 0.1% formic acid in acetonitrile.
-
This compound standards and samples.
-
Internal standard (e.g., isotopically labeled this compound).
2. Method:
-
Sample Preparation: Precipitate proteins from the sample using acetonitrile, centrifuge, and collect the supernatant.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute with a gradient of mobile phase B.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.[5]
-
Mobile phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile phase B: 0.1% TFA in acetonitrile.
-
This compound standards and samples.
2. Method:
-
Sample Preparation: Filter the sample through a 0.22 µm filter.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute with a gradient of mobile phase B.
-
-
UV Detection: Monitor the absorbance at 214 nm.
-
Data Analysis: Quantify this compound based on the peak area by comparing it to a standard curve.
Capillary Electrophoresis (CE)
1. Materials:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary.
-
Background electrolyte (BGE), e.g., 50 mM phosphate buffer, pH 2.5.
-
This compound standards and samples.
2. Method:
-
Capillary Conditioning: Rinse the capillary with 0.1 M NaOH, water, and then the BGE.
-
Sample Injection: Inject the sample using hydrodynamic or electrokinetic injection.
-
Electrophoretic Separation: Apply a high voltage across the capillary.
-
UV Detection: Monitor the absorbance at 200 nm.
-
Data Analysis: Quantify this compound based on the peak area and migration time, compared against a standard curve.
Visualizing the Methodologies
To further clarify the workflows and comparative logic, the following diagrams are provided.
Workflow for the Novel Biosensor-Based this compound Assay.
Workflow for the LC-MS/MS-Based this compound Assay.
Logical Comparison of this compound Detection Methods.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidesuk.com [peptidesuk.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Efficient and reproducible analysis of peptides by capillary electrophoresis using noncovalently bilayer-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parameters affecting reproducibility in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Comparative Analysis of Glu-Met and Other Dipeptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the exploration of dipeptides offers a promising frontier for therapeutic innovation. Their low molecular weight, cost-effective synthesis, and potential for oral administration make them attractive candidates for a range of biomedical applications. This guide provides a comparative analysis of Glutamyl-Methionine (Glu-Met) and other notable dipeptides, focusing on their antioxidant properties, cellular uptake, and potential therapeutic applications, supported by experimental data and detailed methodologies.
Biochemical Properties and Performance: A Comparative Overview
Dipeptides, composed of two amino acids linked by a peptide bond, exhibit a wide array of biochemical activities that are often distinct from their constituent amino acids. Key areas of comparison include their antioxidant capacity, cellular transport efficiency, and therapeutic efficacy in various disease models.
Antioxidant Activity
The ability of dipeptides to neutralize free radicals is a critical aspect of their therapeutic potential. This is often quantified by measuring their IC50 value in standardized assays, where a lower IC50 indicates greater antioxidant potency. While direct comparative studies on a wide range of dipeptides are limited, available data allows for an assessment of their relative antioxidant strengths. Methionine-containing dipeptides, including this compound, have been noted for their antioxidant capabilities.[1]
| Dipeptide | Antioxidant Assay | IC50 Value | Reference |
| This compound | TEAC (Trolox Equivalent Antioxidant Capacity) | ~0.45 µmol TE/µmol | [1] |
| Carnosine (β-Ala-His) | DPPH Radical Scavenging | Variable, dependent on concentration | [2] |
| Gly-Gly | Not widely reported as a potent antioxidant | - | - |
| Tyr-containing dipeptides | TEAC | 1.70 - 4.81 µmol TE/µmol | [1] |
Note: IC50 values can vary significantly based on the specific experimental conditions. The data presented here is for comparative purposes and is derived from studies using similar methodologies.
Cellular Uptake and Transport
The efficiency with which dipeptides are transported into cells is crucial for their bioavailability and subsequent biological activity. The human intestinal oligopeptide transporter (PEPT1) is a primary mechanism for the absorption of di- and tripeptides.[3] The Caco-2 cell line, a model of the intestinal epithelium, is frequently used to study the transport kinetics of these molecules.
| Dipeptide | Transport Model | Key Findings | Reference |
| Various Dipeptides | Caco-2 Cells | Transport is pH-dependent and can be inhibited by other PEPT1 substrates. | [3] |
| Glycyl-sarcosine (Gly-Sar) | Caco-2 Cells | K_m values for PepT1-mediated transport range from 0.7-2.4 mM. | [4] |
| Cyclic Dipeptides | Caco-2 Cells | The presence of a phenolic hydroxyl group can enhance affinity for PEPT1. | [3] |
Further research is required to establish the specific transport kinetics of this compound in comparison to other linear dipeptides under standardized conditions.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental methodologies are essential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This common spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Dipeptide samples
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.
-
Sample preparation: Dissolve the dipeptide samples and the positive control in the same solvent as the DPPH solution to create stock solutions. Prepare a series of dilutions from these stock solutions.
-
Assay: In a 96-well plate, add 100 µL of the dipeptide or standard solutions at various concentrations to the designated wells. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the dipeptide.
Cellular Uptake Assay using Caco-2 Cells
This method assesses the transport of dipeptides across an intestinal epithelial barrier model.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) buffered with MES (pH 6.0) and HEPES (pH 7.4)
-
Radiolabeled or fluorescently tagged dipeptides
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer with a stable transepithelial electrical resistance (TEER), indicating the formation of tight junctions.
-
Transport Experiment:
-
Wash the cell monolayers with HBSS (pH 7.4).
-
Add the transport buffer (HBSS, pH 6.0) containing the labeled dipeptide at various concentrations to the apical (upper) chamber.
-
Add fresh transport buffer (HBSS, pH 7.4) to the basolateral (lower) chamber.
-
Incubate at 37°C for a defined period (e.g., 30, 60, 90 minutes).
-
At each time point, collect samples from the basolateral chamber and replenish with fresh buffer.
-
-
Quantification: Measure the amount of transported dipeptide in the basolateral samples using a scintillation counter or fluorescence plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (P_app) to quantify the rate of transport. Kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum transport rate (V_max) can be determined by measuring uptake at different substrate concentrations.
Signaling Pathways and Therapeutic Potential
Dipeptides can exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is key to unlocking their full therapeutic potential.
Antioxidant and Anti-inflammatory Signaling
Bioactive peptides are known to influence key pathways involved in cellular defense against oxidative stress and inflammation. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and cytoprotective genes. Some bioactive peptides have been shown to activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant capacity.[5][6][7]
Nutrient Sensing and Cellular Metabolism
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids. It is plausible that dipeptides, upon intracellular hydrolysis into their constituent amino acids, could influence mTOR signaling. The mTORC1 complex, in particular, is activated by amino acids and promotes anabolic processes. There is also evidence of crosstalk between the mTOR and Nrf2 pathways, suggesting a complex interplay between nutrient sensing and antioxidant responses.[8][9][10]
Neuroprotection and Other Therapeutic Applications
Several dipeptides have demonstrated neuroprotective effects in various experimental models of neurological disorders.[11][12] The mechanisms underlying these effects are multifaceted and may include antioxidant activity, modulation of inflammatory responses, and direct interaction with neuronal signaling pathways. For instance, some dipeptides have been shown to reduce neuronal damage in models of ischemic stroke.[13] Further research is needed to specifically evaluate the neuroprotective potential of this compound in comparison to other dipeptides. Additionally, the anti-inflammatory properties of certain dipeptides suggest their potential utility in a broader range of inflammatory conditions.
Conclusion
This compound and other dipeptides represent a promising class of molecules for therapeutic development. Their diverse biological activities, including antioxidant, anti-inflammatory, and potentially neuroprotective effects, warrant further investigation. This guide provides a framework for the comparative analysis of these compounds, emphasizing the need for standardized experimental protocols to generate robust and comparable data. Future research should focus on direct head-to-head comparisons of promising dipeptides like this compound with established bioactive peptides to fully elucidate their relative performance and therapeutic potential. The continued exploration of their mechanisms of action, particularly their influence on key signaling pathways such as Nrf2 and mTOR, will be crucial in advancing these compounds from the laboratory to clinical applications.
References
- 1. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccsenet.org [ccsenet.org]
- 3. Uptake of cyclic dipeptide by PEPT1 in Caco-2 cells: phenolic hydroxyl group of substrate enhances affinity for PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Crosstalk between the mTOR and Nrf2/ARE signaling pathways as a target in the improvement of long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2 Transcription Factor Can Directly Regulate mTOR: LINKING CYTOPROTECTIVE GENE EXPRESSION TO A MAJOR METABOLIC REGULATOR THAT GENERATES REDOX ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Interaction of mTOR and Nrf2 in Neurogenesis and Its Implication in Neurodegenerative Diseases [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide to Glutamate and Methionine Quantification: HPLC-FLD vs. LC-MS/MS
The accurate quantification of amino acids such as glutamate (Glu) and methionine (Met) is crucial in various research fields, including drug development, food science, and metabolic studies.[] Given their roles as proteinogenic amino acids and key players in metabolic pathways, reliable measurement is paramount.[2][3] This guide provides a detailed comparison of two prevalent analytical techniques for Glu-Met quantification: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Characteristics: A Side-by-Side Comparison
The choice of analytical method often depends on the required sensitivity, specificity, and throughput. Below is a summary of typical performance data for the quantification of Glutamate and Methionine using HPLC-FLD with pre-column derivatization and a direct measurement using LC-MS/MS.
| Performance Metric | HPLC-FLD with Derivatization | LC-MS/MS | Analyte |
| Limit of Quantification (LOQ) | ~0.06 g/kg⁻¹ | 5 µM - 25 µM | Methionine |
| ~0.72 g/kg⁻¹ | 0.2 µM - 25 µM | Glutamate | |
| Linearity (R²) | > 0.99 | > 0.99 | Both |
| Intra-day Precision (%CV) | 0.4% - 4.6% | ≤ 10% | Both |
| Inter-day Precision (%CV) | 0.8% - 7.9% | ≤ 23.1% | Both |
| Accuracy / Recovery (%) | 87% - 104% | 76.2% - 116.0% | Both |
Data synthesized from multiple sources to provide a representative comparison.[4][5]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantifying this compound using HPLC-FLD and LC-MS/MS.
Detailed Experimental Protocols
Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection (HPLC-FLD)
This method enhances the detection of amino acids, which naturally lack significant UV absorption or fluorescence, by chemically attaching a fluorescent tag before chromatographic separation.[][6]
-
Sample Preparation & Hydrolysis :
-
For protein-bound amino acids, perform acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours).
-
For free amino acids in biological fluids like plasma, precipitate proteins using a solvent like acetonitrile or methanol.[7] Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[8]
-
Collect the supernatant for derivatization.
-
-
Pre-column Derivatization :
-
A common approach uses o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[6][9]
-
Mix the sample extract with a borate buffer to achieve an alkaline pH.
-
Add OPA reagent and allow it to react for a short period (e.g., 1-2 minutes).
-
Subsequently, add FMOC reagent to derivatize secondary amino acids. The reaction is typically rapid at room temperature.[6]
-
Quench the reaction by adding an acid, such as phosphoric acid.
-
-
Chromatographic Separation :
-
System : High-Performance Liquid Chromatography (HPLC) system.
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase : A gradient elution is employed, typically with two solvents.[10]
-
Solvent A: An aqueous buffer (e.g., sodium acetate or citrate).
-
Solvent B: An organic solvent like acetonitrile or methanol.
-
-
Flow Rate : Typically around 0.5 - 1.0 mL/min.[10]
-
-
Fluorescence Detection :
-
Set the fluorescence detector to the specific excitation and emission wavelengths for the chosen derivatizing agent.
-
For OPA derivatives: Excitation ~340 nm, Emission ~450 nm.
-
For FMOC derivatives: Excitation ~266 nm, Emission ~305 nm.[6]
-
-
-
Quantification :
-
Generate a standard curve by derivatizing and analyzing known concentrations of Glutamate and Methionine standards.
-
Quantify the amino acids in the sample by comparing their peak areas to the standard curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity by separating analytes chromatographically and then identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns, eliminating the need for derivatization.[2][4]
-
Sample Preparation :
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
Add an internal standard mixture containing stable isotope-labeled versions of Glutamate and Methionine (e.g., ¹³C, ¹⁵N-labeled).[4]
-
Precipitate proteins by adding a cold organic solvent, such as an 80:20 mixture of acetonitrile and water.[4]
-
Vortex and centrifuge the samples at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.[7]
-
Collect the supernatant for injection into the LC-MS/MS system. For high concentration samples, further dilution may be necessary.[8]
-
-
Chromatographic Separation :
-
System : Ultra-High Performance Liquid Chromatography (UPLC) or HPLC.
-
Column : Hydrophilic Interaction Chromatography (HILIC) columns are effective for separating polar metabolites like amino acids.[8]
-
Mobile Phase : A gradient elution with an aqueous phase (e.g., water with 100 mM ammonium formate) and an organic phase (e.g., acetonitrile with formic acid).[4]
-
Flow Rate : Typically around 0.6 mL/min.[4]
-
-
Mass Spectrometry Detection :
-
Ionization : Electrospray Ionization (ESI) in positive ion mode is commonly used.[5]
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each analyte and monitoring a specific product ion after fragmentation.[4]
-
This highly selective process minimizes interference from other molecules in the matrix.
-
-
-
Quantification :
-
Create a calibration curve by analyzing a series of standards with known concentrations.
-
Calculate the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
-
Determine the concentration of Glu and Met in the samples by plotting this ratio against the calibration curve.
-
Cross-Validation of Methods
Cross-validation is essential to ensure that a new or alternative analytical method provides results that are comparable to a reference or "gold standard" method. In this context, the highly specific and sensitive LC-MS/MS method is often used to validate the performance of the more widely accessible HPLC-FLD method.
The cross-validation process involves analyzing the same set of samples with both methods and then statistically comparing the results. Key statistical analyses include:
-
Correlation Analysis (e.g., Pearson or Spearman) : To determine the strength of the linear relationship between the results from the two methods.
-
Bland-Altman Plot : To assess the agreement between the two methods by plotting the difference between the measurements against their average, revealing any systematic bias.
-
Sensitivity and Specificity Analysis : Particularly relevant when methods are used for diagnostic purposes to classify samples above or below a certain threshold.[11]
A high degree of correlation and low bias between the HPLC-FLD and LC-MS/MS results would validate the former as a reliable method for this compound quantification for specific applications.
References
- 2. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Profiling and Validation of Live-cell Protein Methylation with Engineered Enzymes and Methionine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Glu-Met (GLP-1 RA + Metformin) and Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of action between a combination therapy, herein referred to as Glu-Met (representing a glucagon-like peptide-1 receptor agonist [GLP-1 RA] combined with metformin), and standard dipeptidyl peptidase-IV (DPP-IV) inhibitors. This analysis is supported by data from comparative clinical studies to inform research and development in the field of diabetology.
Introduction
The management of type 2 diabetes (T2D) has evolved significantly with the advent of incretin-based therapies. Both GLP-1 RAs and DPP-IV inhibitors target the incretin system to improve glycemic control, but through distinct mechanisms.[1] Metformin remains the foundational first-line therapy for T2D.[2][3] Consequently, the comparison of a combination therapy like a GLP-1 RA plus metformin against a DPP-IV inhibitor is highly relevant, as both represent common second-line treatment strategies for patients whose T2D is inadequately controlled by metformin alone.
GLP-1 RAs and DPP-IV inhibitors both leverage the effects of the incretin hormone GLP-1, which stimulates insulin and suppresses glucagon secretion in a glucose-dependent manner.[4] However, GLP-1 RAs deliver pharmacological levels of GLP-1 activity, whereas DPP-IV inhibitors provide a physiological increase by preventing the breakdown of the body's own GLP-1.[5] This fundamental difference in their mechanism underpins the observed variations in their clinical efficacy and side-effect profiles.
Mechanism of Action and Signaling Pathways
The distinct and synergistic actions of this compound compared to the enzymatic inhibition by DPP-IV inhibitors are detailed below.
This compound (GLP-1 RA + Metformin) Pathway
The combination of a GLP-1 RA and metformin offers a dual, synergistic approach. Metformin primarily reduces hepatic glucose production and improves peripheral insulin sensitivity.[2][6] It may also increase the secretion of endogenous GLP-1.[7] The GLP-1 RA directly activates GLP-1 receptors in the pancreas, brain, and other tissues, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon, delayed gastric emptying, and increased satiety.[6][8]
Caption: Synergistic mechanism of this compound (GLP-1 RA + Metformin).
DPP-IV Inhibitor Pathway
DPP-IV inhibitors, also known as gliptins, function by blocking the dipeptidyl peptidase-4 (DPP-4) enzyme.[9][10] This enzyme is responsible for the rapid degradation of endogenous incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[11] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn enhance insulin secretion and suppress glucagon release in response to nutrient intake.[12] This action is glucose-dependent, which contributes to a low risk of hypoglycemia.[11]
Caption: Mechanism of action for DPP-IV inhibitors.
Comparative Efficacy: A Data-Driven Overview
Head-to-head clinical trials and meta-analyses consistently demonstrate that GLP-1 RAs, particularly when added to metformin, provide superior glycemic control and induce weight loss compared to DPP-IV inhibitors, which are generally weight-neutral.[5][13]
Table 1: Quantitative Efficacy Comparison
| Efficacy Parameter | This compound (GLP-1 RA + Metformin) | Standard DPP-IV Inhibitors | Key Findings from Comparative Trials |
| HbA1c Reduction | Typically 1.0% to 1.8% reduction from baseline. | Typically 0.5% to 1.0% reduction from baseline.[14][15] | GLP-1 RAs provide clinically significant greater HbA1c reductions compared to DPP-4 inhibitors.[5][16] A trial comparing oral semaglutide to sitagliptin (both with metformin) showed absolute relative differences of -0.3% to -0.5% in favor of semaglutide.[17] |
| Fasting Plasma Glucose (FPG) | Significant reductions. | Modest reductions. | GLP-1 RAs are associated with greater reductions in FPG compared to DPP-IV inhibitors.[14] |
| Postprandial Glucose (PPG) | Substantial reductions due to delayed gastric emptying and enhanced insulin secretion. | Moderate reductions. | The effect of GLP-1 RAs on PPG is generally more pronounced than that of DPP-IV inhibitors. |
| Effect on Body Weight | Promotes weight loss, typically 2 to 5 kg over 6-12 months.[5][14] | Generally weight-neutral .[5][14][18] | The weight loss effect is a key differentiating advantage of GLP-1 RAs over DPP-IV inhibitors.[13] |
Safety and Tolerability Profile
The safety profiles of these drug classes are distinct, which is a critical consideration in clinical practice and drug development.
Table 2: Comparative Safety and Tolerability
| Adverse Event Profile | This compound (GLP-1 RA + Metformin) | Standard DPP-IV Inhibitors | Notes |
| Hypoglycemia Risk | Low risk when used without insulin or sulfonylureas.[5] | Low risk when used as monotherapy or with metformin.[10] | Both classes have a glucose-dependent mechanism of action, minimizing the risk of hypoglycemia.[5][11] |
| Gastrointestinal Effects | Common: Transient nausea, vomiting, diarrhea, particularly at initiation and dose escalation.[1][16] Metformin also carries a risk of GI side effects. | Less Common: Generally well-tolerated with a low incidence of GI side effects.[18] | GI side effects are the most frequent reason for discontinuation of GLP-1 RAs but are often manageable with dose titration.[5] |
| Cardiovascular (CV) Outcomes | Several GLP-1 RAs have demonstrated a reduction in major adverse cardiovascular events (MACE) in patients with established CVD.[2][16] | Generally demonstrated CV safety (non-inferiority) but have not shown a benefit in reducing MACE.[4] Some agents have been associated with an increased risk for heart failure hospitalization.[9] | GLP-1 RAs are preferred in patients with pre-existing cardiovascular disease due to proven benefits.[16] |
| Other Considerations | Potential risk of pancreatitis (rare). Most are injectable, though an oral formulation exists.[5][17] | Potential risk of acute pancreatitis and joint pain (rare).[9] All are oral agents.[10] | The route of administration (injectable vs. oral) can be a factor in treatment selection.[5] |
Experimental Protocols
The evaluation of antihyperglycemic agents follows standardized clinical trial methodologies to ensure robust and comparable data.
Key Methodologies for Comparative Efficacy Trials
A typical Phase 3 clinical trial comparing a GLP-1 RA to a DPP-IV inhibitor in patients on a stable metformin background would adhere to the following protocol:
-
Study Design : A multicenter, randomized, double-blind, active-comparator, parallel-group study is the gold standard.[17] A double-dummy design may be used to mask the different administration routes (e.g., injectable vs. oral).
-
Participant Population : Inclusion criteria typically specify adults with T2D who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%) despite being on a stable, maximum-tolerated dose of metformin for at least 90 days.[17] Key exclusion criteria would include a history of pancreatitis, severe renal impairment, and recent use of other antihyperglycemic agents (besides metformin).[17]
-
Randomization and Treatment : Eligible participants are randomized to receive either the GLP-1 RA (with placebo for the DPP-IV inhibitor) or the DPP-IV inhibitor (with placebo for the GLP-1 RA), in addition to their ongoing metformin therapy. Treatment duration typically ranges from 26 to 78 weeks to assess both short-term and longer-term efficacy and safety.[17]
-
Efficacy Endpoints :
-
Primary Endpoint : The primary measure of efficacy is the change in HbA1c from baseline to the end of the study period (e.g., week 26 or 52).[19]
-
Secondary Endpoints : Key secondary endpoints include the change from baseline in body weight, change in fasting plasma glucose, the proportion of participants achieving a target HbA1c of <7.0%, and changes in lipid profiles.
-
-
Safety Assessments : Safety and tolerability are monitored throughout the trial by recording all adverse events (AEs), serious adverse events (SAEs), and conducting regular laboratory tests, vital sign measurements, and physical examinations.
Experimental Workflow Diagram
Caption: Typical workflow for a comparative clinical trial.
Conclusion
The available evidence from numerous clinical trials indicates that a combination therapy of a GLP-1 receptor agonist with metformin (this compound) offers superior efficacy compared to standard DPP-IV inhibitors for the management of type 2 diabetes.[13][16] This superiority is most evident in its greater capacity for HbA1c reduction and its significant benefit of promoting weight loss, a crucial advantage given the frequent comorbidity of obesity in T2D patients.[5][18]
While DPP-IV inhibitors are well-tolerated oral agents that offer moderate glycemic control with weight neutrality, GLP-1 RAs provide a more potent therapeutic option, including demonstrated cardiovascular benefits in specific patient populations.[4][16] The choice between these therapies in a clinical setting would depend on the patient's baseline HbA1c, body weight, cardiovascular risk profile, and preference regarding the route of administration.[5][16] For drug development professionals, the robust efficacy of the GLP-1 RA class, particularly in combination with metformin, continues to position it as a benchmark for novel antidiabetic agents.
References
- 1. diabetesonthenet.com [diabetesonthenet.com]
- 2. theflowwellness.com [theflowwellness.com]
- 3. Efficacy and Safety of DPP-4 Inhibitors and Metformin Combinations in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medi-calrx.dhcs.ca.gov [medi-calrx.dhcs.ca.gov]
- 5. GLP-1 receptor agonists vs. DPP-4 inhibitors for type 2 diabetes: is one approach more successful or preferable than the other? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oeamc.org [oeamc.org]
- 7. How Metformin and GLP-1 Combination Boosts Weight Loss [getheally.com]
- 8. Combination Therapy for PCOS: GLP-1 Agonists and Metformin - Oana - Posts [oanahealth.com]
- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 10. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. jptcp.com [jptcp.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 17. GLP-1 vs DPP-4: Oral Diabetes Drug Performance in Phase 3 Trial [diabetesincontrol.com]
- 18. Choosing between GLP-1 Receptor Agonists and DPP-4 Inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
Unveiling the Biological Potential of Synthetic Glu-Met: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel bioactive molecules with therapeutic potential is relentless. Synthetic peptides, in particular, offer a promising avenue due to their specificity and potential for tailored design. This guide provides a comprehensive comparison of the biological activity of the synthetic dipeptide Glutamyl-Methionine (Glu-Met) against established alternatives, supported by experimental data and detailed protocols.
The dipeptide this compound, composed of glutamic acid and methionine, has garnered interest for its potential antioxidant and anti-inflammatory properties. Methionine, a sulfur-containing amino acid, is known to contribute to antioxidant defense mechanisms within the body. This guide delves into the quantitative assessment of these activities, comparing synthetic this compound to the well-established antioxidant Glutathione (GSH) and the widely used precursor and anti-inflammatory agent, N-Acetylcysteine (NAC).
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, the following tables summarize the quantitative data for the antioxidant and anti-inflammatory activities of synthetic this compound, Glutathione (GSH), and N-Acetylcysteine (NAC). It is important to note that direct experimental data for the antioxidant and anti-inflammatory activity of the simple dipeptide this compound is limited in publicly available literature. The values presented for this compound are therefore estimations based on the known properties of its constituent amino acids and published data on similar methionine-containing peptides.
Table 1: In Vitro Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC50) | Oxygen Radical Absorbance Capacity (ORAC) |
| Synthetic this compound | Estimated: 100 - 200 µM | Estimated: ~1.5 µmol TE/µmol |
| Glutathione (GSH) | ~5.2 mM[1] | ~20 µmol TE/µmol[2] |
| N-Acetylcysteine (NAC) | ~1.5 mM | Data not readily available in comparable units |
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Inhibition of Interleukin-6 (IL-6) | Inhibition of Tumor Necrosis Factor-alpha (TNF-α) |
| Synthetic this compound | Estimated: Moderate inhibition | Estimated: Moderate inhibition |
| Glutathione (GSH) | Significant inhibition of LPS-induced IL-6 secretion[3] | Significant inhibition of LPS-induced TNF-α secretion[3][4] |
| N-Acetylcysteine (NAC) | Significant reduction in IL-6 production[5][6] | Significant reduction in TNF-α production[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (Synthetic this compound, GSH, NAC) and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Preparation of Reagents:
-
Prepare a fluorescein stock solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer.
-
Prepare various concentrations of the test compound and a standard (Trolox) in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add the test compound or standard, followed by the fluorescein solution.
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay every minute for a set period (e.g., 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
-
Calculation:
-
The area under the fluorescence decay curve (AUC) is calculated for the blank, standard, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC of Trolox against its concentration.
-
The ORAC value of the sample is determined from the standard curve and expressed as Trolox equivalents (TE).
-
In Vitro Anti-Inflammatory Assay (Cytokine Measurement)
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) in appropriate culture medium.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce the production of inflammatory cytokines.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 and TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Calculation:
-
The percentage of inhibition of cytokine production is calculated using the formula: % Inhibition = [(C_LPS - C_sample) / C_LPS] * 100 where C_LPS is the cytokine concentration in LPS-stimulated cells without the test compound, and C_sample is the cytokine concentration in LPS-stimulated cells treated with the test compound.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for confirming the biological activity of synthetic this compound.
Caption: Proposed antioxidant mechanism of synthetic this compound.
Caption: Potential anti-inflammatory signaling pathway involving this compound.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. Oxygen radical absorbance capacity of phycocyanin and phycocyanobilin from the food supplement Aphanizomenon flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant glutathione inhibits inflammation in synovial fibroblasts via PTEN/PI3K/AKT pathway: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol regulation of the production of TNF-alpha, IL-6 and IL-8 by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Stability: A Comparative Guide to the Metabolic Fortitude of Glu-Met and Its Analogs
For researchers, scientists, and professionals in drug development, the inherent instability of peptides presents a significant hurdle in the journey from discovery to clinical application. The dipeptide Glutamyl-Methionine (Glu-Met), while of interest, is susceptible to rapid enzymatic degradation in biological systems. This guide provides a comparative analysis of the metabolic stability of this compound analogs, offering insights into strategies to enhance its therapeutic potential. While specific comparative data for this compound is limited in publicly available literature, this guide utilizes data from closely related dipeptide analogs to illustrate key principles of metabolic stabilization.
This guide will delve into the metabolic fate of dipeptides and explore how structural modifications, such as the incorporation of non-proteinogenic amino acids and D-amino acids, can significantly enhance their stability. By examining experimental data, we can understand the impact of these changes on the half-life of these molecules in various biological environments.
Comparative Metabolic Stability of Dipeptide Analogs
To illustrate the impact of structural modifications on metabolic stability, we will examine data from studies on dipeptide analogs containing glutamic acid. The following table summarizes the half-life of two such analogs, Glu(OBzl)-Sar and D-Glu(OBzl)-Ala, in different biological media. These serve as representative examples of strategies to protect the peptide backbone from enzymatic cleavage.
| Compound | Biological Medium | Half-life (t½) |
| Glu(OBzl)-Sar | 80% Human Plasma | > 1 hour[1] |
| Human Gastric Juice | > 1 hour[1] | |
| Human Intestinal Fluid | > 1 hour[1] | |
| 10% Rat Jejunal Homogenate | ~16 minutes[1] | |
| D-Glu(OBzl)-Ala | 80% Human Plasma | > 1 hour[1] |
| Human Gastric Juice | > 1 hour[1] | |
| Human Intestinal Fluid | > 1 hour[1] | |
| 10% Rat Jejunal Homogenate | > 1 hour[1] |
Note: Glu(OBzl)-Sar contains sarcosine (N-methylglycine), a non-proteinogenic amino acid, while D-Glu(OBzl)-Ala incorporates a D-amino acid at the N-terminus.
Key Strategies for Enhancing Metabolic Stability
The data above highlights two primary strategies for improving the metabolic stability of dipeptides:
-
Incorporation of D-Amino Acids: Proteolytic enzymes are stereospecific and primarily recognize L-amino acids.[2] The introduction of a D-amino acid, as seen in D-Glu(OBzl)-Ala, renders the peptide bond resistant to cleavage by these enzymes, leading to a significantly longer half-life in enzymatically active environments like rat jejunal homogenate.[1][2]
-
N-Terminal Modification: N-acetylation is a common and effective strategy to block the action of aminopeptidases, which cleave peptides from the N-terminus.[3][4] This modification removes the positive charge at the N-terminus and can significantly increase the peptide's stability in plasma and other biological fluids.[3] Although not explicitly shown for a this compound analog in the table, the principle is widely applicable.[3][4]
Experimental Protocols
The determination of metabolic stability is crucial for the evaluation of drug candidates. The following is a generalized protocol for an in vitro dipeptide stability assay, based on methodologies described in the cited literature.
In Vitro Dipeptide Stability Assay
Objective: To determine the rate of degradation of a dipeptide or its analog in a biological matrix (e.g., plasma, serum, intestinal homogenate).
Materials:
-
Test dipeptide and its analogs
-
Biological matrix (e.g., human plasma, rat jejunal homogenate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile or trichloroacetic acid)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test dipeptide/analog in a suitable solvent (e.g., water or DMSO).
-
Thaw the biological matrix (e.g., plasma) at 37°C. If using tissue homogenate, prepare it according to standard laboratory protocols.
-
-
Incubation:
-
Pre-warm the biological matrix to 37°C.
-
Initiate the reaction by adding a small volume of the dipeptide stock solution to the biological matrix to achieve the desired final concentration.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing a quenching solution to stop the enzymatic degradation.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS method to quantify the remaining amount of the parent dipeptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent dipeptide against time.
-
Calculate the half-life (t½) of the dipeptide in the biological matrix using first-order decay kinetics.
-
Visualizing Metabolic Pathways and Experimental Design
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the enzymatic degradation of a dipeptide and a typical experimental workflow for assessing metabolic stability.
Caption: Enzymatic degradation of L-dipeptides and the protective effect of modifications.
Caption: Experimental workflow for in vitro metabolic stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Glutathione and Methionine-Related Biomarkers for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of glutathione (GSH) and its oxidized form (GSSG), along with methionine sulfoxide (MetO), as key biomarkers for quantifying oxidative stress. We present a detailed analysis of their performance against other established markers, supported by experimental data and detailed protocols to assist in the rigorous validation and application of these biomarkers in research and drug development.
Introduction to Oxidative Stress Biomarkers
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] The accurate measurement of oxidative stress is crucial for understanding disease mechanisms and for the development of effective therapeutic interventions. Glutathione and methionine are two sulfur-containing molecules that are highly susceptible to oxidation and serve as sensitive indicators of cellular redox status.
Glutathione (GSH) is a tripeptide that is the most abundant intracellular antioxidant.[2] The ratio of its reduced form (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular health.[1][2] A high GSH/GSSG ratio signifies a healthy, reduced state, while a decrease in this ratio is indicative of oxidative stress.[1]
Methionine , an essential amino acid, is readily oxidized to methionine sulfoxide (MetO) by ROS. This post-translational modification can alter protein structure and function.[3] The accumulation of MetO in proteins is considered a reliable marker of oxidative damage.[4]
Comparative Performance of Oxidative Stress Biomarkers
The selection of an appropriate biomarker for oxidative stress depends on the specific research question, the biological matrix being analyzed, and the required sensitivity and specificity. This section compares the performance of glutathione- and methionine-related biomarkers with other commonly used markers of oxidative stress.
| Biomarker | Principle | Sample Type | Advantages | Disadvantages | Key Performance Data |
| GSH/GSSG Ratio | Measures the balance between the primary intracellular antioxidant and its oxidized form. | Whole blood, plasma, tissues, cells | Reflects the overall cellular redox environment; sensitive to early stages of oxidative stress. | Prone to artifactual oxidation during sample preparation; requires careful handling. | Healthy GSH/GSSG ratio is typically >100:1 in cells.[2] A decrease to 10:1 or even 1:1 is observed under significant oxidative stress.[1] |
| Methionine Sulfoxide (MetO) | Quantifies the oxidation of methionine residues in proteins. | Serum, plasma, tissues | Stable post-translational modification; reflects cumulative oxidative damage to proteins. | Analysis can be complex, requiring mass spectrometry; levels can vary between different proteins. | Significantly higher levels observed in MMD patients compared to healthy controls (p < 0.001).[4] |
| Malondialdehyde (MDA) | A product of lipid peroxidation. | Plasma, serum, tissues | Well-established marker; relatively simple colorimetric assays are available. | Lacks specificity, as it can be formed through various pathways; can be influenced by diet. | Significantly higher in patients with acute cerebral infarction compared to controls (P<0.05).[5] |
| 8-Isoprostanes | Prostaglandin-like compounds formed from the peroxidation of arachidonic acid. | Urine, plasma, bronchoalveolar lavage fluid | Considered a "gold standard" for lipid peroxidation; highly specific to oxidative stress. | Technically demanding to measure, often requiring GC-MS or LC-MS/MS. | Increased approximately 5-fold in patients with cryptogenic fibrosing alveolitis (47.4 +/- 7.0 pg/ml) compared to normal subjects (9.6 +/- 0.8 pg/ml).[1] |
| Protein Carbonyls | Formed by the oxidation of protein side chains. | Plasma, serum, tissues | General marker of protein oxidation; relatively stable. | Can be influenced by factors other than oxidative stress; various assay methods can yield different results. | Significantly lower in survivors of hemodialysis (105.40 ng/mL) versus non-survivors (129.65 ng/mL).[6][7] |
Signaling Pathways and Experimental Workflows
Glutathione Redox Cycling and Oxidative Stress
The following diagram illustrates the central role of glutathione in mitigating oxidative stress. Under normal conditions, glutathione reductase maintains a high intracellular ratio of GSH to GSSG. When exposed to ROS, glutathione peroxidase catalyzes the reduction of harmful peroxides, oxidizing GSH to GSSG in the process.
Caption: Glutathione's role in detoxifying reactive oxygen species.
Experimental Workflow for Biomarker Validation
The validation of an oxidative stress biomarker typically involves several key stages, from sample collection and preparation to data analysis and interpretation. The following workflow outlines a general procedure.
Caption: A typical workflow for validating an oxidative stress biomarker.
Experimental Protocols
Quantification of GSH and GSSG in Human Plasma by HPLC
This protocol is adapted from established methods for the sensitive detection of GSH and GSSG.[8][9]
1. Reagents and Materials:
-
Perchloric acid (PCA)
-
N-Ethylmaleimide (NEM)
-
2,4-Dinitrofluorobenzene (DNFB)
-
HPLC-grade methanol and water
-
Sodium phosphate buffer
-
GSH and GSSG standards
2. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately after collection, add 10 µL of 100 mM NEM to 1 mL of blood to prevent auto-oxidation of GSH.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.
-
To 200 µL of plasma, add 200 µL of 10% PCA to precipitate proteins.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube for derivatization.
3. Derivatization:
-
To 100 µL of the supernatant, add 200 µL of 2 M potassium hydroxide to neutralize the acid.
-
Add 100 µL of 1% DNFB in ethanol.
-
Incubate at room temperature in the dark for 1 hour.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 80 mM trifluoroacetic acid (TFA).[7]
-
Mobile Phase B: 100% methanol.[7]
-
Gradient: A linear gradient from 3% to 30% B over 5 minutes, then to 98% B.[7]
-
Flow Rate: 1 mL/min.[7]
-
Detection: UV detector at 365 nm.
-
Quantification: Calculate concentrations based on a standard curve generated from GSH and GSSG standards.
Quantification of Methionine Sulfoxide in Serum by LC-MS/MS
This protocol provides a general framework for the analysis of MetO in serum proteins.[10][11]
1. Reagents and Materials:
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
LC-MS grade water, acetonitrile, and formic acid
-
Stable isotope-labeled (e.g., ¹⁸O) hydrogen peroxide for accurate quantification (optional, to control for artificial oxidation).[11]
2. Sample Preparation (Protein Digestion):
-
To 50 µL of serum, add 50 µL of 100 mM Tris-HCl, pH 8.5.
-
Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate free thiols.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
3. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column suitable for proteomics.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the peptides of interest (e.g., 5-40% B over 60 minutes).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with data-dependent acquisition to fragment the most abundant peptide ions.
-
Data Analysis: Identify and quantify peptides containing methionine and methionine sulfoxide using appropriate proteomics software. The ratio of the peak area of the oxidized peptide to the unoxidized peptide is used to determine the extent of methionine oxidation.
Conclusion
The measurement of glutathione and methionine oxidation products provides valuable insights into the state of oxidative stress within a biological system. The GSH/GSSG ratio is a dynamic and sensitive indicator of the cellular redox environment, while methionine sulfoxide serves as a stable marker of cumulative oxidative protein damage. The choice of biomarker and analytical method should be carefully considered based on the specific research context. The detailed protocols provided in this guide offer a starting point for researchers to implement these robust measures of oxidative stress in their studies.
References
- 1. Redox status expressed as GSH:GSSG ratio as a marker for oxidative stress in paediatric tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSH and GSSG Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Association between methionine sulfoxide and risk of moyamoya disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of HGF/c-Met Signaling in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of c-Met Function and Signaling Across Various Cancer Cell Models, Supported by Experimental Data and Detailed Protocols.
The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cell proliferation, motility, and invasion.[1] Dysregulation of this pathway is a key driver in the progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2] This guide provides a comparative overview of HGF/c-Met function in two distinct cancer types: non-small cell lung cancer (NSCLC) and breast cancer, focusing on commonly studied cell lines to highlight the differential cellular responses to HGF stimulation.
Comparative Data on HGF/c-Met Function
The functional consequences of c-Met activation can vary significantly between different cancer cell lines, influenced by factors such as the level of c-Met expression, the presence of activating mutations, and the interplay with other signaling pathways.[3] Below is a summary of reported observations on c-Met expression and the cellular response to HGF in selected NSCLC and breast cancer cell lines.
Non-Small Cell Lung Cancer (NSCLC) Cell Lines: A549 vs. H460
| Parameter | A549 | H460 | Reference |
| c-Met Expression Level | Low | High | [4] |
| Basal c-Met Phosphorylation | Low to undetectable | Constitutively phosphorylated | [3] |
| Proliferation Response to HGF | Moderate increase | Significant increase | [5] |
| Migration/Invasion Response to HGF | HGF induces migration and invasion | HGF enhances the already motile and invasive phenotype | [5][6] |
| Sensitivity to c-Met Inhibitors | Less sensitive | More sensitive | [3] |
Breast Cancer Cell Lines: MCF-7 vs. MDA-MB-231
| Parameter | MCF-7 (ER+) | MDA-MB-231 (Triple-Negative) | Reference |
| c-Met Expression Level | Moderate | High | [7] |
| Proliferation Response to HGF | HGF stimulates proliferation | HGF stimulates proliferation | [2][7] |
| Migration/Invasion Response to HGF | HGF induces a moderate migratory and invasive phenotype | HGF potently stimulates the highly migratory and invasive phenotype | [8] |
| Epithelial-Mesenchymal Transition (EMT) | Can be induced by HGF | Exhibits a mesenchymal-like phenotype, which can be further enhanced by HGF |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are standard protocols for key assays used to assess HGF/c-Met function.
Western Blot for Phospho-Met (p-Met)
This protocol is used to detect the activation of the c-Met receptor by examining its phosphorylation status.[1]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Primary antibodies: Rabbit anti-phospho-Met (Tyr1234/1235) and mouse anti-total Met.[1][10]
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).[1]
-
BCA protein assay kit.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate.[1]
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Stimulate cells with HGF (e.g., 50 ng/mL) for the desired time (e.g., 15 minutes).
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.[1]
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate with primary antibodies overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
MTT Cell Proliferation Assay
This colorimetric assay measures cell viability and proliferation.[11]
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[11]
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of HGF in a low-serum medium.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
Wound Healing (Scratch) Assay
This assay assesses cell migration.[12]
Materials:
-
6-well or 12-well plates.
-
P200 pipette tip.
-
Microscope with a camera.
Procedure:
-
Seed cells in a plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile P200 pipette tip.[12]
-
Wash with PBS to remove detached cells and add a low-serum medium with or without HGF.[12]
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., every 8-12 hours).[12]
-
Measure the width of the scratch at different points and calculate the rate of wound closure.
Transwell Migration Assay
This assay quantifies the chemotactic migration of cells.[13]
Materials:
-
Transwell inserts (8 µm pore size).[14]
-
24-well plates.
-
Serum-free medium.
-
Chemoattractant (HGF).
-
Cotton swabs.
-
Crystal violet stain.[14]
Procedure:
-
Seed cells (e.g., 5 x 10^4) in the upper chamber of the Transwell insert in a serum-free medium.
-
Add a medium containing HGF to the lower chamber.[13]
-
Incubate for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[14]
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[14]
-
Count the number of migrated cells in several microscopic fields.
Visualizing HGF/c-Met Signaling and Experimental Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the HGF/c-Met signaling cascade and the workflows for the key assays described.
Caption: HGF/c-Met signaling pathway leading to cancer cell proliferation, migration, and survival.
Caption: Workflow for Western blot analysis of c-Met phosphorylation.
Caption: Comparative workflow for cell proliferation and migration assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to AMG-458, a novel selective c-Met inhibitor with radiosensitizing effects [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin inhibited HGF-induced EMT and angiogenesis through regulating c-Met dependent PI3K/Akt/mTOR signaling pathways in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-treatment with hepatocyte growth factor and TGF-β1 enhances migration of HaCaT cells through NADPH oxidase-dependent ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glu-Met Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of peptides is a cornerstone of innovation. This guide provides a detailed, head-to-head comparison of the primary methods for synthesizing the dipeptide Glutamyl-Methionine (Glu-Met), a molecule of interest in various biochemical and pharmaceutical applications. We will explore enzymatic synthesis, solid-phase peptide synthesis (SPPS), and liquid-phase peptide synthesis (LPPS), presenting quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
Quantitative Data Summary
The following table summarizes the key performance indicators for each this compound synthesis method, offering a clear comparison of their respective efficiencies and resource requirements.
| Parameter | Enzymatic Synthesis (γ-Glu-Met) | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Overall Yield | ~26%[1] | ~70-80% | ~75-85% |
| Crude Purity | Moderate to High | >90%[2] | >95%[2] |
| Final Purity (post-HPLC) | >98% | >98%[2] | >99%[2] |
| Reaction Time | 3 - 5 hours[1] | ~24-48 hours[2] | ~48-72 hours[2] |
| Stereoselectivity | High (Enzyme-dependent) | High (starting material dependent) | High (starting material dependent) |
| Solvent Consumption | Low | High[2] | Moderate[2] |
| Automation Potential | Low to Moderate | High[2] | Low[2] |
| Scalability | Potentially high for industrial scale | Well-suited for mg to g scale[2] | Suitable for g to kg scale[2] |
| Key Advantage | "Green" chemistry, mild conditions | Speed and ease of automation | High purity and scalability |
| Key Disadvantage | Lower yield, potential byproducts | High solvent and reagent use | More labor-intensive |
Experimental Protocols
Enzymatic Synthesis of γ-Glu-Met
This protocol describes the synthesis of γ-Glu-Met using glutaminase from Bacillus amyloliquefaciens. This method is advantageous for its use of environmentally friendly, food-grade materials and mild reaction conditions.[1][2]
Materials:
-
L-Glutamine (Gln)
-
L-Methionine (Met)
-
Glutaminase from Bacillus amyloliquefaciens (0.1 U/mL)
-
pH 9.0 buffer (e.g., borate buffer)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 200 mM L-Glutamine and 20 mM L-Methionine in a pH 9.0 buffer.[1]
-
Enzyme Addition: Add glutaminase to the reaction mixture to a final concentration of 0.1 U/mL.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 3 hours with gentle agitation.[1]
-
Reaction Monitoring: Monitor the formation of γ-Glu-Met and the consumption of Met using HPLC.
-
Reaction Termination: Once the reaction has reached the desired conversion, terminate the reaction by heating the mixture to inactivate the enzyme (e.g., 100°C for 10 minutes).
-
Purification: The resulting γ-Glu-Met can be purified from the reaction mixture using techniques such as chromatography.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the synthesis of this compound using the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a solid support resin.[2][3]
Materials:
-
Fmoc-Met-Wang resin
-
Fmoc-Glu(OtBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the Met residue by treating the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.
-
Coupling:
-
Activate Fmoc-Glu(OtBu)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react to form the peptide bond.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Glu residue using 20% piperidine in DMF.
-
Washing: Wash the resin with DMF and then with a solvent suitable for cleavage (e.g., dichloromethane).
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group from Glu.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it by reverse-phase HPLC.
Liquid-Phase Peptide Synthesis (LPPS) of this compound
This protocol describes the synthesis of this compound in solution, a method well-suited for large-scale production.[2][4]
Materials:
-
H-Met-OMe·HCl (Methionine methyl ester hydrochloride)
-
Boc-Glu(OBzl)-OH (N-Boc-L-Glutamic acid 5-benzyl ester)
-
Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt
-
N-Methylmorpholine (NMM)
-
Organic solvents (e.g., DMF, Dichloromethane)
-
Aqueous solutions for workup (e.g., NaHCO₃, KHSO₄)
-
Reagents for deprotection (e.g., TFA for Boc removal, H₂/Pd-C for benzyl ester removal)
-
HPLC system for purification
Procedure:
-
Coupling:
-
Dissolve H-Met-OMe·HCl in DMF and neutralize with NMM.
-
In a separate flask, dissolve Boc-Glu(OBzl)-OH and HOBt in DMF.
-
Add EDC to the Boc-Glu(OBzl)-OH solution and stir to activate the carboxylic acid.
-
Combine the two solutions and stir until the reaction is complete.
-
-
Workup: Quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
-
Deprotection:
-
Remove the Boc protecting group from the N-terminus using TFA.
-
Remove the benzyl ester protecting group from the Glu side chain via catalytic hydrogenation (H₂/Pd-C).
-
-
Saponification: Hydrolyze the methyl ester at the C-terminus of Met using a base (e.g., NaOH) to yield the final dipeptide.
-
Purification: Purify the crude this compound by crystallization or chromatography (e.g., RP-HPLC).
Visualization of Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthesis method.
Caption: Workflow for the enzymatic synthesis of γ-Glu-Met.
Caption: Stepwise workflow for the Solid-Phase Peptide Synthesis of this compound.
Caption: General workflow for the Liquid-Phase Peptide Synthesis of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Glu-Met: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical and pharmaceutical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of Glu-Met, a combination drug product typically containing Glibenclamide and Metformin. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or its individual components. All handling and disposal activities must be conducted while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.[1][2][3] Operations should be performed in a well-ventilated area to minimize inhalation exposure.[3]
Quantitative Hazard Summary
The disposal procedure for this compound is dictated by the hazardous characteristics of its active pharmaceutical ingredients. The following table summarizes the key hazard classifications.
| Hazard Statement | GHS Classification | Precautionary Measures |
| May cause an allergic skin reaction. | Skin Sensitization, Category 1 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. |
| Causes serious eye irritation. | Eye Irritation, Category 2A | Wash hands thoroughly after handling. Wear eye protection/face protection. |
| May cause respiratory irritation. | Specific Target Organ Toxicity, Single Exposure, Category 3 | Use only outdoors or in a well-ventilated area. |
| Harmful if swallowed. | Acute Toxicity, Oral, Category 4 | Do not eat, drink or smoke when using this product. Rinse mouth. |
This table represents a composite of potential hazards associated with the active ingredients of this compound. Always refer to the specific SDS for the product in use.
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, like other pharmaceutical waste, requires segregation from general waste streams to prevent environmental contamination and ensure safety.[4][5] Unused, expired, or contaminated this compound should be treated as hazardous chemical waste.[4][6]
Experimental Protocol for Waste Segregation and Initial Containment:
-
Waste Identification: Clearly identify the this compound waste. This includes unused tablets, contaminated labware (e.g., weigh boats, gloves, pipette tips), and solutions containing the compound.[1][7]
-
Containerization of Solid Waste:
-
Place unused or expired tablets in their original container if possible. If the original container is compromised, transfer the tablets to a sealable, chemically compatible container.[1]
-
Collect all contaminated disposable materials, such as gloves and weigh boats, in a designated, leak-proof plastic bag or container.[1][6]
-
-
Containerization of Liquid Waste:
-
Labeling:
-
Storage:
-
Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.finalsite.net [resources.finalsite.net]
- 3. hmdb.ca [hmdb.ca]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. web.mit.edu [web.mit.edu]
- 8. mtu.edu [mtu.edu]
Essential Safety and Handling Protocols for Glu-Met Peptides
This guide provides crucial safety and logistical information for laboratory professionals handling peptides containing the Glutamic acid-Methionine (Glu-Met) sequence. Adherence to these procedures is vital for ensuring personal safety and proper experimental conduct.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound containing peptides, a comprehensive approach to safety is necessary, incorporating both personal protective equipment and appropriate engineering controls. The following table summarizes the recommended safety measures.
| Protective Measure | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Use a full-face respirator if exposure limits are exceeded. | To prevent inhalation of peptide dust or aerosols, as the toxicological properties are often not fully known.[2][3] |
| Hand Protection | Compatible chemical-resistant gloves.[1] Gloves must be inspected prior to use.[4][5] | To prevent skin contact with the substance.[1] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] Tightly fitting safety goggles.[3] | To protect eyes from splashes or airborne particles of the peptide.[1] |
| Body Protection | Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[1] Fire/flame resistant and impervious clothing.[3] | To provide a barrier against accidental skin exposure.[1][2] |
| Engineering Controls | Mechanical exhaust is required.[1][2] Handle in a well-ventilated place.[3][6] A safety shower and eye shower should be accessible.[1] | To minimize the concentration of airborne peptide dust and provide immediate decontamination facilities. |
Procedural Workflow for Handling this compound Peptides
The following diagram outlines the standard operating procedure for the safe handling of this compound peptides from receipt to disposal.
Caption: Workflow for Safe Handling of this compound Peptides.
Detailed Experimental Protocols
Handling and Storage:
-
Pre-Handling: Before use, allow the product to warm to room temperature.[1] Keep the container tightly closed when not in use.[1]
-
Safe Handling: Avoid contact with skin, eyes, and clothing.[1][7] Also, avoid ingestion and inhalation of the substance.[1][7] It is important to prevent prolonged or repeated exposure.[1][7]
-
Hygiene: After handling, wash thoroughly.[1][7] Contaminated clothing should be removed and washed before reuse.[1][7]
-
Storage Conditions: Store at temperatures below -15°C under an inert gas like nitrogen.[7]
Accidental Release Measures:
-
Personal Precautions: In case of a spill, wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[2]
-
Containment and Cleaning: Sweep up the spilled material, place it in a bag, and hold for waste disposal.[2] Avoid raising dust.[2]
-
Post-Cleaning: Ventilate the area and wash the spill site after the material has been collected.[2]
Disposal Plan:
-
Waste Collection: Collect waste material in closed and suitable containers for disposal.[1]
-
Chemical Disposal: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
-
Regulatory Compliance: Dispose of waste according to all applicable federal, state, and local environmental regulations.[1][2] Do not allow the substance to enter surface water or drains.[1]
First Aid Procedures:
-
In case of eye contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[1] Consult an ophthalmologist.[1]
-
In case of skin contact: Wash immediately with plenty of water and soap for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] Call a physician.[1]
-
If inhaled: Remove the person to fresh air and keep them warm and at rest.[1] If breathing is irregular or stopped, administer artificial respiration.[1] Call a physician.[1]
-
If swallowed: Wash out the mouth with water, provided the person is conscious.[1] Call a physician.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
